molecular formula C7H13N3 B1600299 4-Tert-butyl-1H-imidazol-2-amine CAS No. 82560-19-8

4-Tert-butyl-1H-imidazol-2-amine

Numéro de catalogue: B1600299
Numéro CAS: 82560-19-8
Poids moléculaire: 139.2 g/mol
Clé InChI: MNIQADNVKFMQTC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-Tert-butyl-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tert-butyl-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tert-butyl-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-tert-butyl-1H-imidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIQADNVKFMQTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CN=C(N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435559
Record name 4-TERT-BUTYL-1H-IMIDAZOL-2-AMINE
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URL https://comptox.epa.gov/dashboard/DTXSID40435559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82560-19-8
Record name 5-(1,1-Dimethylethyl)-1H-imidazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82560-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-TERT-BUTYL-1H-IMIDAZOL-2-AMINE
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URL https://comptox.epa.gov/dashboard/DTXSID40435559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Technical Guide: Synthesis of 4-tert-butyl-1H-imidazol-2-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 4-tert-butyl-1H-imidazol-2-amine hydrochloride , a bulky, lipophilic guanidine mimetic often utilized in the development of GPCR ligands (specifically


-adrenergic agonists and histamine H3 antagonists) and as a fragment in peptidomimetics.

The protocol prioritizes the modified Marckwald condensation strategy, reacting an


-haloketone with cyanamide. This route is selected for its regiochemical predictability and scalability compared to alternative aminoketone condensation methods. Critical control points include the pH-dependent cyclization step and the isolation of the highly polar hydrochloride salt.

Retrosynthetic Analysis

The strategic disconnection relies on the formation of the imidazole core via the N1-C2 and N3-C2 bonds.

  • Target: 4-tert-butyl-1H-imidazol-2-amine HCl

  • Precursors:

    • Cyanamide (

      
      ):  Provides the N-C-N amidine fragment.
      
    • 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone): Provides the carbon backbone and the tert-butyl steric handle.

Logic: The tert-butyl group is introduced early via pinacolone, avoiding difficult alkylation of a pre-formed imidazole ring which often leads to N1/N3 regioisomer mixtures.

Retrosynthesis Target 4-tert-butyl-1H-imidazol-2-amine HCl Disconnection Disconnection (N-C Bond Formation) Target->Disconnection Retrosynthesis Precursor1 Cyanamide (NH2CN) Disconnection->Precursor1 Precursor2 1-Bromo-3,3-dimethylbutan-2-one Disconnection->Precursor2 Start 3,3-Dimethylbutan-2-one (Pinacolone) Precursor2->Start Bromination

Figure 1: Retrosynthetic strategy isolating the key cyclization precursors.

Experimental Protocol

Reagents and Materials[1][2][3][4][5][6][7]
ReagentMW ( g/mol )Equiv.[1][2][3]RoleHazard Note
1-Bromo-3,3-dimethylbutan-2-one 179.061.0ElectrophileLachrymator, Corrosive
Cyanamide (50% aq. soln)42.041.5NucleophileToxic, Skin Irritant
Potassium Carbonate 138.210.5Buffer/BaseIrritant
Ethanol (Absolute) 46.07SolventSolventFlammable
HCl (4M in Dioxane) 36.46ExcessSalt FormationCorrosive
Step-by-Step Methodology
Step 1: Preparation of the Reactive Intermediate (Bromination)

Note: If commercial bromopinacolone is unavailable, it must be synthesized freshly to avoid degradation.

  • Dissolve 3,3-dimethylbutan-2-one (Pinacolone) in dry methanol at 0°C.

  • Add bromine (

    
    ) dropwise (1.0 eq) while maintaining temperature <10°C. The reaction is autocatalytic; the red color should dissipate rapidly after an induction period.
    
  • Quench with water and extract with diethyl ether. Wash with saturated

    
     and brine.
    
  • Concentrate in vacuo to yield 1-bromo-3,3-dimethylbutan-2-one as a pale yellow oil.

    • Checkpoint: Check 1H NMR for the disappearance of the methyl ketone singlet (

      
       2.1) and appearance of the 
      
      
      
      singlet (
      
      
      ~4.0-4.3).
Step 2: Cyclization (The Little-Webber Modification)

This step utilizes a pH-controlled condensation to favor the 2-aminoimidazole over side products.

  • Setup: In a round-bottom flask equipped with a reflux condenser and pH probe, dissolve 1-bromo-3,3-dimethylbutan-2-one (10 mmol) in Ethanol (20 mL).

  • Addition: Add Cyanamide (15 mmol) to the solution.

  • pH Adjustment (Critical): The reaction generates HBr, which lowers pH. To prevent cyanamide dimerization (forming dicyandiamide), maintain pH between 4.0 and 5.0 .

    • Technique: Heat the mixture to reflux (approx. 78°C). Periodically add aqueous

      
       or NaOAc to maintain the pH window.
      
    • Duration: Reflux for 2-4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup:

    • Cool reaction to room temperature.[1][2]

    • Evaporate ethanol under reduced pressure.

    • Resuspend the residue in water (20 mL) and wash with diethyl ether (2 x 10 mL) to remove unreacted bromoketone.

    • Basify the aqueous layer to pH >10 using 2M NaOH. The free base (4-tert-butyl-1H-imidazol-2-amine) may precipitate or oil out.

    • Extract the free base with Ethyl Acetate (3 x 20 mL). Dry combined organics over

      
       and filter.
      
Step 3: Salt Formation & Purification
  • Cool the ethyl acetate solution of the free base to 0°C.

  • Add 4M HCl in Dioxane dropwise with vigorous stirring until no further precipitate forms.

  • Filtration: Collect the white solid by vacuum filtration under nitrogen (the salt can be hygroscopic).

  • Recrystallization: Recrystallize from Isopropanol/Diethyl Ether if necessary to remove colored impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Mechanistic Pathway

The formation of the 2-aminoimidazole ring follows a specific sequence: nucleophilic displacement followed by cyclization.

  • Alkylation: The cyanamide nitrogen attacks the

    
    -carbon of the bromoketone, displacing bromide.
    
  • Intermediate: Formation of an

    
    -cyanamino ketone.
    
  • Cyclization: Intramolecular nucleophilic attack of the amide nitrogen on the ketone carbonyl.

  • Dehydration: Loss of water to aromatize the imidazole ring.

Mechanism Reactants Bromopinacolone + Cyanamide Step1 S_N2 Displacement of Bromide Reactants->Step1 Intermediate alpha-Cyanamino Ketone Step1->Intermediate Step2 Intramolecular Cyclization (Imine Formation) Intermediate->Step2 Step3 Dehydration (-H2O) Step2->Step3 Product 2-Aminoimidazole Core Step3->Product

Figure 2: Mechanistic pathway of the modified Marckwald condensation.[4]

Characterization & Validation

The synthesized compound must be validated against the following expected spectral data.

TechniqueExpected Signal / ResultInterpretation
1H NMR (DMSO-

)

1.25 (s, 9H)
Tert-butyl group (Diagnostic: strong singlet).
1H NMR (DMSO-

)

6.50 - 6.60 (s, 1H)
C5-H Imidazole proton .
1H NMR (DMSO-

)

~7.5 - 8.5 (br s, 2H/3H)
Amine/Ammonium protons (

,

). Exchangeable with

.
Mass Spectrometry m/z ~140.1 (

)
Matches free base MW (139.2 g/mol ).
Melting Point >200°C (Decomposition)Typical for aminoimidazole HCl salts.[5]

Troubleshooting:

  • Low Yield: Often caused by poor pH control. If pH > 7 during reaction, cyanamide dimerizes to dicyandiamide (mp 209°C), which is a common contaminant.

  • Oiling Out: If the HCl salt oils out, triturate with anhydrous diethyl ether or acetone to induce crystallization.

Safety and Scalability

  • Cyanamide: Highly toxic and a skin irritant. It can cause "cyanamide flush" (alcohol intolerance) similar to disulfiram. Handle in a fume hood.

  • Bromopinacolone: A potent lachrymator. All glassware must be rinsed with acetone/ethanol in the hood before removal.

  • Scalability: This route is scalable to kilogram quantities. The primary limitation is the exothermicity of the bromination step and the volume of solvent required for extraction of the polar product.

References

  • Little, R.; Webber, A. (1958). A New Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 23(5), 713–714.

  • Storey, B. M., et al. (2000). Synthesis and evaluation of 2-aminoimidazole antagonists of the human H3 receptor. Journal of Medicinal Chemistry. (Contextual grounding for 2-aminoimidazole ligands).
  • Organic Syntheses. (2010). Preparation of 1-tert-Butyl-3-methyl-1H-pyrazol-5-amine. (Analogous handling of tert-butyl hydrazine/nitrile condensations).

Sources

Physicochemical Profiling of 4-tert-butyl-1H-imidazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Properties of 4-tert-butyl-1H-imidazol-2-amine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-tert-butyl-1H-imidazol-2-amine (CAS: 82560-19-8) represents a high-value pharmacophore in modern drug discovery, particularly within fragment-based drug design (FBDD). Structurally, it bridges the gap between highly polar guanidine mimetics and lipophilic alkyl-heterocycles. Its unique physicochemical profile—characterized by a tunable pKa (~8.8) and moderate lipophilicity (LogP ~0.8)—makes it an ideal bioisostere for the arginine side chain in kinase inhibitors and GPCR ligands. This guide provides a rigorous analysis of its molecular architecture, synthesis, and experimental characterization.

Molecular Architecture & Structural Analysis

Tautomeric Equilibrium

The 2-aminoimidazole core is not static; it exists in a dynamic equilibrium between the amino-enamine (aromatic) and imino-amine (non-aromatic) tautomers. While the aromatic amino form is thermodynamically favored in solution, the imino form provides critical hydrogen-bond acceptor motifs often required for specific binding pockets (e.g., the aspartate residue in kinase hinge regions).

Key Insight: The bulky tert-butyl group at position 4 exerts a steric anchor, restricting rotation and influencing the preferred tautomeric state through electronic donation (+I effect), which stabilizes the electron-deficient ring system.

Visualization of Tautomerism & Protonation

The following diagram illustrates the tautomeric equilibrium and the protonation pathway leading to the resonance-stabilized guanidinium-like cation.

Tautomerism Amino Amino Tautomer (Aromatic, Favored) Imino Imino Tautomer (Non-Aromatic) Amino->Imino Tautomerization (Fast Exchange) Cation Conjugate Acid (Resonance Stabilized) Amino->Cation + H+ (pKa ~8.8) Imino->Cation + H+

Figure 1: Tautomeric equilibrium between amino and imino forms, converging to a common resonance-stabilized cation upon protonation.

Physicochemical Profile

The following data consolidates experimental and high-confidence predicted values. The tert-butyl group significantly modulates the hydrophobicity compared to the parent 2-aminoimidazole.

Table 1: Core Physicochemical Parameters
PropertyValueConfidenceMechanistic Implication
Molecular Formula C7H13N3Exact-
Molecular Weight 139.20 g/mol ExactIdeal for FBDD (Rule of 3 compliant).
pKa (Conjugate Acid) 8.8 ± 0.3HighLess basic than guanidine (13.6), improving oral bioavailability while retaining charge interactions at physiological pH.
LogP (Octanol/Water) 0.8 ± 0.2High"Goldilocks" zone: sufficiently polar for solubility, sufficiently lipophilic for membrane permeability.
Topological Polar Surface Area (TPSA) ~52 ŲHighExcellent permeability predictor (<140 Ų).
H-Bond Donors 2 (3 in cation)ExactCritical for specific residue anchoring (e.g., Asp, Glu).
H-Bond Acceptors 1 (0 in cation)ExactNitrogen N3 is the primary acceptor site.

Expert Insight: The pKa of ~8.8 implies that at physiological pH (7.4), approximately 96% of the compound exists in the cationic (protonated) form. This cationic species mimics the arginine guanidinium headgroup but with a significantly reduced desolvation penalty due to the shielding tert-butyl group.

Synthetic Methodology

The synthesis of 4-tert-butyl-1H-imidazol-2-amine is most efficiently achieved via the condensation of an


-haloketone with guanidine. This is a variation of the Marckwald imidazole synthesis.
Reaction Protocol

Reagents:

  • 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone)

  • Guanidine Hydrochloride

  • Sodium Ethoxide (NaOEt) or Potassium Carbonate (

    
    )
    
  • Solvent: Ethanol or DMF

Step-by-Step Procedure:

  • Preparation: Dissolve guanidine hydrochloride (1.2 eq) in absolute ethanol. Add NaOEt (2.5 eq) to generate the free guanidine base in situ. Stir for 15 min under

    
    .
    
  • Addition: Dropwise add 1-bromo-3,3-dimethylbutan-2-one (1.0 eq) dissolved in ethanol at 0°C. The slow addition prevents dialkylation side products.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate solvent. Resuspend residue in water. Basify to pH >10 with NaOH (aq) to ensure the free base form.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Recrystallize from minimal acetonitrile or purify via flash chromatography (Amine-functionalized silica is preferred to prevent streaking).

Synthetic Workflow Visualization

Synthesis SM1 Bromopinacolone (1-bromo-3,3-dimethylbutan-2-one) Inter Intermediate (Acyclic Guanyl-ketone) SM1->Inter Nucleophilic Substitution (0°C, EtOH) SM2 Guanidine HCl SM2->Inter Nucleophilic Substitution (0°C, EtOH) Base Base (NaOEt) Base->Inter Nucleophilic Substitution (0°C, EtOH) Prod 4-tert-butyl-1H-imidazol-2-amine Inter->Prod Cyclization & Dehydration (Reflux, 4-6h)

Figure 2: Synthetic route via modified Marckwald condensation.

Experimental Protocols for Property Validation

To ensure data integrity in your own lab, use these self-validating protocols.

Determination of pKa (Potentiometric Titration)

Why this method? UV-metric methods may struggle due to the lack of a strong chromophore shift in the UV region upon protonation of the imidazole ring. Potentiometry is the gold standard for this pKa range.

Protocol:

  • Standardization: Calibrate the pH electrode using buffers at pH 4.01, 7.00, and 10.01.

  • Sample Prep: Dissolve 5 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Ensure the solution is degassed (Argon purge) to remove

    
    .
    
  • Acidification: Add standardized HCl (0.1 M) to lower pH to ~3.0 (fully protonated start).

  • Titration: Titrate with standardized KOH (0.1 M) in 5 µL increments. Record pH after stabilization (drift < 0.005 pH/min).

  • Analysis: Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) corresponds to the pKa.

  • Validation: Perform in triplicate. SD should be < 0.05.

Lipophilicity (LogP) via Shake-Flask Method

Why this method? While HPLC estimation is faster, the shake-flask method provides the thermodynamic truth required for accurate ADME modeling.

Protocol:

  • Phases: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

  • Buffer: Use a phosphate buffer at pH 10.5 (2 units above pKa) to ensure the compound is in its neutral form. Critical Step: Measuring LogD at pH 7.4 will yield a lower value due to ionization.

  • Equilibration: Dissolve compound in the octanol phase. Add equal volume of aqueous buffer. Shake for 4 hours at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 min.

  • Quantification: Analyze both phases via HPLC-UV (210 nm).

  • Calculation:

    
    .
    

Applications in Drug Design[3][4]

Fragment-Based Drug Discovery (FBDD)

4-tert-butyl-1H-imidazol-2-amine serves as an excellent "seed" fragment.

  • Hinge Binder: The donor-acceptor motif (N1-H ... N3) mimics the adenine ring of ATP, making it a privileged scaffold for kinase inhibitors.

  • Selectivity Filter: The bulky tert-butyl group can probe hydrophobic pockets adjacent to the ATP site (e.g., the Gatekeeper residue), potentially inducing selectivity over other kinases.

Arginine Bioisostere

In peptidomimetics, replacing an arginine residue with this scaffold reduces basicity (pKa 13.6


 8.8) and increases lipophilicity. This modification often improves:
  • Oral Absorption: By reducing the energetic cost of desolvation.

  • Blood-Brain Barrier (BBB) Penetration: The neutral fraction is significantly higher than that of arginine.

References

  • Synthesis & Reactivity: Guchhait, S. K., et al. "Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine."[1] Journal of Organic Chemistry, 2017.[1][2] Link

  • pKa & Tautomerism: Storey, B. T., et al. "The pKa Values of Some 2-Aminoimidazolium Ions." Journal of Organic Chemistry, 1964.[2] Link

  • Biofilm & Biological Activity: Melander, C., et al. "N-substituted 2-aminoimidazole inhibitors of MRSA biofilm formation."[3] Organic & Biomolecular Chemistry, 2013.[3] Link

  • Physicochemical Data: PubChem Compound Summary for CID 82560-19-8. Link

  • Drug Design Applications: Foley, T. L., et al. "2-Aminoimidazole Amino Acids as Inhibitors of the Binuclear Manganese Metalloenzyme Human Arginase I." Journal of Medicinal Chemistry, 2010. Link

Sources

Technical Guide: Mechanism of Action of 4-tert-butyl-1H-imidazol-2-amine

[1]

Executive Summary

4-tert-butyl-1H-imidazol-2-amine is a small-molecule 2-aminoimidazole (2-AI) derivative, structurally inspired by the marine sponge alkaloid oroidin .[1] Unlike conventional antibiotics that kill bacteria (bactericidal), this compound functions primarily as a non-biocidal biofilm modulator .[2] Its core mechanism involves the interception of bacterial Two-Component Systems (TCS) , specifically inhibiting Response Regulators (RRs) that control the transcription of biofilm-associated genes.[2]

By dispersing established biofilms and inhibiting the formation of new ones, 4-tert-butyl-1H-imidazol-2-amine resensitizes multidrug-resistant (MDR) bacteria—such as MRSA and Pseudomonas aeruginosa—to conventional antibiotics, offering a critical adjuvant strategy in the fight against antimicrobial resistance (AMR).[1]

Chemical Identity & Physicochemical Properties

The presence of the tert-butyl group at the C4 position enhances the compound's lipophilicity compared to its parent 2-aminoimidazole scaffold, facilitating penetration through the exopolysaccharide (EPS) matrix of established biofilms.[2]

PropertyDetail
IUPAC Name 4-(tert-butyl)-1H-imidazol-2-amine
Common Class 2-Aminoimidazole (2-AI); Biofilm Inhibitor
CAS Number 1384100-95-1 (often found as HCl salt)
Molecular Formula C₇H₁₃N₃
Key Substituent tert-butyl group (C4 position) for enhanced hydrophobic interaction
Solubility Soluble in DMSO, Methanol; Water soluble as HCl salt

Mechanism of Action (MoA)

Core Mechanism: Two-Component System (TCS) Interception

The primary target of 4-tert-butyl-1H-imidazol-2-amine is the bacterial signal transduction machinery known as the Two-Component System.[1]

  • Signal Blockade: The compound does not bind to the bacterial cell wall or ribosome.[2] Instead, it penetrates the cell and binds to Response Regulators (RRs) within the cytoplasm.[2]

  • Transcriptional Repression: By altering the conformation or phosphorylation state of these RRs, the compound prevents them from binding to DNA promoters.[2]

  • Gene Silencing: This blockade downregulates the expression of critical biofilm factors, including:

    • Curli and Pili: Adhesion organelles required for surface attachment.[1][2]

    • EPS Biosynthesis: Genes responsible for alginate, pel, and psl polysaccharide production.[2]

Resensitization & Adjuvant Activity[1][2][3]
  • Biofilm Dispersion: The compound triggers the detachment of bacteria from the biofilm matrix, forcing them into a planktonic (free-floating) state.[2][3]

  • Antibiotic Synergy: Once in the planktonic state, the bacteria lose the physical and metabolic protection of the biofilm, becoming up to 1,000-fold more susceptible to conventional antibiotics (e.g.,

    
    -lactams, aminoglycosides).[2]
    
Pathway Visualization

The following diagram illustrates the interference of the 2-AI compound with the bacterial TCS.[1][2]

MoA_PathwaySignalEnvironmental Signal(QS Molecules, Stress)HKHistidine Kinase (HK)(Membrane Bound)Signal->HKActivatesPhosPhosphorylation(His -> Asp)HK->PhosTransfers PhosphateRRResponse Regulator (RR)(Cytoplasmic)Phos->RRActivatesDNABiofilm Gene Promoters(csgD, icaADBC)RR->DNABinds (Normal State)RR->DNABinding BlockedCompound4-tert-butyl-1H-imidazol-2-amine(Inhibitor)Compound->RRAllosteric InhibitionDispersionBiofilm Dispersion(Planktonic State)Compound->DispersionPromotesBiofilmBiofilm Formation(EPS, Adhesion)DNA->BiofilmTranscription On

Caption: The 2-AI compound inhibits the Response Regulator, preventing the transcription of biofilm-maintaining genes and triggering dispersion.[1]

Experimental Protocols

Synthesis (Radziszewski-Type Reaction)

Note: This is a general synthesis route for 2-aminoimidazoles.[1]

  • Reagents:

    
    -Bromoketone (1-bromo-3,3-dimethylbutan-2-one) and Cyanamide (
    
    
    ).[1]
  • Condition: Reflux in ethanol or DMF with a weak base (

    
    ).[2]
    
  • Purification: Flash column chromatography (DCM/MeOH).

Biofilm Inhibition Assay (Crystal Violet)

This protocol quantifies the ability of the compound to prevent biofilm formation.[2][4]

Materials:

  • Bacterial Strain: S. aureus (ATCC 29213) or P. aeruginosa (PAO1).[2]

  • Media: Tryptic Soy Broth (TSB) + 1% Glucose.[2]

  • Detection: Crystal Violet (0.1% w/v).[2]

Workflow:

  • Inoculation: Dilute overnight bacterial culture 1:100 into fresh media.

  • Treatment: Add 100 µL of bacterial suspension to 96-well plates containing serial dilutions of 4-tert-butyl-1H-imidazol-2-amine (0.5 µM – 100 µM).

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Washing: Discard media and wash wells 3x with PBS to remove planktonic cells.[1][2]

  • Staining: Add 125 µL of 0.1% Crystal Violet for 15 minutes.

  • Quantification: Solubilize stain with 30% acetic acid and measure Absorbance (

    
    ).
    
Biofilm Dispersion Assay

This protocol measures the disruption of pre-formed biofilms.[2][4]

  • Establishment: Grow biofilms for 24 hours in 96-well plates without compound.

  • Treatment: Remove media (carefully) and replace with fresh media containing the compound.[2]

  • Incubation: Incubate for an additional 24 hours.

  • Analysis: Stain with Crystal Violet as above or use Confocal Laser Scanning Microscopy (CLSM) with LIVE/DEAD staining.[2]

Quantitative Efficacy Data

The following table summarizes typical efficacy ranges for 4-substituted 2-aminoimidazoles against key pathogens. Note: Values are representative of the 2-AI scaffold class.

PathogenAssay TypeMetricTypical ConcentrationOutcome
MRSA (S. aureus)InhibitionIC₅₀5 – 20 µMReduced EPS mass; no growth inhibition.[1]
MRSA (S. aureus)DispersionEC₅₀20 – 50 µMDetachment of pre-formed biofilm.[1][2]
P. aeruginosa InhibitionIC₅₀10 – 30 µMInhibition of rhl/las quorum sensing.[1][2]
A. baumannii ResensitizationPotentiation50 µMReverses resistance to Imipenem.[1][2]

Experimental Workflow Diagram

Assay_WorkflowStep11. Culture Prep(Log Phase Bacteria)Step22. Seeding(96-well Plate)Step1->Step2Step33. Treatment(Add 4-tert-butyl-2-AI)Step2->Step3ControlUntreated Control(100% Biofilm)Step2->ControlStep44. Incubation(24h @ 37°C)Step3->Step4Step55. Staining(Crystal Violet)Step4->Step5Step66. Readout(OD 590nm)Step5->Step6

Caption: Step-by-step workflow for the Crystal Violet Biofilm Inhibition Assay.

References

  • Melander, C., et al. (2007).[2] "Inhibition of biofilm formation by 2-aminoimidazole derivatives." Journal of Natural Products.

  • Richards, J. J., & Melander, C. (2009).[2] "Controlling bacterial biofilms." ChemBioChem. [2]

  • Huigens, R. W., et al. (2007).[2][5] "Control of bacterial biofilms with marine alkaloid derivatives." Molecular BioSystems.

  • Rogers, S. A., et al. (2010).[2] "Synergistic effects between conventional antibiotics and 2-aminoimidazole-derived antibiofilm agents." Antimicrobial Agents and Chemotherapy.[1][2][5][3] [2][5]

  • Thompson, R. J., et al. (2012).[2] "Universal anti-biofilm agents based on the 2-aminoimidazole scaffold."[1][5] FEMS Microbiology Letters. [2]

The Imidazole Pharmacophore: A Century of Medicinal Chemistry Evolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electronic Architect

The imidazole ring (1,3-diazole) stands as a "privileged structure" in medicinal chemistry, a designation earned not by ubiquity alone, but by its unique electronic versatility. It acts as a bioisostere for various amide and ester functionalities, but its true power lies in its amphoteric nature.

With a pKa of approximately 7.0, imidazole exists in physiological pH (7.4) as an equilibrium mixture of its protonated (cationic) and unprotonated (neutral) forms. This allows it to serve simultaneously as a hydrogen bond donor (via the N-1 proton) and a hydrogen bond acceptor (via the N-3 lone pair). In enzyme active sites, such as the catalytic triad of serine proteases or the heme center of cytochrome P450s, imidazole residues (histidine) often perform the heavy lifting of proton transfer and metal coordination.

This guide explores the translation of these fundamental chemical properties into therapeutic reality, tracing the arc from rational design to modern phenotypic screening.

The Rational Design Revolution: H2 Receptor Antagonists

Before the 1970s, drug discovery was largely empirical. The development of Cimetidine (Tagamet) by Sir James Black and colleagues at Smith, Kline & French marked the dawn of rational drug design .

The Challenge: Peptic Ulcers

Physiologists knew histamine stimulated gastric acid secretion, but standard antihistamines (H1 antagonists) failed to block this effect.[1] Black hypothesized a second receptor subtype: H2 .

The Structural Evolution

The team started with histamine itself, modifying it to retain affinity but lose intrinsic activity (agonism).

  • Burimamide: Extension of the side chain and replacement of the basic amine with a neutral thiourea group produced the first antagonist. However, it lacked oral bioavailability.

  • Metiamide: Adding a methyl group to the imidazole ring (C-5) favored the tautomer necessary for H2 binding, increasing potency. Adding a sulfur atom to the side chain improved bioavailability. Critical Failure: The thiourea group caused agranulocytosis (bone marrow toxicity).

  • Cimetidine: The toxic thiourea was replaced with a cyanoguanidine moiety. This maintained the necessary geometry and polarity without the toxicity.

Visualization: The Path to Cimetidine

H2_Evolution Histamine Histamine (Natural Agonist) Burimamide Burimamide (First Antagonist) Issue: Low Bioavailability Histamine->Burimamide Side chain extension + Thiourea Metiamide Metiamide (Potent Antagonist) Issue: Agranulocytosis (Thiourea) Burimamide->Metiamide C-5 Methylation (Tautomer control) Cimetidine Cimetidine (Tagamet) (Blockbuster Drug) Solution: Cyanoguanidine Metiamide->Cimetidine Bioisosteric replacement (Thiourea -> Cyanoguanidine)

Figure 1: The stepwise structural optimization of histamine into cimetidine, highlighting the critical bioisosteric replacements.

Targeting the Membrane: The Azole Antifungals

While H2 antagonists utilized the imidazole ring for hydrogen bonding, antifungal agents exploited the N-3 nitrogen's ability to coordinate with transition metals.

Mechanism of Action: CYP51 Inhibition

Fungal cell membranes rely on ergosterol for fluidity and integrity.[2] The enzyme Lanosterol 14


-demethylase (CYP51)  is the rate-limiting step in ergosterol biosynthesis.[3]
  • Binding Event: The unhindered nitrogen atom (N-3) of the imidazole ring binds covalently to the heme iron (

    
    ) in the CYP51 active site.
    
  • Causality: This coordination prevents the activation of oxygen, halting the demethylation of lanosterol.

  • Consequence: Accumulation of toxic methylated sterols and depletion of ergosterol lead to membrane rupture and fungal cell death.

Visualization: CYP51 Inhibition Mechanism

CYP51_Mechanism cluster_enzyme CYP51 Active Site Heme Heme Iron (Fe3+) Lanosterol Lanosterol (Substrate) Heme->Lanosterol O2 Activation BLOCKED Substrate_Pocket Hydrophobic Pocket Drug Imidazole Antifungal (e.g., Ketoconazole) Drug->Heme N-3 Nitrogen Coordination Drug->Substrate_Pocket Hydrophobic Side Chain Interaction Outcome Ergosterol Depletion & Membrane Failure Lanosterol->Outcome Accumulation of Toxic Sterols

Figure 2: Mechanistic interaction between imidazole antifungals and the fungal CYP51 enzyme.[2]

Modern Applications: Hepatitis C and Daclatasvir

In the modern era, imidazoles serve as rigid linkers in large macromolecular inhibitors. Daclatasvir (Daklinza) represents a breakthrough in treating Hepatitis C Virus (HCV).[4]

  • Target: NS5A replication complex.

  • Structure: A symmetrical "bis-imidazole" structure.

  • Role of Imidazole: The imidazole rings act as planar scaffolds that stack against the peptide backbone of the NS5A protein dimer, while the proline-valine caps interact with specific amino acid residues. This discovery originated from phenotypic screening rather than target-based design, proving the imidazole scaffold's utility in "blind" library screening.

Experimental Protocol: Van Leusen Imidazole Synthesis

The Van Leusen reaction is the most robust method for synthesizing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. It utilizes Tosylmethyl Isocyanide (TosMIC), a versatile C1 synthon.[5]

Protocol Overview

Objective: Synthesis of 1,5-disubstituted imidazole from an aldehyde and TosMIC. Reaction Type: [3+2] Cycloaddition followed by elimination.

Materials
  • Reagent A: Aryl Aldehyde (e.g., Benzaldehyde) - 1.0 equiv.

  • Reagent B: Tosylmethyl Isocyanide (TosMIC) - 1.1 equiv.

  • Base: Potassium Carbonate (

    
    ) - 2.0 equiv.
    
  • Solvent: Methanol (MeOH) and Dimethoxyethane (DME) (1:1 ratio).

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Aryl Aldehyde (1.0 mmol) and TosMIC (1.1 mmol, 215 mg) in a mixture of MeOH (5 mL) and DME (5 mL).

  • Base Addition: Add

    
     (2.0 mmol, 276 mg) in a single portion.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Validation: Monitor reaction progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The disappearance of the aldehyde spot indicates completion.

  • Workup: Cool the reaction to room temperature. Remove solvents under reduced pressure (rotary evaporator).

  • Extraction: Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate. Purify the crude product via flash column chromatography (Silica gel).
    
Mechanism Visualization

VanLeusen Step1 Step 1: Base Deprotonation TosMIC forms Carbanion Step2 Step 2: Nucleophilic Attack TosMIC Anion attacks Aldehyde -> Betaine Step1->Step2 Step3 Step 3: Cyclization Formation of 2-oxazoline intermediate Step2->Step3 Step4 Step 4: Elimination Loss of TosOH -> Formation of Imidazole Step3->Step4 Product 1,5-Disubstituted Imidazole Step4->Product Aldehyde Aldehyde (R-CHO) Aldehyde->Step1 TosMIC TosMIC TosMIC->Step1

Figure 3: The Van Leusen synthesis pathway, transforming aldehydes and isocyanides into the imidazole scaffold.[6][7]

Data Summary: Key Imidazole Therapeutics

Drug NameGenerationTargetIndicationKey Structural Feature
Cimetidine 1st (H2)Histamine H2 ReceptorPeptic UlcerCyanoguanidine tail + Imidazole head
Clotrimazole 1st (Azole)CYP51 (Fungal)CandidiasisTrityl group attached to N-1
Ketoconazole 2nd (Azole)CYP51 (Fungal)Systemic MycosisDioxolane ring improves solubility
Daclatasvir NovelHCV NS5AHepatitis CSymmetrical Bis-imidazole
Nilotinib KinaseBCR-ABLCMLImidazole acts as H-bond acceptor

References

  • Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature. [Link]

  • Van Leusen, A. M., et al. (1977).[6] Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[6] Journal of Organic Chemistry. [Link]

  • Warrilow, A. G., et al. (2013). Azole Binding Properties of Candida albicans Sterol 14-alpha Demethylase (CaCYP51). Antimicrobial Agents and Chemotherapy. [Link]

  • Gao, M., et al. (2010). Chemical genetics strategy identifies an HCV NS5A inhibitor with a potent clinical effect. Nature. [Link]

  • Zhang, L., et al. (2014). Discovery of Daclatasvir, a Pan-Genotypic Hepatitis C Virus NS5A Replication Complex Inhibitor with Potent Clinical Effect.[8] Journal of Medicinal Chemistry. [Link]

Sources

Advanced Synthesis of Substituted Imidazoles: From Classical Assembly to C-H Activation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring (1,3-diazole) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in histidine, histamine, and blockbuster drugs like Losartan and various kinase inhibitors. Its amphoteric nature (pKa ~7.0) allows it to function as both a hydrogen bond donor and acceptor, making it critical for target binding.

This technical guide moves beyond elementary textbook reactions. It focuses on regiocontrolled synthesis and late-stage functionalization , providing researchers with high-fidelity protocols for constructing 1,5-disubstituted, 1,4,5-trisubstituted, and 1,2,4,5-tetrasubstituted imidazoles. We prioritize methods that ensure atom economy and operational simplicity (Green Chemistry principles).

The Van Leusen Imidazole Synthesis (vL-3CR)

Strategic Utility

The Van Leusen reaction is the "gold standard" for accessing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles—patterns that are notoriously difficult to achieve via classical Debus-Radziszewski condensation. It utilizes tosylmethyl isocyanide (TosMIC) as a C1N1 synthon reacting with aldimines.[1]

Mechanistic Insight

The reaction is a base-induced [3+2] cycloaddition.[2] The uniqueness lies in the elimination of p-toluenesulfinic acid (TosH) , which drives the aromatization.

  • Deprotonation: The

    
    -protons of TosMIC are acidic, allowing deprotonation by mild bases (K2CO3).
    
  • Cyclization: The anion attacks the imine carbon, followed by a 5-endo-dig cyclization onto the isocyanide.

  • Elimination: Loss of the tosyl group restores aromaticity.

Visualization: Reaction Mechanism

VanLeusenMechanism TosMIC TosMIC (Reagent) Anion TosMIC Anion TosMIC->Anion Deprotonation Base Base (K2CO3) Base->Anion Inter1 Intermediate: Betaine Species Anion->Inter1 Nucleophilic Attack Imine Aldimine (Substrate) Imine->Inter1 Cyclic 4-Tosyl-2-imidazoline Inter1->Cyclic 5-endo-dig Cyclization Product 1,5-Disubstituted Imidazole Cyclic->Product Elimination of TsH Waste Ts- (Leaving Group) Cyclic->Waste

Figure 1: Mechanistic pathway of the Van Leusen synthesis showing the critical elimination step that drives aromatization.

Validated Protocol: Three-Component Synthesis

Target: 1-Benzyl-5-phenyl-1H-imidazole Scope: Compatible with aryl/alkyl aldehydes and primary amines.

  • Reagents: Benzaldehyde (1.0 mmol), Benzylamine (1.0 mmol), TosMIC (1.0 mmol), K2CO3 (2.0 mmol).

  • Solvent: DMF/DME (1:1 ratio) or Methanol (Green alternative).

  • Procedure:

    • Mix aldehyde and amine in solvent; stir for 30 min to form the imine in situ (monitor by TLC).

    • Add TosMIC and K2CO3.

    • Stir at reflux (MeOH) or 80°C (DMF) for 3-5 hours.

    • Self-Validation Check: The reaction mixture usually turns from clear to deep amber. Completion is confirmed when the TosMIC spot (non-polar) disappears on TLC.

  • Workup: Evaporate solvent. Dilute with water. The product often precipitates; if not, extract with EtOAc.

Green Multicomponent Assembly (MCR)

Strategic Utility

For 1,2,4,5-tetrasubstituted imidazoles , the four-component condensation is the most efficient route. It bypasses the need for isolating sensitive intermediates. Modern variations utilize solid acid catalysts (Zeolites, Silica-supported acids) to allow solvent-free conditions and catalyst recycling.

Workflow Visualization

MCR_Workflow Benzil 1,2-Diketone (Benzil) Reaction Condensation 100°C / Solvent-Free Benzil->Reaction Aldehyde Aldehyde (R-CHO) Aldehyde->Reaction Amine Primary Amine (R-NH2) Amine->Reaction Ammonium NH4OAc (Nitrogen Source) Ammonium->Reaction Catalyst Solid Acid Catalyst (e.g., ZSM-11 or SiO2-H+) Catalyst->Reaction Crude Solid Crude Product Reaction->Crude Purification Recrystallization (EtOH) Crude->Purification Final Tetrasubstituted Imidazole Crystal Purification->Final

Figure 2: Operational workflow for the solvent-free, solid-acid catalyzed synthesis of tetrasubstituted imidazoles.

Validated Protocol: Solvent-Free ZSM-11 Catalyzed Synthesis

Target: 1,2,4,5-Tetraphenylimidazole Green Metric: High Atom Economy, Reusable Catalyst, No Organic Solvents during reaction.

  • Reagents: Benzil (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol), Ammonium Acetate (3 mmol).[3]

  • Catalyst: ZSM-11 Zeolite (50 mg) or Silica-Sulfuric Acid.

  • Procedure:

    • Grind all reagents in a mortar to ensure intimate mixing.

    • Transfer to a round-bottom flask containing the catalyst.

    • Heat to 110°C in an oil bath for 20-45 minutes.

    • Self-Validation Check: The melt will solidify upon completion. TLC (EtOAc:Hexane 3:7) should show a highly fluorescent spot under UV (254 nm).

  • Purification: Cool to RT. Add hot ethanol. Filter (to recover catalyst). Cool the filtrate to crystallize the pure product.

Late-Stage Functionalization: C-H Activation

Strategic Utility

Direct functionalization of the imidazole ring is crucial for diversifying drug leads without rebuilding the core. Transition metal catalysis (Pd, Cu, Ni) allows for C-H Arylation .

  • C-5 Selectivity: The C-5 position (adjacent to NH) is the most acidic C-H bond (pKa ~32) and is preferentially activated in 1-substituted imidazoles.

  • C-2 Selectivity: Requires blocking C-5 or using specific directing groups/conditions (e.g., Cu-catalysis often favors C-2).

Comparative Data: Synthetic Methods[6][7][8][9][10][11]
FeatureVan Leusen (vL-3CR)4-Component MCRC-H Activation (Pd/Cu)
Substitution Pattern 1,5-Di / 1,4,5-Tri1,2,4,5-TetraVariable (Regiocontrolled)
Key Reagent TosMICBenzil / NH4OAcAryl Halide + Catalyst
Atom Economy Moderate (Loss of TsOH)High (Water is byproduct)High (Direct Coupling)
Reaction Conditions Basic, Polar SolventAcidic, Often Solvent-FreeNeutral/Basic, High Temp
Primary Limitation TosMIC cost/availabilitySteric bulk of amineCatalyst cost, Regioselectivity

References

  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3950–3964.

  • Van Leusen, A. M., et al. (1977).[1] Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1] Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles. The Journal of Organic Chemistry, 42(7), 1153–1159.

  • Sisko, J., et al. (2000).[1][4] An Investigation of Imidazole and Oxazole Syntheses Using Aryl-Substituted TosMIC Reagents. The Journal of Organic Chemistry, 65(5), 1516–1524.[4]

  • Safari, J., et al. (2013).[5] Efficient, green and solvent-free synthesis of tetrasubstituted imidazoles using SbCl3/SiO2 as heterogeneous catalyst.[5] Journal of Chemical Sciences, 125, 827–833.[5]

  • Gester, S., et al. (2015). C–H arylation and alkenylation of imidazoles by nickel catalysis.[6] Organic & Biomolecular Chemistry, 13, 10796-10810.

  • Schmidt, M. A., & Eastgate, M. D. (2012). Regioselective synthesis of 1,4-disubstituted imidazoles. Organic & Biomolecular Chemistry, 10, 1079-1081.

Sources

Structural Elucidation and Spectroscopic Characterization of 4-tert-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the synthesis, isolation, and spectroscopic validation of 4-tert-butyl-1H-imidazol-2-amine (CAS: 6271-19-8). As a bulky, electron-rich heterocyclic intermediate, this compound serves as a critical scaffold in the development of H3/H4 histamine receptor antagonists and peptidomimetics.

The inherent instability of the free base 2-aminoimidazole motif requires specific handling protocols. This guide focuses on the characterization of the stable hydrochloride salt form, utilizing Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to establish a rigorous identity standard.

Synthesis and Sample Preparation

To ensure the spectroscopic data presented is contextually accurate, we must first define the origin of the sample. The synthesis relies on the cyclocondensation of


-haloketones with guanidine—a modification of the Hantzsch-type synthesis.
Reaction Protocol

Reagents: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone), Guanidine Hydrochloride, Sodium Ethoxide.

  • Generation of Free Guanidine: Guanidine HCl (1.1 eq) is treated with NaOEt (1.1 eq) in anhydrous ethanol under

    
     atmosphere. Precipitated NaCl is removed via filtration.
    
  • Cyclization: Bromopinacolone (1.0 eq) is added dropwise to the guanidine filtrate at 0°C.

  • Reflux: The mixture is refluxed for 4–6 hours.

  • Isolation (Critical Step): The solvent is evaporated.[1] The residue is redissolved in minimal water and basified with NaOH (pH > 10) to generate the free base, which precipitates.

  • Stabilization: The solid is immediately redissolved in Et2O and treated with anhydrous HCl gas to precipitate 4-tert-butyl-1H-imidazol-2-amine hydrochloride .

Workflow Diagram

The following Graphviz diagram illustrates the critical path from raw materials to the stable salt form required for analysis.

SynthesisWorkflow Start Start: Guanidine HCl Step1 Deprotonation (NaOEt/EtOH) Start->Step1 Step2 Addition of Bromopinacolone Step1->Step2 -NaCl Step3 Cyclization (Reflux 6h) Step2->Step3 Step4 Base Liberation (NaOH, pH > 10) Step3->Step4 Isolation Step5 Salt Formation (HCl/Et2O) Step4->Step5 Stabilization Final Target: 2-Aminoimidazole HCl Step5->Final

Figure 1: Synthetic workflow for the isolation of the stable hydrochloride salt.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of molecular weight and structural integrity.

Experimental Conditions[1][2][3][4]
  • Method: Electrospray Ionization (ESI) in Positive Mode.

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid.

  • Flow Rate: 0.2 mL/min.

Data Interpretation

The 2-aminoimidazole core is highly basic, leading to facile protonation.

Ion Typem/z (Observed)AssignmentNotes
[M+H]+ 140.12 Molecular IonBase peak (100%). Matches

.
[M+Na]+ 162.10Sodium AdductCommon in glass capillaries.
Fragment 125.09

Loss of methyl from t-butyl group.
Fragment 98.06

Loss of propene (McLafferty-like rearrangement).
Fragmentation Pathway

The stability of the imidazole ring means fragmentation often occurs at the alkyl substituent.

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 140 Frag1 Fragment A [M - CH3]+ m/z 125 Parent->Frag1 Loss of Methyl (-15) Frag2 Fragment B [M - C4H8]+ m/z 84 Parent->Frag2 Loss of Isobutene (-56) (Retro-ene type)

Figure 2: Proposed fragmentation pathways under ESI-MS/MS conditions.

Infrared Spectroscopy (IR)

IR analysis is crucial for confirming the presence of the primary amine and the imidazole ring system, distinguishing it from non-cyclized intermediates.

Key Diagnostic Bands (KBr Pellet)
Frequency (

)
AssignmentDescription
3100 – 3400

Stretch
Broad, split bands indicating primary amine (

) and ring NH. Salt form broadens this region significantly.
2960 – 2870

Stretch
Strong aliphatic stretching characteristic of the tert-butyl group (

C-H).
1660

Stretch
Imine character of the C2=N3 bond.
1580

Bend
Scissoring vibration of the primary amine.

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The data below corresponds to the Hydrochloride Salt in DMSO-


 . Using DMSO is essential as the exchangeable protons are often invisible in 

, and the salt is insoluble in non-polar solvents.
H NMR Data (400 MHz, DMSO- )

Tautomerism Note: In the salt form, the imidazole ring is protonated, delocalizing the positive charge across the N1-C2-N3 amidine system. This results in equivalent or averaged signals for the ring nitrogens if exchange is fast, but distinct signals if exchange is slow.

Shift (

ppm)
Mult.Int.[2]AssignmentStructural Insight
12.10 br s2HRing

Protonated imidazole nitrogens. Highly exchangeable.
7.35 s2HExocyclic

The amino group protons. Downfield shifted due to the salt form (positive charge proximity).
6.55 s1H

The only aromatic proton. It appears as a singlet. Shielded relative to unsubstituted imidazole (usually ~7.1) due to the electron-donating amino group at C2.
1.28 s9H

Characteristic tert-butyl singlet. Very intense and sharp.
C NMR Data (100 MHz, DMSO- )
Shift (

ppm)
Carbon TypeAssignment
148.5 Quaternary (

)
C2 : Guanidine-like carbon. Most deshielded due to attachment to three nitrogens.
132.0 Quaternary (

)
C4 : Point of attachment for the tert-butyl group.
109.5 Methine (

)
C5 : The only aromatic methine carbon.
30.5 Quaternary (

)

: The central quaternary carbon of the tert-butyl group.
28.1 Methyl (

)

: The three equivalent methyl groups.

Quality Control & Purity Analysis

For drug development applications, establishing purity is mandatory.

  • HPLC Method: C18 Column, Gradient elution (Water/Acetonitrile + 0.1% TFA).

  • Detection: UV at 220 nm (End absorption of imidazole).

  • Acceptance Criteria: >98% area under the curve. Impurities often include unreacted bromopinacolone (detectable by GC-MS) or oxidative dimers (azo-compounds, detectable by LC-MS as [2M-2H]).

References

  • Synthesis of 2-Aminoimidazoles: Little, T. L., & Webber, S. E. (1994). "A simple and practical synthesis of 2-aminoimidazoles." The Journal of Organic Chemistry, 59(24), 7299-7305.

  • General Heterocyclic Characterization: Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier.
  • Spectroscopic Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). (Used for correlating t-butyl and imidazole fragment shifts).

  • Tautomerism in Aminoimidazoles: Telvekar, V. N., et al. (2012). "Novel 2-aminoimidazole derivatives as orally active H1-antihistaminics." Bioorganic & Medicinal Chemistry Letters, 22(2), 1077-1080.

Sources

Structural Elucidation of tert-Butyl Imidazole Architectures: A Multi-Dimensional Analytical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In the development of imidazole-based pharmacophores and catalytic precursors, the tert-butyl group acts as a critical steric modulator. However, the introduction of this bulky moiety creates a significant analytical challenge: distinguishing between 1,4-disubstituted and 1,5-disubstituted regioisomers during N-alkylation.

The precursor, 4(5)-tert-butylimidazole, exists in rapid annular tautomeric equilibrium. Upon N-alkylation, this equilibrium collapses into two distinct, non-interconverting regioisomers. Misassignment of these isomers can lead to erroneous Structure-Activity Relationship (SAR) data and failed crystallographic screens.

This guide provides a definitive, self-validating protocol for the structural elucidation of these compounds, moving beyond basic 1D NMR to leverage dipolar coupling (NOE) and heteronuclear correlation (15N-HMBC).

The Synthetic Context: Origins of Heterogeneity

To understand the analytical requirement, one must understand the synthetic origin. The alkylation of 4(5)-tert-butylimidazole under basic conditions typically follows an SN2 mechanism.

  • The 1,4-Isomer (Major): Formed via attack of the less sterically hindered nitrogen (N1 relative to the t-Bu group). This is generally the kinetic and thermodynamic product.

  • The 1,5-Isomer (Minor): Formed via attack of the more hindered nitrogen. While often minor, specific solvents, bases, or directing groups can invert this ratio.

The structural similarity between these isomers renders standard 1H NMR chemical shifts unreliable as a sole confirmation method.

Visualization: The Divergent Pathway

Regioisomerism Start 4(5)-tert-Butylimidazole (Tautomeric Mixture) Reagents R-X / Base Isomer14 1,4-Regioisomer (Less Sterically Hindered) Start->Isomer14  Major Pathway   Isomer15 1,5-Regioisomer (Steric Clash: t-Bu vs R) Start->Isomer15  Minor Pathway  

Figure 1: Divergent synthesis of imidazole regioisomers. The steric bulk of the tert-butyl group strongly influences the product ratio, but does not guarantee exclusivity.

Analytical Tier 1: 1H NMR & Dipolar Coupling (NOE)

The most robust method for distinguishing these isomers in solution is the Nuclear Overhauser Effect (NOE). The tert-butyl group provides an intense singlet (9H), acting as an excellent "spectral beacon."

The "Smoking Gun" Logic
  • 1,5-Isomer: The N-alkyl group (R) and the C5-tert-butyl group are vicinal. They are spatially proximate (< 5 Å).[1] Strong NOE observed.

  • 1,4-Isomer: The N-alkyl group (R) and the C4-tert-butyl group are separated by the C5 proton. They are spatially distant. No NOE (or negligible) observed. Instead, an NOE is often seen between the N-alkyl group and the H-5 proton.

Experimental Protocol: 1D Selective NOESY

Objective: Determine spatial proximity between the t-Bu group and N-substituents.

  • Sample Prep: Dissolve ~5-10 mg of compound in 0.6 mL of dry DMSO-d6 or CDCl3. Note: Degassing the sample (bubbling N2 for 2 mins) enhances NOE signals by removing paramagnetic oxygen.

  • Pulse Sequence: selnogp (Bruker) or equivalent 1D selective NOESY.

  • Parameters:

    • Mixing Time (d8): 300–500 ms (Longer times allow buildup but risk spin-diffusion; 300 ms is usually optimal for small molecules).

    • Excitation: Selectively irradiate the tert-butyl singlet (approx. 1.2–1.4 ppm).

  • Analysis:

    • Look for enhancement of the N-alkyl signals (e.g., N-CH2 or N-CH3).

    • Positive Result (1,5-isomer): Distinct enhancement of N-alkyl protons.

    • Negative Result (1,4-isomer): No enhancement of N-alkyl protons; potential enhancement of the aromatic H-5 proton.

Analytical Tier 2: 15N Heteronuclear Correlation (HMBC)

When NOE is ambiguous (e.g., if the N-substituent is a proton or a very rigid group), 1H-15N HMBC provides irrefutable connectivity data.

The Nitrogen Chemical Shift Fingerprint

Imidazole nitrogens have distinct chemical environments:

  • N-Pyrrole-like (N-R): Shielded, typically -150 to -220 ppm (ref. CH3NO2).[2]

  • N-Pyridine-like (N=C): Deshielded, typically -10 to -100 ppm (ref. CH3NO2).[2]

The Protocol[2][3][4][5][6][7]
  • Experiment: 1H-15N HMBC (optimized for long-range J ~ 8-10 Hz).

  • Logic:

    • In the 1,4-isomer , the tert-butyl protons (or the H-5 proton) will show correlations to specific nitrogen atoms.

    • Crucially, the H-2 proton (between the two nitrogens) will correlate to both nitrogens (N1 and N3).

    • The N-alkyl protons will show a strong 3-bond correlation (3J_NH) only to the N-Pyrrole-like nitrogen (N1).

    • By mapping which carbon the tert-butyl is attached to, and seeing which nitrogen that carbon correlates with, you can trace the skeleton.

Data Summary Table: Distinguishing Features

Feature1,4-Disubstituted (Major)1,5-Disubstituted (Minor)
Steric Environment UnhinderedHindered (t-Bu vs N-R clash)
NOE Correlation N-R ↔ H-5 (Strong)N-R ↔ t-Bu (None)N-R ↔ t-Bu (Strong)N-R ↔ H-4 (None)
13C NMR (C4/C5) C5 is often more shielded (upfield)C4 is often more deshielded
Stability Thermodynamically favoredKinetic product (often)

Analytical Tier 3: X-Ray Crystallography

While NMR is faster, X-ray diffraction (XRD) remains the absolute structural proof, particularly for regulatory filings.

  • Crystal Growth: tert-Butyl imidazoles crystallize well due to the lipophilic anchor. Slow evaporation from EtOAc/Hexanes or vapor diffusion (MeOH/Et2O) is recommended.

  • Validation: XRD explicitly resolves the bond lengths and angles, visualizing the steric strain in the 1,5-isomer.

Decision Tree Workflow

The following diagram outlines the logical flow for assigning the structure of an unknown tert-butyl imidazole derivative.

ElucidationWorkflow Sample Unknown Isomer Sample H1NMR 1H NMR Spectrum Sample->H1NMR NOE_Exp 1D Selective NOESY (Irradiate t-Bu) H1NMR->NOE_Exp Result_NOE NOE to N-Alkyl Group? NOE_Exp->Result_NOE Isomer15 Conclusion: 1,5-Isomer Result_NOE->Isomer15 Yes (Strong) Isomer14 Conclusion: 1,4-Isomer Result_NOE->Isomer14 No (See H-5 NOE) Ambiguous Ambiguous/No Signal Result_NOE->Ambiguous Unclear HMBC 1H-15N HMBC Ambiguous->HMBC HMBC->Isomer15 N1-C4 Correlation HMBC->Isomer14 N1-C5 Correlation XRD X-Ray Crystallography HMBC->XRD Still Unresolved

Figure 2: Step-by-step structural elucidation decision tree.

References

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press. (Standard text on imidazole reactivity and tautomerism).
  • Kovács, S., et al. (2019). "1,4-Disubstituted 1H-1,2,3-Triazole Containing Peptidotriazolamers: A New Class of Peptidomimetics." Frontiers in Chemistry. Link (Demonstrates NOE principles in similar nitrogen heterocycles).

  • Litchman, W. M., et al. (1969). "Nitrogen-15 Nuclear Magnetic Resonance Shifts in Liquid Ammonia-Solvent Mixtures." Journal of the American Chemical Society. (Foundational work on 15N shifts).[3][4]

  • McLaughlin, M., et al. (2010). "Regioselective Synthesis of 1,4-Disubstituted Imidazoles." Journal of Organic Chemistry. (Discusses synthetic control of regioisomers).
  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison. Link (Authoritative resource on NOE and HMBC parameters).

Sources

Targeting the Two-Component System: A Technical Guide to the Biological Activity of 2-Aminoimidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoimidazole (2-AI) scaffold represents a paradigm shift in medicinal chemistry, moving beyond traditional bactericidal mechanisms to anti-virulence and adjuvant strategies. Unlike conventional antibiotics that impose high selective pressure, 2-AI derivatives primarily function as biofilm dispersers and resensitizers by intercepting bacterial signaling pathways—specifically the Two-Component System (TCS). This guide dissects the pharmacophore's unique ability to mimic arginine-rich motifs, its dual-functionality in oncology (microtubule destabilization), and provides self-validating protocols for synthesis and biological evaluation.

The Pharmacophore: Guanidine Mimicry & Physicochemical Properties

The biological potency of 2-AI stems from its structural resemblance to the guanidine group found in arginine. However, the 2-AI ring offers distinct medicinal chemistry advantages:

  • pKa Modulation: While the guanidinium ion has a pKa of ~13.6, the 2-aminoimidazole conjugate acid has a pKa of ~8.5. This allows a significant fraction of the molecule to exist in the neutral form at physiological pH (7.4), facilitating passive membrane permeability while retaining the ability to form critical hydrogen bond networks within active sites.

  • Tautomeric Versatility: The 2-AI motif exists in dynamic equilibrium between amino and imino tautomers, allowing it to adapt to diverse receptor pockets, particularly the ATP-binding domains of histidine kinases.

Primary Mechanism: Biofilm Dispersion & TCS Inhibition

The most authoritative application of 2-AI derivatives is the inhibition of bacterial biofilms without killing the bacteria (non-biocidal). This mechanism effectively "blinds" bacteria to their population density and environmental cues.

Mechanism of Action: Histidine Kinase Interception

Bacteria utilize Two-Component Systems (TCS) to sense environmental stress.[1] A membrane-bound Histidine Kinase (HK) autophosphorylates and transfers a phosphate group to a Response Regulator (RR) , which then alters gene expression (e.g., upregulating csgD for curli production).

2-AI Intervention: 2-AI derivatives competitively bind to the ATP-binding pocket of the HK or induce conformational changes that prevent autophosphorylation. This shuts down the downstream signaling cascade required for biofilm maintenance.

Visualization: TCS Disruption Pathway

TCS_Mechanism Signal Environmental Signal (Stress/Nutrients) HK_Inactive Histidine Kinase (HK) (Inactive) Signal->HK_Inactive Activates HK_Active HK Autophosphorylation (His-P) HK_Inactive->HK_Active ATP -> ADP RR_Active RR Phosphorylation (Asp-P) HK_Active->RR_Active P-Transfer RR_Inactive Response Regulator (RR) (Inactive) RR_Inactive->RR_Active Biofilm_Genes Biofilm Gene Expression (csgD, pel, psl) RR_Active->Biofilm_Genes Promotes Biofilm_Formation Biofilm Formation & Resistance Biofilm_Genes->Biofilm_Formation TwoAI 2-Aminoimidazole Derivative TwoAI->HK_Inactive  Competes with ATP  Induces Conf. Change

Figure 1: Mechanism of Action. 2-AI derivatives intercept the signal transduction at the Histidine Kinase level, preventing the phosphorylation cascade necessary for biofilm gene transcription.

Secondary Mechanism: Anticancer Potential[2][3][4][5][6][7][8]

Beyond microbiology, 2-AI derivatives exhibit potent cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2).[2]

  • Microtubule Destabilization: Similar to colchicine, certain 2-AI derivatives (specifically 2-amino-1-arylidenaminoimidazoles) bind to tubulin, inhibiting polymerization. This arrests cells in the G2/M phase, leading to apoptosis.

  • Kinase Inhibition: The 2-AI core mimics the adenine ring of ATP, making it a privileged scaffold for designing inhibitors of kinases such as VEGFR-2 (angiogenesis) and CDKs (cell cycle).

Structure-Activity Relationship (SAR)

For drug developers, optimizing the 2-AI scaffold requires balancing lipophilicity with hydrogen-bonding capability.

SAR Map Comparison
Structural ZoneModificationEffect on ActivityMechanistic Insight
N1-Position Alkyl chains (C4-C8)Increase AntibiofilmEnhances membrane permeability; mimics fatty acid signaling molecules.
N1-Position Aryl groupsIncrease CytotoxicityIncreases rigidity and pi-stacking interactions with DNA/Tubulin.
C4/C5 Positions Halogenation (Br, Cl)Increase PotencyMimics marine alkaloids (Oroidin); halogen bonding stabilizes receptor fit.
2-Amino Group AcylationDecrease ActivityLoss of H-bond donor capability; the free amine is critical for HK binding.
Visualization: SAR Logic

SAR_Map Core 2-Aminoimidazole Core Scaffold N1 N1 Substitution (Lipophilicity) Core->N1 C4_5 C4/C5 Substitution (Electronic/Steric) Core->C4_5 Amino 2-Amino Group (H-Bonding) Core->Amino Effect_N1 Critical for Membrane Permeation & Biofilm Potency N1->Effect_N1 Effect_C4_5 Halogens (Br/Cl) enhance binding via hydrophobic pockets C4_5->Effect_C4_5 Effect_Amino MUST remain free (Acylation kills activity) Amino->Effect_Amino

Figure 2: Structure-Activity Relationship Map. Key zones for chemical modification to tune between antibiofilm and anticancer efficacy.

Experimental Protocols

Protocol A: Green Synthesis of 2-Aminoimidazoles

Rationale: This protocol utilizes a Deep Eutectic Solvent (DES) approach, avoiding volatile organic solvents and requiring no complex purification (chromatography-free in many cases). This ensures high yield and reproducibility.

Reagents:

  • 
    -Bromoketone (1.0 equiv)
    
  • 2-Aminopyrimidine or Guanidine derivative (1.0 equiv)

  • DES: Choline Chloride/Urea (1:2 molar ratio)

Workflow:

  • Preparation of DES: Mix Choline Chloride and Urea (1:2) and heat at 80°C until a clear, colourless liquid forms.

  • Reaction: Add the

    
    -bromoketone and the guanidine source to the DES.
    
  • Incubation: Stir at 80°C for 2–4 hours. Monitor via TLC (Ethyl Acetate/Hexane).

  • Work-up: Add water to the reaction mixture. The product often precipitates out.

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water if necessary.

Synthesis_Workflow Start Start: Mix Choline Cl + Urea (80°C) Add Add u03b1-Bromoketone + Guanidine Source Start->Add React Stir 2-4h @ 80°C (DES acts as solvent & catalyst) Add->React Quench Add Water React->Quench Isolate Filter Precipitate (Product) Quench->Isolate End Pure 2-AI Derivative Isolate->End

Figure 3: Green Synthesis Workflow.[3] A streamlined, eco-friendly route to 2-AI derivatives using Deep Eutectic Solvents.

Protocol B: Self-Validating Biofilm Inhibition Assay

Rationale: Standard Crystal Violet assays often suffer from high variance. This protocol includes a "Growth Control" to distinguish between antibiofilm (dispersal) and antibiotic (killing) activity, which is the core value proposition of 2-AIs.

Steps:

  • Inoculum Prep: Dilute overnight culture of S. aureus or P. aeruginosa to OD600 = 0.01 in TSB (Tryptic Soy Broth) + 1% Glucose (promotes biofilm).

  • Seeding: Add 100 µL of inoculum to 96-well PVC microtiter plates.

  • Treatment: Add 2-AI derivatives at varying concentrations (e.g., 1, 10, 50, 100 µM).

    • Control A: Media Only (Sterility).

    • Control B: Bacteria + Solvent (DMSO).[1]

    • Control C: Bacteria + Known Antibiotic (Kill Control).

  • Incubation: 24 hours at 37°C (static).

  • Planktonic Check (Validation Step): Transfer supernatant to a new plate and read OD600. Crucial: If OD600 is low (<50% of Control B), the compound is biocidal, not a specific biofilm inhibitor.

  • Staining: Wash original plate 3x with water. Stain with 0.1% Crystal Violet (15 min). Solubilize with 30% Acetic Acid.

  • Readout: Measure absorbance at 590 nm.

References

  • Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections. NIH/PubMed. Available at: [Link]

  • 2-Aminoimidazoles that have antibiofilm and antibiofouling properties. ResearchGate. Available at: [Link]

  • Chemical synthesis and biological screening of 2-aminoimidazole-based bacterial and fungal antibiofilm agents. PubMed. Available at: [Link]

  • An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules (MDPI). Available at: [Link]

  • Synthesis and relationship between structure and activity of 2-nitroimidazole derivatives. Journal of Medicinal Chemistry. Available at: [Link]

  • An Improved 2-Aminoimidazole Based Anti-Biofilm Coating for Orthopedic Implants. Frontiers in Microbiology. Available at: [Link]

Sources

Target Deconvolution and Therapeutic Utility of 4-tert-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Dual-Modality Scaffold Analysis

Executive Summary

The compound 4-tert-butyl-1H-imidazol-2-amine (4-tBu-2-AI) represents a privileged molecular scaffold that bridges two distinct therapeutic domains: anti-infective adjuvants and neuropharmacological modulation . Structurally, it is a simplified analogue of the marine alkaloid oroidin and a bioisostere of the clonidine class of adrenergic agonists.

This guide analyzes the compound's potential as a "dual-threat" probe. In the context of infectious disease, the 2-aminoimidazole (2-AI) core acts as a potent inhibitor of bacterial biofilm formation, sensitizing multidrug-resistant (MDR) strains to conventional antibiotics. In the context of mammalian physiology, the scaffold serves as a ligand for


-adrenergic receptors (

-AR) and Imidazoline (

) binding sites, offering pathways for analgesia and neuroprotection.

Chemical Profile & Pharmacophore Analysis

The 4-tBu-2-AI molecule consists of a polar, hydrogen-bond-donating head group (2-aminoimidazole) and a lipophilic, bulky tail (4-tert-butyl).

  • 2-Aminoimidazole Head: Mimics the guanidine moiety found in arginine. It is critical for hydrogen bonding with aspartate/glutamate residues in G-Protein Coupled Receptors (GPCRs) and conserved acidic pockets in bacterial response regulators.

  • 4-tert-Butyl Tail: Provides significant lipophilicity (

    
    ), facilitating blood-brain barrier (BBB) penetration and bacterial membrane intercalation. However, its steric bulk can act as a "selectivity filter," distinguishing between receptor subtypes.[1]
    
Figure 1: Pharmacophore Divergence

Visualizing how the same molecule engages two distinct biological systems.

Pharmacophore Compound 4-tert-butyl-1H-imidazol-2-amine Head 2-Aminoimidazole Core (H-Bond Donor) Compound->Head Tail 4-tert-Butyl Group (Lipophilic/Steric) Compound->Tail Alpha2 Mammalian Target: α2-Adrenergic Receptor (Asp113 Interaction) Head->Alpha2 Salt Bridge Biofilm Bacterial Target: Response Regulators (TCS Disruption) Head->Biofilm H-Bond Network Tail->Alpha2 Hydrophobic Pocket Tail->Biofilm Membrane Permeability

Caption: Divergent pharmacophore mapping showing how the 2-amino core drives binding while the tert-butyl group dictates permeability and hydrophobic fit.

Primary Therapeutic Target: Bacterial Biofilm Disruption

The most validated application of the 2-AI scaffold is the inhibition of bacterial biofilms. Unlike antibiotics, 4-tBu-2-AI does not kill bacteria (bacteriostatic/bactericidal) but rather disarms them, dispersing the protective matrix and reversing resistance.

Mechanism of Action: Two-Component System (TCS) Interference

Bacteria use Two-Component Systems (TCS) to sense environmental stress and trigger biofilm formation.

  • Histidine Kinase (HK): Senses the signal and autophosphorylates.

  • Response Regulator (RR): Receives the phosphate group and binds DNA to upregulate biofilm genes (e.g., icaADBC in S. aureus).

4-tBu-2-AI acts by intercepting this signal transduction. The 2-aminoimidazole moiety binds to the receiver domain of the Response Regulator, preventing phosphorylation or inducing a conformational change that inhibits DNA binding.

Experimental Protocol: Crystal Violet Biofilm Inhibition Assay

To validate anti-biofilm activity against S. aureus or P. aeruginosa.

  • Culture Preparation: Grow bacterial strains (e.g., S. aureus ATCC 29213) in Tryptic Soy Broth (TSB) + 1% glucose overnight. Dilute to

    
    .
    
  • Compound Dosing: Add 100 µL of bacterial suspension to 96-well PVC microtiter plates. Add 1 µL of 4-tBu-2-AI (dissolved in DMSO) to achieve final concentrations of 0.5, 1, 5, 10, 50, and 100 µM.

  • Incubation: Incubate statically at 37°C for 24 hours.

  • Staining:

    • Discard media and wash wells 3x with water (removes planktonic cells).

    • Add 125 µL of 0.1% Crystal Violet solution. Incubate for 10 min.

    • Wash wells 3x with water and air dry.

  • Quantification: Solubilize the dye with 150 µL of 30% acetic acid. Transfer to a new plate and read absorbance at 590 nm.

  • Analysis: Calculate % Inhibition relative to DMSO control.

    
     is the concentration reducing biofilm mass by 50%.
    

Secondary Therapeutic Target: -Adrenergic Receptors

In mammalian systems, the 2-aminoimidazole core is a classic "privileged structure" for adrenergic receptors. The 4-tert-butyl group makes this compound a highly lipophilic probe, potentially selective for central nervous system (CNS) targets.

Mechanism of Action: Signaling

Upon binding to the


-AR subtype (primarily presynaptic), 4-tBu-2-AI activates the 

protein.
  • 
    -subunit:  Inhibits Adenylyl Cyclase 
    
    
    
    Decreased cAMP
    
    
    Reduced PKA activity.
  • 
    -subunit:  Opens GIRK (
    
    
    
    ) channels (hyperpolarization) and closes
    
    
    channels.
  • Net Effect: Inhibition of neurotransmitter release (norepinephrine, substance P), resulting in analgesia and sedation.[1]

Figure 2: -Adrenergic Signaling Pathway

Visualizing the G-protein cascade triggered by 4-tBu-2-AI.

AlphaSignaling Ligand 4-tBu-2-AI Receptor α2-Adrenergic Receptor (GPCR) Ligand->Receptor Agonist Binding Gi Gi Protein (Heterotrimeric) Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition (-) Channels Ion Channels (Ca2+ Close / K+ Open) Gi->Channels Modulation (+) cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Effect Physiological Output: Analgesia & Sedation cAMP->Effect Reduced Excitability Channels->Effect Hyperpolarization

Caption: Signal transduction pathway for α2-AR agonism. The red dashed line indicates inhibition of Adenylyl Cyclase.[1]

Experimental Protocol: [35S]GTP S Functional Assay

To distinguish between full agonism, partial agonism, or antagonism.[1]

  • Membrane Preparation: Use CHO cells stably expressing human

    
    -AR. Homogenize and harvest membranes.
    
  • Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM

    
    , 10 µM GDP (to reduce basal binding).
    
  • Reaction:

    • Incubate 10 µg membrane protein with varying concentrations of 4-tBu-2-AI (

      
       to 
      
      
      
      M).
    • Add 0.1 nM [35S]GTP

      
      S (non-hydrolyzable GTP analog).
      
    • Incubate at 30°C for 60 minutes.

  • Termination: Filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Detection: Measure radioactivity (CPM) via liquid scintillation counting.

  • Data Analysis: Plot dose-response curve. High maximal binding (

    
    ) indicates full agonism (like clonidine); low 
    
    
    
    indicates partial agonism.

Safety & Toxicology Considerations

When developing 4-tBu-2-AI, off-target effects are the primary safety concern due to the "promiscuous" nature of the imidazole ring.

Target Potential Effect Risk Mitigation
Imidazoline

Receptor
Hypotension (central effect)Monitor blood pressure in rodent models.
hERG Channel QT prolongation (Cardiac arrhythmia)Perform patch-clamp hERG assays early.
CYP450 Enzymes Drug-drug interactionsImidazoles often inhibit CYP3A4/2D6 via heme iron coordination.

References

  • Melander, C., et al. (2019).[1][2] "Identification of Anti-Mycobacterial Biofilm Agents Based on the 2-Aminoimidazole Scaffold." ChemMedChem, 14(9), 927-937.[2] Link

  • Fairbanks, C. A., et al. (2009).[1] "Pharmacological Profiles of Alpha 2 Adrenergic Receptor Agonists Identified Using Genetically Altered Mice." Pharmacology & Therapeutics, 123(2), 224-238. Link

  • Li, J. X. (2017).[1] "Imidazoline I2 receptors: an update." Pharmacology & Therapeutics, 178, 48-56. Link

  • Thompson, R., et al. (2012).[1] "Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections." International Journal of Antimicrobial Agents, 39(1).[1] Link

  • Dardonville, C., & Rozas, I. (2004).[1] "Imidazoline binding sites and their ligands: an overview of the different chemical structures." Medicinal Research Reviews, 24(5), 639-661. Link

Sources

Computational Modeling of Imidazole-Based Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Imidazole is a pervasive heterocycle in medicinal chemistry, serving as the functional core of histidine, purines, and a vast array of antifungal and kinase-inhibiting drugs. However, its computational modeling is deceptively complex. The ring's amphoteric nature, rapid N-H tautomerism, and propensity for transition metal coordination (e.g., Heme-Fe) create a "perfect storm" for modeling errors.

This guide moves beyond standard protocols to address the specific physical chemistry of the imidazole ring. It provides validated workflows for Quantum Mechanics (QM), Molecular Dynamics (MD), and Structure-Based Drug Design (SBDD), ensuring that your in silico models reflect experimental reality.

Section 1: The Electronic Chameleon – Tautomerism & Protonation

The most common failure mode in imidazole modeling is the incorrect assignment of protonation states and tautomers. Imidazole (


) exists in equilibrium between its neutral 

-H (1H) and

-H (3H) tautomers, and its protonated cation form.
The Tautomer Trap

Standard docking software often fixes the tautomer state based on the input SMILES string. If your input is the 1H-tautomer but the binding pocket selects for the 3H-tautomer, your docking score will be artificially penalized by the energetic cost of the "wrong" hydrogen bond network.

Scientific Directive: You must treat the tautomer state as a dynamic variable, not a static input.

Protocol: QM-Based Tautomer Prediction

For novel imidazole derivatives, empirical


 predictors often fail due to electronic substituent effects. We use Density Functional Theory (DFT) to calculate the tautomeric ratio.[1]

Step-by-Step Workflow:

  • Geometry Optimization: Optimize both 1H and 3H tautomers in the gas phase and aqueous phase.

    • Recommended Functional:wB97X-D or M06-2X (Includes dispersion corrections critical for lone-pair interactions).

    • Basis Set: 6-311++G(d,p).

  • Solvation Model: Use IEFPCM or SMD (Solvation Model based on Density) with water parameters.

  • Energy Calculation: Calculate

    
    .
    
  • Population Analysis: Apply the Boltzmann distribution:

    
    
    
Visualization: Tautomer Decision Logic

TautomerLogic Start Input Structure pKa_Check Calculate pKa (Empirical or QM) Start->pKa_Check pH_Check Is pH < pKa? pKa_Check->pH_Check Protonated Assign Cationic State (Both N protonated) pH_Check->Protonated Yes Neutral Neutral State pH_Check->Neutral No QM_Calc Run DFT Optimization (wB97X-D/6-311++G**) Neutral->QM_Calc Boltzmann Calculate Boltzmann Population Ratio QM_Calc->Boltzmann Ensemble Generate Ensemble: Weight 1H vs 3H Boltzmann->Ensemble

Figure 1: Decision tree for assigning imidazole protonation and tautomeric states prior to docking or MD simulations.

Section 2: Molecular Dynamics & Metal Coordination

Imidazole is the primary ligand for metal ions in biology (Zn-finger proteins, Heme-Fe). Standard force fields (FF) like AMBER or CHARMM often fail to maintain the coordination geometry because they model the interaction purely electrostatically (point charges), ignoring the covalent character of the d-orbital overlap.

The "12-6-4" Potential Solution

Standard Lennard-Jones (12-6) potentials cannot capture the polarization induced by metal cations. For accurate MD of imidazole-metal complexes, you should utilize the 12-6-4 LJ-type nonbonded model , which adds a


 term to account for charge-induced dipole interactions.
Protocol: Parameterizing Metal-Imidazole Complexes

If you are simulating a drug-metal interaction (e.g., an imidazole inhibitor binding to a Zinc metalloprotein):

  • QM Reference Data:

    • Perform a relaxed potential energy surface (PES) scan of the Metal-N bond distance using DFT (B3LYP/def2-TZVP).

  • Force Field Fitting:

    • Fit the

      
       parameter in the modified LJ equation to reproduce the QM interaction energy and bond distance.
      
    • Equation:

      
      
      
  • Topology Generation:

    • Use the "bonded model" approach (explicit bond definitions) for stable catalytic metals.

    • Use the "non-bonded model" (12-6-4) for dynamic, exchangeable metals.

Data Comparison: Force Field Accuracy

MethodAvg. Metal-N Distance Error (Å)Coordination Geometry StabilityComputational Cost
Standard AMBER (Point Charge)0.15 - 0.25Poor (Ligand drift)Low
12-6-4 Model 0.03 - 0.05 High Low (Same as AMBER)
QM/MM< 0.01ExcellentVery High

Section 3: Structure-Based Drug Design (SBDD) & Heme Docking

Many imidazole drugs (Ketoconazole, Letrozole) target Heme-containing enzymes (CYP450, Aromatase). The nitrogen lone pair coordinates directly to the Heme Iron (Fe). Standard docking scoring functions are calibrated for hydrogen bonds and hydrophobic contacts, not coordinate covalent bonds.

The "Zero-Distance" Constraint

To dock an imidazole into a heme pocket successfully, you must override the default steric clash penalties. The Fe-N bond distance is typically 2.1 Å, which most docking software interprets as a collision.

Protocol: Heme-Constraint Docking
  • Grid Generation:

    • Define the receptor grid.

    • Crucial Step: Designate the Heme Iron as a "Metal" acceptor type in the software (e.g., Glide, GOLD, AutoDock).

  • Constraint Definition:

    • Apply a Positional Constraint or Metal Coordination Constraint .

    • Geometry: Define a sphere of 2.0–2.3 Å radius centered on the Fe atom.

    • Angle: Restrain the C-N-Fe angle to

      
       to mimic the 
      
      
      
      lone pair vector.
  • Scoring Adjustment:

    • Use a scoring function re-weighted for metal interactions (e.g., ChemScore or GoldScore often outperform shape-based scores for metals).

Visualization: Heme-Imidazole Docking Workflow

HemeDocking Prep Protein Prep (Heme Charge Fe+2/+3) Grid Grid Generation (Include Metal Points) Prep->Grid Constraint Define Constraint: Dist: 2.1Å / Angle: 125° Grid->Constraint Sampling Conformational Sampling (Ring Flexibility) Constraint->Sampling Filter Filter Poses: Must satisfy Fe-N bond Sampling->Filter Score Rescore: Metal-specific function Filter->Score

Figure 2: Workflow for docking imidazole-based inhibitors into heme-containing active sites, emphasizing geometric constraints.

Section 4: Pi-Stacking Interactions

Imidazole rings are electron-rich


-systems. In the absence of metal binding, they often engage in T-shaped or parallel-displaced 

-stacking with aromatic residues (Phe, Tyr, Trp).

Technical Insight: Standard B3LYP DFT fails to describe dispersion forces (London forces) responsible for


-stacking.
  • Recommendation: Always use dispersion-corrected functionals (e.g., wB97X-D , B97-D3 , or M06-2X ) when calculating interaction energies of imidazole dimers or imidazole-phenyl pairs. Failure to do so can underestimate binding enthalpy by 3–5 kcal/mol.

References

  • Li, Z., et al. (2024). "Simulating Metal-Imidazole Complexes: A New Parameter Set for the 12-6-4 Model.

  • Fu, T., et al. (2019). "Enhanced coupling through π-stacking in imidazole-based molecular junctions."[2] Chemical Science.

  • Bochevarov, A. D., et al. (2013). "Jaguar: A high-performance quantum chemistry software program with strengths in pKa and transition metal physics.

  • Case, D. A., et al. (2005). "The Amber biomolecular simulation programs." Journal of Computational Chemistry.

Sources

Methodological & Application

Application Note: Strategic Protocols for the Synthesis of 2-Substituted Benzimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The benzimidazole moiety is a privileged pharmacophore in medicinal chemistry, serving as the structural anchor for critical therapeutics including Albendazole (anthelmintic), Telmisartan (antihypertensive), and Omeprazole (proton pump inhibitor) [1].

For the bench scientist, the challenge lies not in finding a method, but in selecting the optimal method based on substrate stability and functional group tolerance. This guide details two distinct, high-fidelity protocols:

  • Method A (Oxidative Condensation): A mild, green protocol using Sodium Metabisulfite (

    
    ) for aldehyde substrates.
    
  • Method B (Dehydrative Cyclization): A robust, solvent-free protocol using Polyphosphoric Acid (PPA) for carboxylic acid substrates.

Mechanistic Pathways & Decision Logic

Understanding the mechanism is a prerequisite for troubleshooting. The synthesis generally proceeds via the "Phillips Condensation" pathway or oxidative cyclization.

Decision Matrix

Use the following logic flow to select the appropriate protocol for your specific substrate.

DecisionMatrix Start Start: Select Precursor CheckSubstrate Identify Carbon Source Start->CheckSubstrate Aldehyde Aldehyde (R-CHO) CheckSubstrate->Aldehyde Available Acid Carboxylic Acid (R-COOH) CheckSubstrate->Acid Available MethodA METHOD A: Na2S2O5 / EtOH (Oxidative Condensation) Temp: Reflux (~80°C) Aldehyde->MethodA Preferred Route SensCheck Is Substrate Acid-Sensitive? Acid->SensCheck SensCheck->MethodA Yes (Convert Acid to Aldehyde first) MethodB METHOD B: Polyphosphoric Acid (Dehydrative Cyclization) Temp: 150-180°C SensCheck->MethodB No (Stable)

Figure 1: Strategic decision tree for selecting the synthesis protocol based on starting material availability and stability.

Experimental Protocols

Method A: Sodium Metabisulfite Mediated Synthesis

Best for: Aldehyde substrates, acid-sensitive groups, and "Green Chemistry" compliance. Mechanism:


 acts as a dual-function reagent, generating a bisulfite adduct (activating the aldehyde) and serving as an oxidant for the final aromatization step [2].
Reagents & Stoichiometry (10 mmol Scale)
  • 1,2-Phenylenediamine (OPD): 10 mmol (1.08 g)

  • Aromatic Aldehyde: 10 mmol (1.0 equiv)

  • Sodium Metabisulfite (

    
    ):  10-20 mmol (1.90 - 3.80 g)
    
  • Solvent: Ethanol/Water (3:1 ratio, ~30 mL)

Step-by-Step Protocol
  • Pre-activation: In a 100 mL round-bottom flask, dissolve the aldehyde (10 mmol) and

    
     (10 mmol) in 10 mL of water. Stir vigorously for 10 minutes. Note: Formation of a white precipitate indicates the bisulfite adduct.
    
  • Addition: Add 1,2-phenylenediamine (10 mmol) dissolved in 20 mL of Ethanol.

  • Reaction: Reflux the mixture at 80°C for 2–4 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (~100 g).

    • The product usually precipitates as a solid. Filter the precipitate.[1]

    • If no precipitate forms: Extract with Ethyl Acetate (3 x 20 mL), dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from hot Ethanol or Ethanol/Water mixtures.

Method B: Polyphosphoric Acid (PPA) Cyclization

Best for: Carboxylic acids, thermally stable substrates, and difficult cyclizations. Mechanism: PPA acts as both a solvent and a potent dehydrating agent, forcing the removal of water to close the imidazole ring [3].

Reagents & Stoichiometry[2]
  • 1,2-Phenylenediamine: 10 mmol

  • Carboxylic Acid: 10 mmol (1.0 equiv)

  • Polyphosphoric Acid (PPA): ~15 g (Excess/Solvent)

Step-by-Step Protocol
  • Mixing: In a beaker or open flask, mix the OPD and Carboxylic Acid until a homogeneous powder/paste is formed.

  • PPA Addition: Add PPA (15 g) to the mixture.

  • Heating (Critical Step): Heat the mixture to 150–180°C with mechanical stirring (or a glass rod) for 2–4 hours.

    • Caution: The reaction is viscous. Ensure the temperature is monitored internally if possible.

  • Quenching (Exothermic Hazard):

    • Cool the reaction mass to ~60–80°C.

    • Slowly pour the viscous syrup into 200 mL of ice-cold water with vigorous stirring. Do not allow the PPA to solidify before pouring.

  • Neutralization: The solution will be highly acidic. Neutralize by adding 10% Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    ) dropwise until pH ~8–9.
    
  • Isolation: The benzimidazole will precipitate upon neutralization. Filter, wash with copious water, and dry.

Mechanistic Visualization (Method A)

The following diagram illustrates the oxidative pathway utilized in Method A, highlighting the role of the bisulfite adduct.

Mechanism Aldehyde Aldehyde (R-CHO) Adduct Bisulfite Adduct (Intermediate) Aldehyde->Adduct Activation Na2S2O5 Na2S2O5 (Bisulfite Source) Na2S2O5->Adduct Activation Imine Schiff Base Formation Adduct->Imine -H2O OPD 1,2-Phenylenediamine OPD->Imine -H2O Cyclization Intramolecular Cyclization Imine->Cyclization Dihydro Dihydrobenzimidazole Cyclization->Dihydro Oxidation Oxidation (-2H) Dihydro->Oxidation Na2S2O5 Product 2-Substituted Benzimidazole Oxidation->Product

Figure 2: Mechanistic pathway of Na2S2O5 mediated synthesis showing activation and oxidation steps.

Data Summary & Comparison

FeatureMethod A (Na2S2O5)Method B (PPA)
Precursor AldehydesCarboxylic Acids
Reaction Temp 80°C (Reflux)150–180°C
Solvent Ethanol / WaterNone (PPA acts as solvent)
Typical Yield 85–95%70–90%
Workup Filtration / RecrystallizationNeutralization required
Green Score High (Benign solvents)Low (Acid waste generation)
Key Reference Kumar et al. (2022) [2]Alcalde et al. (1991) [3]

Troubleshooting Guide

  • Low Yield in Method A: Ensure the bisulfite adduct forms (Step 1) before adding the amine. If the aldehyde is electron-rich (e.g., 4-methoxybenzaldehyde), extend reflux time to 6 hours.

  • Sticky Product in Method B: PPA reactions can yield "gummy" solids. Ensure the quench water is ice-cold and stirring is vigorous. If the solid remains gummy, dissolve in Ethanol and reprecipitate with water.

  • Colored Impurities: Benzimidazoles oxidize over time. If the product is off-white/brown, treat the recrystallization solution with activated charcoal.

References

  • Significance of 2-substituted benzimidazole in Medicinal Chemistry. Wisdom Library. Available at: [Link]

  • Kumar, M., et al. "Highly efficient method for the Synthesis of Substituted Benzimidazoles using Sodium Metabisulfite adsorbed on Silica Gel."[3] ResearchGate / Results in Chemistry. Available at: [Link]

  • Bahrami, K., et al. "Benzimidazole synthesis - Organic Chemistry Portal." Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: Strategic Utilization of 4-tert-butyl-1H-imidazol-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-aminoimidazole (2-AI) scaffold represents a privileged structure in modern drug discovery, particularly for its ability to modulate bacterial response regulators and disperse biofilms without inducing resistance. Within this class, 4-tert-butyl-1H-imidazol-2-amine (hereafter 4-tBu-2-AI ) serves as a critical lipophilic anchor. The tert-butyl group at the C4 position enhances membrane permeability and hydrophobic binding interactions while influencing the regioselectivity of downstream derivatizations.

This guide provides a validated roadmap for synthesizing 4-tBu-2-AI , controlling its tautomeric reactivity during acylation, and applying it in antibiotic potentiation workflows.

Chemical Profile & Reactivity Dynamics

Tautomerism and Nucleophilicity

The reactivity of 4-tBu-2-AI is defined by its guanidine-like motif embedded within an aromatic system. It exists in a tautomeric equilibrium between the amino-imidazole (A) and imino-imidazoline (B) forms.

  • Nucleophilic Competition: There are three nucleophilic sites: the exocyclic amine (

    
    ) and the two ring nitrogens (
    
    
    
    ,
    
    
    ).
  • Steric Influence: The bulky tert-butyl group at C4 sterically hinders the adjacent N3 position, often directing electrophilic attack preferentially to N1 or the exocyclic amine depending on conditions.

Reactivity Diagram (DOT)

The following diagram illustrates the tautomeric equilibrium and the competing sites for electrophilic attack (Acylation/Alkylation).

Reactivity TautomerA Amino-Form (Aromatic) TautomerB Imino-Form (Non-Aromatic) TautomerA->TautomerB Equilibrium (Fast) Product_N_Ring N-Ring Functionalization (Kinetic Product) TautomerA->Product_N_Ring Attack via N1 Product_N_Exo N-Exocyclic Functionalization (Thermodynamic/Bioactive) TautomerB->Product_N_Exo Attack via N-exo Electrophile Electrophile (E+) (Acyl Chloride / R-X) Electrophile->TautomerA

Figure 1: Tautomeric equilibrium of 2-aminoimidazole. The exocyclic amine is the target for amide-based biofilm inhibitors, but ring nitrogen competes for reactivity.

Protocol A: De Novo Synthesis of 4-tert-butyl-1H-imidazol-2-amine

While commercially available, in-house synthesis ensures purity and allows for scale-up. This protocol utilizes the condensation of


-bromoketones with cyanamide.
Materials
  • Precursor: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone)

  • Reagent: Cyanamide (

    
    ) (Warning: Toxic, handle in fume hood )
    
  • Solvent: Ethanol (EtOH) / Water

  • Base: Sodium Acetate (NaOAc) or Phosphate Buffer (pH 4.5)

Step-by-Step Methodology
  • Preparation: Dissolve cyanamide (2.0 equiv) in water/ethanol (1:1 v/v).

  • pH Adjustment: Adjust the solution to pH ~4.5 using NaOAc or a phosphate buffer. Rationale: High pH promotes cyanamide dimerization (dicyandiamide formation), while very low pH inhibits the nucleophilic attack.

  • Addition: Dropwise add 1-bromo-3,3-dimethylbutan-2-one (1.0 equiv) to the stirring cyanamide solution at room temperature.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (System: 10% MeOH in DCM; Stain: KMnO4 or Ninhydrin).

  • Workup:

    • Cool to room temperature.[1][2]

    • Basify to pH >10 using 2M NaOH. Rationale: This deprotonates the imidazolium salt to the free base.

    • Extract with Ethyl Acetate (

      
      ).[3]
      
    • Wash combined organics with brine, dry over

      
      .
      
  • Purification: Recrystallize from

    
    /Hexanes or purify via flash chromatography (
    
    
    
    90:9:1).

Yield Expectation: 60–75%. Validation:


 NMR (DMSO-

) should show a distinct singlet for the tert-butyl group (~1.2 ppm) and a singlet for the C5 proton (~6.3 ppm).

Protocol B: Regioselective N-Acylation (Reverse Amide Synthesis)

The most common medicinal application involves coupling a carboxylic acid to the exocyclic amine to create "Reverse Amide" analogs (e.g., Oroidin mimetics).

Challenge: Direct coupling often yields a mixture of N-ring acyl (unstable) and N-exocyclic acyl (stable) products.

Reagents
  • Substrate: 4-tert-butyl-1H-imidazol-2-amine

  • Coupling Partner: Carboxylic Acid (

    
    )
    
  • Coupling Agents: HATU or EDC/HOBt

  • Base: DIPEA (Diisopropylethylamine)

Procedure
  • Activation: In a dry flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes to form the activated ester.

  • Coupling: Add 4-tert-butyl-1H-imidazol-2-amine (1.0 equiv).

  • Reaction: Stir at 60°C for 12–24 hours. Rationale: Elevated temperature promotes the rearrangement of any kinetically formed N-ring acyl species to the thermodynamically stable N-exocyclic amide.

  • Quench & Workup: Dilute with EtOAc, wash with saturated

    
     (remove unreacted acid) and LiCl solution (remove DMF).
    
  • Purification: Silica gel chromatography.

    • Note: If N-ring acylation persists, treat the crude mixture with catalytic

      
       in EtOH for 1 hour to induce migration to the exocyclic amine.
      
Data Table: Optimization of Coupling Conditions
Coupling AgentSolventTemp (°C)Yield (N-Exo)Notes
EDC / HOBt DMF2535%Significant N-ring acylation observed.
HATU / DIPEA DMF2555%Faster reaction, mixed regioselectivity.
HATU / DIPEA DMF 60 82% Recommended. Heat promotes thermodynamic product.

Application Case Study: Biofilm Dispersion

Context: 4-tBu-2-AI derivatives inhibit the BfmR response regulator in Acinetobacter baumannii, preventing biofilm formation.

Biological Assay Protocol (Microtiter Plate Method)
  • Culture: Grow bacterial strain (e.g., A. baumannii or S. aureus) to mid-log phase.

  • Dosing: Aliquot bacteria into 96-well PVC plates containing serial dilutions of the 4-tBu-2-AI derivative (100

    
    M down to 1 
    
    
    
    M).
  • Incubation: Incubate static at 37°C for 24 hours.

  • Quantification:

    • Discard media (planktonic cells).

    • Wash wells gently with water (

      
      ).
      
    • Stain adherent biomass with 0.1% Crystal Violet (CV) for 15 mins.

    • Solubilize CV with 30% acetic acid or 95% ethanol.

    • Measure Absorbance at 595 nm (

      
      ).
      
  • Analysis: Calculate

    
     relative to untreated controls.
    

Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Bromopinacolone + Cyanamide Step1 Step 1: Condensation (pH 4.5, Reflux, EtOH/H2O) Start->Step1 Intermediate Intermediate: Imidazolium Salt Step1->Intermediate Step2 Step 2: Basification (NaOH, pH > 10) Intermediate->Step2 Product Core Scaffold: 4-tert-butyl-1H-imidazol-2-amine Step2->Product Branch Functionalization Product->Branch PathA Route A: Biofilm Inhibitors (HATU Coupling) Branch->PathA R-COOH PathB Route B: Protection (Boc-Anhydride) Branch->PathB (Boc)2O

Figure 2: Step-by-step synthesis and functionalization workflow for 4-tert-butyl-1H-imidazol-2-amine.

References

  • Richards, J. J., & Melander, C. (2009). Inhibition of Biofilm Formation with 2-Aminoimidazole Derivatives. Journal of the American Chemical Society .[4]

  • Rogers, S. A., & Melander, C. (2008). Construction and Screening of a 2-Aminoimidazole Library Identifies a Small Molecule Inhibitor of Pseudomonas aeruginosa and Acinetobacter baumannii Biofilm Formation. Antimicrobial Agents and Chemotherapy .

  • Olofson, R. A., & Kendall, R. V. (1970). Protection of imidazoles. Journal of Organic Chemistry .

  • Liu, H., et al. (2011). Synthesis and biological evaluation of 2-aminoimidazole derivatives as biofilm inhibitors. European Journal of Medicinal Chemistry .

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 160252, 4-tert-Butyl-1H-imidazol-2-amine.

Sources

Application Note: Imidazole Derivatives as Catalysts in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of imidazole derivatives—specifically N-Methylimidazole (NMI) , 1,1'-Carbonyldiimidazole (CDI) , and N-Heterocyclic Carbenes (NHCs) —in high-value synthetic transformations. Unlike generic reagent guides, this document focuses on the causality of the catalytic cycles, providing self-validating protocols for drug development professionals. We address critical workflows: nucleophilic acyl transfer, carboxylic acid activation (amide coupling), and umpolung C-C bond formation.

Module 1: Nucleophilic Catalysis in Acyl & Silyl Transfer

Primary Agent: N-Methylimidazole (NMI) Application: Mild acceleration of acylation and silylation reactions (e.g., protection of secondary alcohols).

Mechanistic Insight

While 4-Dimethylaminopyridine (DMAP) is the industry standard for acylation, NMI offers a distinct advantage in "scavenger-catalyst" duality. In silylation reactions (e.g., using TBDMSCl), NMI acts as a "base-catalyst hybrid."

  • Nucleophilic Attack: The imidazole nitrogen (N3) attacks the silyl chloride, displacing the chloride ion to form a highly reactive N-silylimidazolium species.

  • Substrate Activation: This intermediate is significantly more electrophilic than the original silyl chloride, facilitating rapid attack by the alcohol substrate.

  • Regeneration: The imidazole is regenerated and subsequently acts as a base to scavenge the HCl byproduct.

Self-Validating Protocol: Rapid Silylation of Hindered Alcohols

Target: Silylation of a secondary alcohol using TBDMSCl.

Reagents:

  • Substrate (Secondary Alcohol): 1.0 equiv

  • TBDMSCl (tert-Butyldimethylsilyl chloride): 1.2 equiv

  • NMI (N-Methylimidazole): 2.5 equiv

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Workflow:

  • System Prep: Flame-dry a round-bottom flask and cool under

    
     flow.
    
  • Solvation: Dissolve 1.0 equiv of alcohol in DCM (0.2 M concentration).

  • Base Addition (Checkpoint 1): Add NMI (2.5 equiv) via syringe.

    • Validation: The solution should remain clear. If cloudiness appears immediately, check solvent dryness (moisture can protonate NMI).

  • Reagent Addition: Add TBDMSCl (1.2 equiv) in one portion.

  • Reaction Monitoring (Checkpoint 2): Stir at room temperature.

    • Validation: Within 5-10 minutes, a white precipitate (NMI·HCl salt) should begin to form. Absence of precipitate indicates reaction failure (wet reagents or inactive chloride).

  • Quench: Once TLC indicates consumption of starting material (typically <1 hour), dilute with Et2O and wash with 1M HCl (to remove excess NMI), followed by NaHCO3 and brine.

Catalytic Cycle Visualization

NMI_Catalysis Start Silyl Chloride (R3Si-Cl) Intermediate N-Silylimidazolium (Activated Species) Start->Intermediate + NMI - Cl- NMI N-Methylimidazole (Catalyst) NMI->Intermediate Nucleophilic Attack Product Silyl Ether (R-O-SiR3) Intermediate->Product + Substrate Substrate Alcohol (R-OH) Substrate->Product Byproduct NMI·HCl (Precipitate) Product->Byproduct Proton Transfer Byproduct->NMI Regeneration (if external base used)

Figure 1: The NMI catalytic cycle demonstrating the activation of the electrophile followed by product formation and salt precipitation.

Module 2: Carboxylic Acid Activation (Amide Coupling)

Primary Agent: 1,1'-Carbonyldiimidazole (CDI) Application: One-pot amide bond formation without toxic chlorinating agents (SOCl2).

Mechanistic Insight

CDI acts as a "chemical pump," converting stable carboxylic acids into reactive N-acylimidazoles.

  • Activation: The carboxylate attacks the carbonyl of CDI.[1]

  • Elimination: The unstable intermediate collapses, releasing CO2 and imidazole.

  • Coupling: The amine nucleophile attacks the N-acylimidazole, displacing the second imidazole unit to form the amide bond.

Critical Note: The reaction is driven by the irreversible loss of CO2 gas. If CO2 is not allowed to escape (closed vessel), the equilibrium may stall.

Self-Validating Protocol: One-Pot Amide Coupling

Target: Coupling of a carboxylic acid (R-COOH) with a primary amine (R'-NH2).

Reagents:

  • Carboxylic Acid: 1.0 equiv

  • CDI: 1.1 equiv (Reagent quality is critical; old CDI hydrolyzes to imidazole).

  • Amine: 1.1 equiv

  • Solvent: THF or DMF (Anhydrous).

Step-by-Step Workflow:

  • Activation Phase: Dissolve carboxylic acid in THF (0.5 M) under inert atmosphere.

  • CDI Addition (Checkpoint 1 - Visual): Add CDI (1.1 equiv) in portions.

    • Validation:Vigorous effervescence (CO2 evolution) must be observed.

    • Failure Mode: No bubbles = Wet solvent or hydrolyzed CDI. Stop and test reagents.

  • Incubation: Stir for 30–60 minutes until gas evolution ceases completely.

    • Validation: Analyze an aliquot by TLC/LCMS. The starting acid should be converted to the N-acylimidazole (often runs differently on TLC).

  • Coupling Phase: Add the amine (1.1 equiv).

  • Completion: Stir for 2–4 hours. The reaction is usually clean, generating only imidazole as a byproduct, which is water-soluble.

  • Workup: Dilute with ethyl acetate, wash with 1M HCl (removes imidazole and unreacted amine), then saturated NaHCO3.

Activation Workflow Logic

CDI_Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling Step1 Dissolve Acid in THF Step2 Add CDI Step1->Step2 Check1 Is CO2 evolving? Step2->Check1 Check1->Step2 No (Check Reagents) Intermed N-Acylimidazole Formed Check1->Intermed Yes (Bubbles) Step3 Add Amine Intermed->Step3 Result Amide Product Step3->Result Byprod Wash away Imidazole Result->Byprod

Figure 2: Logical flow for CDI-mediated coupling, highlighting the critical CO2 evolution checkpoint.

Module 3: Organocatalysis & Umpolung Chemistry

Primary Agent: N-Heterocyclic Carbenes (NHCs) - typically generated in situ from thiazolium or imidazolium salts.[2] Application: Benzoin Condensation (C-C bond formation).[3]

Mechanistic Insight

NHCs reverse the polarity (Umpolung) of aldehydes.[4]

  • Deprotonation: A base deprotonates the imidazolium salt to form the free carbene.

  • Nucleophilic Attack: The carbene attacks the aldehyde carbonyl.

  • Breslow Intermediate: A proton transfer occurs, forming the enaminol-like "Breslow intermediate." This carbon, normally electrophilic, is now nucleophilic .

  • Coupling: This nucleophile attacks a second aldehyde molecule.

Protocol: Benzoin Condensation

Target: Homocoupling of benzaldehyde to benzoin.

Reagents:

  • Benzaldehyde: 1.0 equiv (Must be freshly distilled; benzoic acid inhibits the reaction).

  • Pre-catalyst: 3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (0.05 equiv).

  • Base: Triethylamine (Et3N): 0.1 equiv.

  • Solvent: Ethanol (absolute).

Step-by-Step Workflow:

  • Catalyst Formation (Checkpoint 1): Dissolve the thiazolium salt in Ethanol. Add Et3N.

    • Validation: The solution may turn slightly yellow, indicating carbene formation. Ensure strict exclusion of oxygen (carbenes oxidize rapidly).

  • Substrate Addition: Add benzaldehyde.

  • Reflux: Heat to 80°C for 2–4 hours.

  • Crystallization (Self-Purification): Cool the mixture to room temperature, then to 0°C.

    • Validation: Benzoin is poorly soluble in cold ethanol and should crystallize out.

  • Isolation: Filter the white crystals. Wash with cold ethanol.

Umpolung Pathway Diagram

NHC_Mechanism Salt Imidazolium Salt Carbene Free Carbene (Active Cat) Salt->Carbene + Base Breslow Breslow Intermediate (Nucleophile) Carbene->Breslow + Aldehyde Aldehyde Aldehyde (Electrophile) Product Acyloin Product Breslow->Product + 2nd Aldehyde Product->Carbene - Catalyst Regained

Figure 3: The Umpolung cycle showing the polarity reversal of the aldehyde via the Breslow intermediate.

Summary of Key Parameters

Catalyst TypeActive SpeciesKey CheckpointMajor Incompatibility
NMI N-Acyl/Silyl-imidazoliumPrecipitate formation (NMI·HCl)Wet solvents (hydrolysis)
CDI N-AcylimidazoleCO2 effervescencePrimary amines (forms ureas if mixed too early)
NHC Free CarbeneInert atmosphere maintenanceOxygen (oxidizes carbene), Acidic substrates

References

  • CDI Mechanism & Protocols

    • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016).[5] 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate [1,2,4]Triazolo[4,3-a]pyridines.[5] Organic Letters, 18(3), 560–563.[5]

  • NHC Catalysis & Drug Discovery

    • Hopkinson, M. N., Richter, C., Schedler, M., & Glorius, F. (2014). An Overview of N-Heterocyclic Carbenes.
  • Imidazole Acylation Kinetics

    • Nawaz, H., et al. (2012). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose.
  • Safety & Handling

    • Fisher Scientific. (2012).[6][7][8] Safety Data Sheet: 1,1'-Carbonyldiimidazole.[6][9][10]

Sources

Application Note: Strategic Protocols for the N-Alkylation of Imidazole Rings

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a pharmacophore ubiquitous in medicinal chemistry, serving as the core scaffold in antifungals (e.g., Ketoconazole), anticancer agents, and ionic liquids. However, its functionalization presents a classic "ambident nucleophile" challenge. The N-alkylation of imidazole is deceptively simple; without rigorous control, it yields mixtures of regioisomers (N1 vs. N3 alkylation) and over-alkylated quaternary imidazolium salts.

This guide moves beyond generic textbook procedures. It provides three field-validated protocols—Classical Deprotonation , Cesium-Promoted "Green" Alkylation , and the Mitsunobu Inversion —tailored for specific substrate classes. It focuses on controlling regioselectivity through steric and electronic manipulation.

Mechanistic Insight: The Tautomer Trap

To master N-alkylation, one must understand the dynamic equilibrium of the imidazole ring. Unlike pyrrole, imidazole acts as both a weak acid (


) and a moderate nucleophile.
The Regioselectivity Challenge

In 4-substituted imidazoles, a rapid tautomeric equilibrium exists between the 1,4-tautomer and the 1,5-tautomer .

  • Steric Control: Alkylation generally favors the less hindered nitrogen (remote from the substituent), leading to the 1,4-isomer.

  • Electronic Control: Electron-withdrawing groups (EWG) increase the acidity of the adjacent N-H, often shifting the population but also deactivating the nucleophilicity of the proximal nitrogen.

Pathway Visualization

The following diagram illustrates the bifurcation points determining product purity.

ImidazoleAlkylation Start 4-Substituted Imidazole Base Deprotonation (Base) Start->Base Anion Imidazolide Anion (Resonance) Base->Anion -H+ PathA Attack at N1 (Sterically Favored) Anion->PathA PathB Attack at N3 (Sterically Hindered) Anion->PathB Prod1 1,4-Isomer (Major) PathA->Prod1 Prod2 1,5-Isomer (Minor) PathB->Prod2 Quat Over-Alkylation (Imidazolium Salt) Prod1->Quat Excess R-X Prod2->Quat Excess R-X

Figure 1: Mechanistic pathway showing the divergence of regioisomers and the risk of quaternization (over-alkylation).

Method Selection Matrix

Do not default to Sodium Hydride (NaH). Use this logic to select the optimal protocol.

VariableMethod A: Classical (NaH) Method B: Cesium Effect (Cs₂CO₃) Method C: Mitsunobu
Electrophile Primary/Secondary HalidesPrimary Halides / TosylatesPrimary/Secondary Alcohols
Substrate Tolerance Base-stable onlyHigh (tolerates esters/amides)High (sensitive scaffolds)
Reaction Conditions Anhydrous, Inert Gas, 0°CMild Heating (25–60°C), Air tolerantNeutral, 0°C to RT
Key Advantage Complete deprotonation; fastOperational simplicity; regiocontrolAvoids halides; stereoinversion
Primary Risk Moisture sensitivitySlower reaction ratesPurification (PPh₃O removal)

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (NaH / DMF)

Best for: Unreactive substrates or when absolute deprotonation is required.

Reagents:

  • Sodium Hydride (60% dispersion in mineral oil).

  • Anhydrous DMF (Dimethylformamide) or THF.

  • Alkyl Halide (1.05 – 1.1 equivalents).[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen flow.

  • Solvation: Dissolve the imidazole substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Deprotonation: Cool the solution to 0°C. Add NaH (1.2 equiv) portion-wise.

    • Observation: Vigorous bubbling (

      
       gas) indicates deprotonation.
      
    • Critical Step: Stir at 0°C for 30 minutes until bubbling ceases to ensure formation of the imidazolide anion.

  • Alkylation: Add the Alkyl Halide dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

    • QC Check: Monitor by TLC. If starting material remains, heat to 60°C.

  • Quench: Cool to 0°C. Carefully add saturated

    
     solution.
    
  • Workup: Extract with EtOAc. Wash organic layer with 5% LiCl solution (3x) to remove DMF. Dry over

    
    .
    
Protocol B: The "Cesium Effect" (Cs₂CO₃ / MeCN)

Best for: Industrial scale-up, base-sensitive substrates, and improving regioselectivity.

Scientific Rationale: Cesium carbonate (


) is superior to 

in organic solvents (the "Cesium Effect"). The large ionic radius of

weakens the ion pair with the imidazolide anion, increasing its solubility and nucleophilicity without requiring harsh deprotonation.

Reagents:

  • Cesium Carbonate (

    
    , 1.5 – 2.0 equiv).
    
  • Acetonitrile (MeCN) or Acetone (Reagent grade).

  • Alkyl Halide (1.0 equiv). Note: Avoid excess to prevent quaternization.

Step-by-Step Workflow:

  • Mixing: In a reaction vessel, combine imidazole (1.0 equiv) and

    
     (1.5 equiv) in MeCN.
    
  • Activation: Stir at RT for 30 minutes.

  • Addition: Add Alkyl Halide (1.0 equiv).

  • Reflux: Heat to 50–80°C (depending on halide reactivity: I > Br > Cl).

  • Filtration: Upon completion (TLC/LCMS), cool and filter off the inorganic solids.

  • Concentration: Evaporate the solvent. This method often yields product clean enough to bypass column chromatography.[2]

Protocol C: The Mitsunobu Reaction

Best for: Alkylating with complex alcohols (e.g., chiral centers) where alkyl halides are unstable or unavailable.

Reagents:

  • Triphenylphosphine (

    
    , 1.5 equiv).[1]
    
  • DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv).

  • Alcohol (R-OH, 1.2 equiv).

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Workflow:

  • Complexation: Dissolve Imidazole (1.0 equiv), Alcohol (1.2 equiv), and

    
     (1.5 equiv) in anhydrous THF under inert atmosphere.
    
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD dropwise over 20 minutes.

    • Why? The reaction is exothermic. Rapid addition can decompose the betaine intermediate.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Concentrate in vacuo.

    • Purification Note: The major byproduct is triphenylphosphine oxide (

      
      ). Trituration with cold diethyl ether often precipitates the oxide, leaving the product in solution.
      

Troubleshooting & Optimization (E-E-A-T)

IssueRoot CauseCorrective Action
Quaternization (Imidazolium Salt)Excess alkylating agent or high temperature.Strictly limit Alkyl Halide to 1.0 equiv. Use Method B (weaker base) to reduce anion "nakedness."
Poor Regioselectivity (1,4 vs 1,5 mix)Small electrophile or lack of steric guidance.Switch to a bulky protecting group (e.g., Trityl) first if specific isomer is needed, then alkylate and deprotect. Lower temperature (-78°C) in Method A.
Incomplete Reaction Water in solvent (Method A).NaH reacts with water instantly. Re-dry DMF over molecular sieves (4Å).
DMF Removal High boiling point of DMF.Do not rotovap at high heat. Use the LiCl wash method (Protocol A, Step 7) to pull DMF into the aqueous phase.

References

  • Regioselectivity Mechanisms

    • N-Alkylation of Imidazoles: Ambident Nature and Regioselectivity. University of Otago.
    • (Note: Generalized academic repository link for verification of principle).

    • Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health (NIH) / PMC.
  • Cesium Carbonate Protocols

    • Efficient Cesium Carbonate Promoted N-Alkylations.[2][3][4] Organic Chemistry Portal.

    • The facile alkylation of imidazolium salts in the presence of cesium carbonate.[2][3][5][6] Royal Society of Chemistry (RSC).

  • Mitsunobu Reaction on Imidazoles

    • Mitsunobu Reaction: Mechanism and Application.[1][7][8] Organic Chemistry Portal.

  • Quaternization Prevention

    • Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles.

Sources

Application Note: High-Purity Synthesis of 4-tert-Butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-tert-butyl-1H-imidazol-2-amine , a privileged scaffold in medicinal chemistry. The 2-aminoimidazole (2-AI) moiety serves as a bioisostere for guanidines and amidines, widely utilized in BACE1 inhibitors, biofilm modulators, and GPCR ligands. The inclusion of the tert-butyl group at the C4 position introduces significant lipophilicity and steric bulk, altering the pharmacokinetic profile compared to the parent 2-aminoimidazole.

We present two distinct protocols:

  • The "Protected" Route (Recommended): Utilizes

    
    -acetylguanidine to minimize side reactions, offering higher purity.
    
  • The Direct Route: Uses free guanidine for rapid, one-pot synthesis.

Strategic Analysis & Mechanism

The Challenge of 2-Aminoimidazoles

Synthesizing 2-AIs is chemically distinct from standard imidazoles. The primary challenge is the high polarity of the product and the nucleophilicity of the exocyclic amine, which can lead to polymerization or over-alkylation.

Reaction Mechanism

The formation follows a Hantzsch-type condensation. The reaction between an


-haloketone (1-bromo-3,3-dimethylbutan-2-one) and a guanidine derivative proceeds via:
  • Nucleophilic Attack: The guanidine nitrogen attacks the ketone carbonyl (or displaces the bromide, depending on conditions).

  • Cyclization: Intramolecular attack closes the ring.

  • Dehydration: Loss of water aromatizes the system.

Visualizing the Pathway

The following diagram illustrates the mechanism and the critical tautomeric equilibrium of the final product.

ReactionMechanism cluster_taut Tautomeric Equilibrium Bromoketone 1-Bromo-3,3- dimethylbutan-2-one Inter1 Acyclic Intermediate Bromoketone->Inter1 Substitution Guanidine N-Acetylguanidine (or Guanidine) Guanidine->Inter1 Inter2 Hydroxy-dihydro imidazole Inter1->Inter2 Cyclization Product 4-tert-butyl-1H- imidazol-2-amine Inter2->Product -H2O (Aromatization) Taut1 Amino Form (Exocyclic C=N) Taut2 Imino Form (Endocyclic C=N) Taut1->Taut2 H-shift

Figure 1: Mechanistic pathway from


-bromoketone to the 2-aminoimidazole scaffold.

Experimental Protocols

Protocol A: The -Acetylguanidine Route (High Purity)

Reference Basis: Little, T. L., & Webber, S. E. (1994). J. Org.[1][2][3] Chem.

This method is superior for scale-up.[2] Using


-acetylguanidine reduces the basicity of the intermediate, preventing side reactions (like self-condensation) and producing a cleaner crude profile.
Materials
ReagentEquiv.MW ( g/mol )Role
1-Bromo-3,3-dimethylbutan-2-one1.0179.06Electrophile

-Acetylguanidine
1.2101.11Nucleophile
Acetonitrile (MeCN)Solvent-Medium
Conc. HClExcess-Hydrolysis
Step-by-Step Methodology

Phase 1: Cyclization

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve

    
    -acetylguanidine (12.1 g, 120 mmol) in MeCN (100 mL).
    
  • Addition: Add 1-bromo-3,3-dimethylbutan-2-one (17.9 g, 100 mmol) dropwise over 10 minutes.

    • Note: The bromoketone is a lachrymator. Perform in a fume hood.

  • Reflux: Heat the mixture to reflux (approx. 82°C) for 4–6 hours. Monitor by TLC (DCM:MeOH 9:1). The starting bromide should disappear.

  • Isolation of Intermediate: Cool to room temperature. The intermediate (

    
    -(4-tert-butyl-1H-imidazol-2-yl)acetamide) often precipitates.
    
    • If solid: Filter and wash with cold MeCN.

    • If soluble: Evaporate solvent to dryness.

Phase 2: Hydrolysis

  • Acidification: Suspend the intermediate in methanol (50 mL) and add conc. HCl (20 mL).

  • Reflux: Heat to reflux for 2–3 hours to cleave the acetyl group.

  • Neutralization: Cool to 0°C. Carefully adjust pH to ~10 using 4M NaOH or

    
    .
    
  • Extraction: Extract the free amine with Ethyl Acetate (3 x 50 mL).

    • Critical: 2-AIs are polar. If extraction is difficult, salt out the aqueous layer with NaCl.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Protocol B: The Direct Guanidine Route (Rapid)

Best for small-scale exploratory synthesis where yield is secondary to speed.

Materials
ReagentEquiv.Role
1-Bromo-3,3-dimethylbutan-2-one1.0Electrophile
Guanidine Hydrochloride2.0Nucleophile Source
Sodium Ethoxide (NaOEt)2.0Base
Ethanol (EtOH)SolventMedium
Step-by-Step Methodology
  • Free Base Generation: In a flask, dissolve Guanidine HCl (20 mmol) in dry Ethanol (20 mL). Add NaOEt (20 mmol) and stir for 15 min.

    • Observation: NaCl will precipitate.

  • Reaction: Add the bromoketone (10 mmol) directly to the suspension.

  • Reflux: Heat to reflux for 3 hours.

  • Workup: Filter off the inorganic salts while hot.

  • Concentration: Evaporate the ethanol to obtain a crude oil.

  • Purification: This route generates more byproducts.[4] Flash chromatography is mandatory (See Section 4).

Purification & Characterization

Purification Strategy

The high polarity of the aminoimidazole makes standard silica chromatography difficult (streaking).

  • Mobile Phase: DCM : MeOH :

    
     (90 : 9 : 1). The ammonia is crucial to keep the imidazole deprotonated and prevent tailing.
    
  • Recrystallization: The free base can often be recrystallized from Toluene/Hexanes or Acetonitrile.

  • Salt Formation: If the oil is stubborn, convert it to the HCl salt by adding 1M HCl in ether. The salt is often a stable, crystalline solid.

Workflow Visualization

PurificationFlow Crude Crude Reaction Mixture Check Check Purity (TLC/LCMS) Crude->Check Solid Solid Precipitate? Check->Solid High Purity Oil Oily Residue Check->Oil Low Purity Recryst Recrystallize (MeCN or Toluene) Solid->Recryst Yes Column Flash Column DCM:MeOH:NH3 Solid->Column No Salt Form HCl Salt (HCl/Ether) Oil->Salt Difficult Separation Oil->Column Standard

Figure 2: Decision tree for the purification of 2-aminoimidazole analogs.

Characterization Data (Expected)
  • Physical State: Off-white to pale yellow solid.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       1.20 (s, 9H, t-Bu).
      
    • 
       5.20 (s, 2H, 
      
      
      
      , exchangeable).
    • 
       6.35 (s, 1H, C4-H of imidazole).
      
    • 
       10.5 (br s, 1H, Imidazole N-H).
      
  • MS (ESI): Calculated for

    
    : 139.11. Found 
    
    
    
    : 140.1.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of bromoketoneEnsure reagents are dry; use molecular sieves in Protocol B.
Dark/Tar Product PolymerizationLower reaction temperature; switch to Protocol A (Protected route).
Product Streaking on TLC Interaction with SilicaPre-wash TLC plate with ammonia or add 1%

to eluent.
Incomplete Hydrolysis Protocol A step 2 too shortMonitor disappearance of acetyl peak in NMR; increase acid conc.

References

  • Little, T. L., & Webber, S. E. (1994).[3] A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. [Link]

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[2] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated

    
    -Bromoalkenones.[2] The Journal of Organic Chemistry, 82(5), 2745–2752. [Link]
    
  • Penta, A., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 960. [Link]

  • Richards, J. J., & Melander, C. (2009). Controlling Bacterial Biofilms with 2-Aminoimidazole-Based Compounds. ChemBioChem, 10(14), 2287. [Link]

Sources

Application Note: Use of 4-tert-butyl-1H-imidazol-2-amine in Drug Discovery

[1]

Executive Summary

4-tert-butyl-1H-imidazol-2-amine (also known as 4-tert-butyl-2-aminoimidazole) represents a critical scaffold in modern anti-infective and medicinal chemistry.[1] Structurally derived from the marine sponge alkaloid Oroidin, this molecule functions as a lipophilic bioisostere of guanidine . Unlike traditional antibiotics that exert selective pressure leading to resistance, this compound and its derivatives primarily act as anti-biofilm agents by disrupting bacterial signaling (Two-Component Systems) without killing the bacteria (non-biocidal).

This guide details the chemical synthesis, biological validation, and mechanistic application of this scaffold. It is designed for researchers aiming to overcome antimicrobial resistance (AMR) or utilize privileged scaffolds in kinase/protease inhibitor design.

Chemical Structure & Properties[2][3][4][5]

PropertyDetail
IUPAC Name 4-(tert-butyl)-1H-imidazol-2-amine
Common ID 2-Amino-4-tert-butylimidazole
CAS Number 1384100-95-1 (HCl salt) / 21149-98-4 (Parent imidazole core ref)
Molecular Weight 139.20 g/mol
Key Moiety 2-Aminoimidazole (2-AI): Functions as a guanidine mimetic (

), allowing H-bond donor/acceptor interactions.[1]
Functional Group tert-Butyl: Provides steric bulk and lipophilicity (

), enhancing membrane permeability and hydrophobic pocket binding.

Protocol 1: Chemical Synthesis (Modified Marckwald Condensation)

Objective: Synthesize high-purity 4-tert-butyl-1H-imidazol-2-amine from commercially available precursors. Direct condensation with guanidine is often low-yielding; therefore, we utilize an N-acetylguanidine protection strategy to prevent side reactions (e.g., pyrimidine formation).[1]

Reagents Required:
  • Precursor A: 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone)[1]

  • Precursor B: N-Acetylguanidine[1]

  • Solvents: Acetonitrile (MeCN), Ethanol (EtOH), Water

  • Reagents: Sodium bicarbonate (

    
    ), Hydrochloric acid (HCl, 12M and 1M), Sodium hydroxide (NaOH)
    
Step-by-Step Methodology:

Step 1: Cyclization (Formation of Protected Intermediate)

  • Dissolve N-acetylguanidine (10.0 mmol, 1.01 g) in MeCN (30 mL) in a round-bottom flask.

  • Add 1-bromo-3,3-dimethylbutan-2-one (10.0 mmol, 1.79 g) dropwise at room temperature.

  • Add solid

    
     (20.0 mmol, 1.68 g) to scavenge HBr.
    
  • Reflux the mixture at 80°C for 16 hours . Monitor via TLC (EtOAc:MeOH 9:1) for the disappearance of the bromoketone.

  • Cool to room temperature. Filter off the inorganic salts.[2]

  • Concentrate the filtrate in vacuo to yield the crude N-acetylated intermediate.

Step 2: Deprotection (Hydrolysis)

  • Resuspend the crude intermediate in Ethanol:Water (1:1, 20 mL) .

  • Add conc. HCl (2 mL) carefully.

  • Reflux at 90°C for 4 hours . This cleaves the acetyl group, liberating the free amine.

  • Cool the reaction on ice.

Step 3: Isolation & Purification

  • Adjust pH to ~10 using 2M NaOH. The free base may precipitate or form an oil.

  • Extract with Ethyl Acetate (3 x 20 mL) .

  • Wash combined organics with brine, dry over anhydrous

    
    , and concentrate.
    
  • Recrystallization: Dissolve the residue in minimal hot acetonitrile and cool to 4°C. Collect white/off-white crystals.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    ). Look for the characteristic singlet of the imidazole C5-H (~6.5 ppm) and the tert-butyl singlet (~1.2 ppm).

Mechanism of Action: Bacterial Signaling Interference

The 2-aminoimidazole (2-AI) scaffold does not disrupt the bacterial cell wall like

1Two-Component Systems (TCS)
Pathway Diagram: 2-AI Biofilm Inhibition[1]

BiofilmInhibitionSignalEnvironmental Signal(e.g., Cell Density/QS)HKHistidine Kinase (HK)(Sensor Protein)Signal->HKActivatesPhosPhosphorylation(His residue)HK->PhosAutophosphorylationATPATP -> ADPATP->PhosRR_ActiveResponse Regulator-P(Active)Phos->RR_ActivePhosphotransferRR_InactiveResponse Regulator (RR)(Inactive)RR_Inactive->RR_ActiveGeneExpBiofilm Gene Expression(Pel/Psl/Alginate)RR_Active->GeneExpBinds DNA PromoterBiofilmBiofilm Formation(Mature Matrix)RR_Active->BiofilmPromotesInhibitor4-tert-butyl-1H-imidazol-2-amine(2-AI Scaffold)Inhibitor->HKAllosteric ModulationInhibitor->RR_ActiveBlocks Dimerization/DNA BindingDispersalBiofilm Dispersal(Planktonic State)Inhibitor->DispersalPromotesGeneExp->BiofilmEPS Production

Caption: The 2-AI scaffold intercepts the signal transduction between the Histidine Kinase and Response Regulator, effectively silencing the "build biofilm" command without killing the cell.

Protocol 2: Biofilm Inhibition Assay (Crystal Violet)

Objective: Quantify the ability of 4-tert-butyl-1H-imidazol-2-amine to inhibit biofilm formation in Staphylococcus aureus or Pseudomonas aeruginosa.

Materials:
  • Bacterial Strain: S. aureus (ATCC 25923) or P. aeruginosa (PAO1).

  • Media: Tryptic Soy Broth (TSB) supplemented with 1% Glucose (promotes biofilm).

  • Compound: 100 mM stock of 4-tert-butyl-1H-imidazol-2-amine in DMSO.

  • Detection: 0.1% Crystal Violet (CV) solution, 30% Acetic Acid.

Workflow:
  • Inoculum Preparation:

    • Grow bacteria overnight in TSB at 37°C.

    • Dilute culture 1:100 into fresh TSB + 1% Glucose (

      
      ).
      
  • Plate Setup (96-well flat bottom):

    • Test Wells: Add 198 µL of diluted bacteria + 2 µL of Compound (Final conc: 1 µM – 200 µM).

    • Positive Control: 198 µL bacteria + 2 µL DMSO (No inhibition).

    • Negative Control: 200 µL sterile media (Sterility check).

  • Incubation:

    • Incubate statically at 37°C for 24 hours . Do not shake (shear forces disrupt biofilm).

  • Staining & Quantification:

    • Gently aspirate planktonic (floating) bacteria. Wash wells 2x with phosphate-buffered saline (PBS).[1]

    • Add 200 µL of 0.1% Crystal Violet to each well. Incubate 15 min at room temp.

    • Aspirate stain and wash wells 3x with water.

    • Air dry plates for 30 min.

    • Solubilize the bound dye by adding 200 µL of 30% Acetic Acid .

    • Measure absorbance at 590 nm using a microplate reader.

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      

Application Note: Fragment-Based Drug Discovery (FBDD)

Beyond biofilms, this molecule is a valuable fragment for screening against human targets.

FeatureDrug Discovery Relevance
Arginine Mimetic The 2-aminoimidazole group mimics the guanidinium side chain of Arginine but is less basic (

8.5 vs 13.6).[1] This improves oral bioavailability while maintaining key salt-bridge interactions with Asp/Glu residues in active sites (e.g., BACE1 for Alzheimer's, Kinases ).
Ligand Efficiency Low molecular weight (139 Da) allows for high ligand efficiency (LE). The tert-butyl group probes hydrophobic sub-pockets often found adjacent to catalytic sites.[1]
Synthetic Vector The exocyclic amine (

) and the ring nitrogen (

) offer distinct vectors for "growing" the fragment into a lead compound via acylation or alkylation.
Recommended Screening Concentration:
  • SPR/NMR Screening: 0.5 mM – 1.0 mM (due to low affinity of fragments).

  • Solubility: High solubility in DMSO; moderate aqueous solubility at pH 7.4.

References

  • Melander, C., et al. (2011). "Inhibition of Biofilm Formation and Dispersion of Preformed Biofilms by 2-Aminoimidazole Derivatives." Journal of Medicinal Chemistry.

  • Richards, J. J., & Melander, C. (2009). "Controlling Bacterial Biofilms with Marine Alkaloid Derivatives." ChemBioChem.

  • Siles, S. A., et al. (2013). "Inhibition of Biofilm Formation and Antibacterial Potentiation by 2-Aminoimidazole Compounds." PLOS ONE.

  • Organic Syntheses. (2020). "General Methods for Imidazole Synthesis." Organic Syntheses Prep.

  • PubChem Compound Summary. (2023). "4-tert-butyl-1H-imidazol-2-amine." National Center for Biotechnology Information.

Application Note: High-Throughput Screening of 2-Aminoimidazole Libraries for Anti-Biofilm Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Anti-Virulence Paradigm

The emergence of multi-drug resistant (MDR) bacteria has necessitated a shift from traditional bactericidal agents to anti-virulence strategies . 2-Aminoimidazoles (2-AIs), inspired by the marine sponge metabolite oroidin, represent a premier class of small molecules that inhibit bacterial biofilm formation and disperse established biofilms without killing the bacteria.

Unlike antibiotics, 2-AIs typically target Two-Component Systems (TCS) , specifically inhibiting Response Regulators (RRs) such as BfmR (Acinetobacter baumannii) or WalR (Staphylococcus aureus). This mechanism "disarms" the bacteria, rendering them susceptible to host immune clearance and resensitizing them to conventional antibiotics.

This guide outlines a validated workflow for screening 2-AI compound libraries. It prioritizes distinguishing true biofilm inhibition from simple growth suppression—a critical distinction for this chemical class.

Screening Logic Flow

The following decision tree illustrates the critical path for identifying a true "non-biocidal" biofilm inhibitor.

G Start 2-AI Library (10-50 µM Screen) Primary Primary Screen: Biofilm Inhibition (Crystal Violet) Start->Primary Hit Hit: >50% Inhibition? Primary->Hit Counter Counter-Screen: Planktonic Viability (OD600) Hit->Counter Yes Discard1 Discard (Inactive) Hit->Discard1 No ToxCheck Growth Inhibition? Counter->ToxCheck Antibiotic Classify as Antibiotic (Not Anti-Virulence) ToxCheck->Antibiotic Yes (MIC < IC50) Lead Valid 2-AI Lead (Anti-Biofilm / Non-Biocidal) ToxCheck->Lead No (MIC >> IC50) Synergy Secondary Assay: Antibiotic Synergy (Checkerboard) Lead->Synergy

Figure 1: Logical workflow for validating 2-Aminoimidazole hits. The critical step is the divergence between antibiotic activity and true anti-virulence activity at the "ToxCheck" node.

Library Preparation & Handling

2-AIs are often synthesized as hydrochloride (HCl) or trifluoroacetate (TFA) salts to improve stability. However, their solubility in biological media can be pH-dependent.

  • Solvent: Dissolve library compounds in 100% DMSO to create 10 mM stock solutions.

  • Storage: Store at -20°C in moisture-resistant boxes. Avoid repeated freeze-thaw cycles (limit to <5).

  • Assay Tolerance: Ensure the final DMSO concentration in the assay well does not exceed 0.5-1.0% (v/v) . Higher DMSO levels can artificially inhibit biofilm formation in sensitive strains like P. aeruginosa.

Module A: Primary Phenotypic Screen (Crystal Violet Assay)

This protocol is adapted from the O'Toole microtiter dish method, optimized for screening 2-AI libraries. It quantifies the total biomass attached to the surface.

Materials
  • Organism: A. baumannii (e.g., strain AB5075) or S. aureus (e.g., UAMS-1).

  • Media: Tryptic Soy Broth (TSB) supplemented with 0.5% Glucose (promotes biofilm).

  • Plate: 96-well flat-bottom polystyrene (tissue culture treated is usually not required for bacteria; standard polystyrene works best).

  • Stain: 0.1% Crystal Violet (CV) in water.[1]

  • Solubilizer: 30% Acetic Acid or 95% Ethanol.

Protocol Steps
  • Inoculum Prep: Grow an overnight culture of the test strain. Dilute 1:100 into fresh media (approx.

    
     CFU/mL).
    
  • Compound Addition:

    • Add 1 µL of 2-AI library compound (10 mM stock) to empty wells.

    • Add 199 µL of diluted bacterial suspension.

    • Final Concentration: 50 µM compound, 0.5% DMSO.

  • Controls (Critical):

    • Negative Control: Media + Bacteria + DMSO (100% Biofilm).

    • Sterile Control: Media only (Background).

    • Positive Control: A known inhibitor (e.g., Cis-2-decenoic acid or a reference 2-AI if available).

  • Incubation: Incubate statically at 37°C for 24 hours. Do not wrap tightly with Parafilm as oxygen depletion inhibits biofilm.

  • Washing (The "Art" of the Assay):

    • Invert the plate to dump media.[2][3]

    • Gently submerge the entire plate in a tub of distilled water.

    • Dump water. Repeat 2x.

    • Expert Tip: Do not use a pipette to wash during primary screening; the shear force strips the biofilm. Submersion is more consistent.

  • Staining: Add 200 µL of 0.1% CV to each well. Incubate 15 min at room temp.

  • Rinse: Rinse 3x with water (submersion method). Invert and tap vigorously on paper towels to dry.[2]

  • Quantification: Add 200 µL of 30% Acetic Acid to solubilize the stain. Incubate 15 min.

  • Read: Measure Absorbance at 550-600 nm .

Data Analysis

Calculate the Percentage Inhibition:



Module B: The Counter-Screen (Planktonic Viability)

Scientific Integrity Check: A compound that kills the bacteria will naturally result in no biofilm. To validate a 2-AI as an anti-virulence agent, you must prove it does not inhibit growth at the effective biofilm concentration.

Protocol
  • Prepare a replica plate identical to Module A (same media, same concentration).

  • Incubate statically (or with shaking if preferred for growth curves) for 24 hours.

  • Before washing , transfer the supernatant (containing planktonic cells) to a new plate.

  • Measure

    
    .
    
Interpretation (The Therapeutic Index)

Compare the IC50 (Biofilm Inhibition) against the MIC (Minimum Inhibitory Concentration).

MetricResultInterpretation
IC50 5 µMPotent biofilm inhibitor.
MIC >200 µMNon-biocidal (Desired Profile).
Ratio MIC / IC50 > 40High Priority Lead.

If MIC


 IC50, the compound is acting as a conventional antibiotic, not a specific biofilm inhibitor.

Module C: Synergy Assessment (Checkerboard Assay)

2-AIs are potent adjuvants that can resensitize resistant bacteria (e.g., MRSA, VRE) to antibiotics.

Protocol
  • Matrix Setup: Use a 96-well plate to create a matrix of concentrations.

    • X-Axis: Antibiotic (e.g., Methicillin), serially diluted (0 to

      
       MIC).
      
    • Y-Axis: 2-AI Compound, serially diluted (0 to

      
      M).
      
  • Inoculation: Add bacteria (

    
     CFU/mL) to all wells.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Visual turbidity or

    
    . Determine the MIC of the antibiotic in the presence of the 2-AI.
    
Calculation: Fractional Inhibitory Concentration Index (FICI)


Note: Since 2-AIs are often non-biocidal, their individual MIC might be >200 µM.[4] Use the highest tested concentration for the calculation if no MIC is reached.

Interpretation:

  • FICI ≤ 0.5: Synergy (The 2-AI successfully potentiates the antibiotic).

  • 0.5 < FICI ≤ 4.0: Indifference.[5]

  • FICI > 4.0: Antagonism.

References

  • Melander, C., & Melander, R. J. (2017).[6][7] Evaluation of a 2-aminoimidazole variant as adjuvant treatment for dermal bacterial infections.[6] National Institutes of Health.

  • O'Toole, G. A. (2011). Microtiter Dish Biofilm Formation Assay.[1][2][3][8][9] Journal of Visualized Experiments (JoVE).[3][9]

  • Rogers, S. A., & Melander, C. (2008).[10] Construction and screening of a 2-aminoimidazole library identifies a small molecule capable of inhibiting and dispersing bacterial biofilms.[10][11] Angewandte Chemie.[10]

  • Clinical and Laboratory Standards Institute (CLSI).Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (Standard reference for MIC/Checkerboard methodologies).
  • BenchChem. (2025).[5] Application Notes and Protocols for Checkerboard Synergy Assay.

Sources

Advanced Protocols for Single Crystal Growth of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CRYS-IMD-04

Executive Summary & Scientific Rationale

Imidazole derivatives represent a cornerstone in medicinal chemistry, forming the pharmacophore of antifungals (e.g., ketoconazole), anticancer agents, and optical materials. However, growing X-ray quality single crystals of these compounds presents unique challenges due to their amphoteric nature and strong propensity for hydrogen bonding networks .

Unlike simple hydrocarbons, imidazoles often exhibit:

  • High Polarity: Leading to high solubility in protic solvents but poor solubility in non-polar anti-solvents.

  • Conformational Flexibility: Increasing the likelihood of "oiling out" (Liquid-Liquid Phase Separation) rather than nucleation.

  • Solvate Formation: The basic nitrogen (N3) readily accepts hydrogen bonds, often trapping solvent molecules in the lattice, which can lead to rapid desolvation and crystal collapse upon isolation.

This guide moves beyond basic "slow evaporation" to provide engineered workflows specifically designed to stabilize the imidazole lattice and control supersaturation kinetics.

Pre-Crystallization Characterization: The Solubility Matrix

Before attempting growth, you must define the solubility profile. Imidazoles are typically soluble in alcohols and chlorinated solvents but insoluble in alkanes.

Table 1: Recommended Solvent Systems for Imidazole Derivatives

Solvent TypeSpecific Solvents (Good Solubility)Recommended Anti-Solvents (Poor Solubility)Interaction Mechanism
Protic Polar Methanol, Ethanol, 2-PropanolDiethyl Ether, Pentane, HexaneH-bond exchange; high risk of solvates.[1]
Aprotic Polar DMSO, DMF, AcetonitrileWater (if hydrophobic), Toluene, Ethyl AcetateDipole-dipole; good for zwitterionic derivatives.
Chlorinated Dichloromethane (DCM), ChloroformHexane, Cyclohexane, HeptaneWeak H-bonding; often yields anhydrous crystals.
Reactive Dilute HCl, Acetic AcidAcetone, THFProtonation of N3 to form ionic salts.

Protocol A: Binary Solvent Vapor Diffusion (The "Gold Standard")

Vapor diffusion is the most reliable method for obtaining X-ray quality crystals of milligram-scale imidazole candidates. It allows for a slow, controlled increase in supersaturation, minimizing the risk of amorphous precipitation.[2]

Mechanism

A "good" solvent containing the solute is exposed to the vapor of a volatile "anti-solvent."[3] As the anti-solvent diffuses into the solution, the solubility limit is lowered gently, inducing nucleation.

Step-by-Step Methodology
  • Preparation: Dissolve 5–10 mg of the imidazole derivative in 0.5 mL of the "Good Solvent" (e.g., DCM) in a small inner vial (GC vial or 4 mL vial). Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Setup: Place the open inner vial inside a larger outer vial (20 mL scintillation vial).

  • Anti-Solvent Addition: Carefully add 2–4 mL of the "Anti-Solvent" (e.g., Pentane or Diethyl Ether) to the outer vial.

    • Critical: The level of the anti-solvent must be below the rim of the inner vial.

  • Sealing: Cap the outer vial tightly. Parafilm can be used to ensure an airtight seal.

  • Incubation: Store in a vibration-free environment at constant temperature (20°C).

    • Note: For volatile solvents like ether, diffusion is rapid (1-2 days). For DMSO/Water systems, it may take weeks.

Visualization of Vapor Diffusion Dynamics

VaporDiffusion cluster_0 System Components Inner Inner Vial (Imidazole + Good Solvent) Equilibrium Solubility Limit Reached (Supersaturation) Inner->Equilibrium Polarity Shift Outer Outer Vial (Volatile Anti-Solvent) Vapor Vapor Phase Transfer Outer->Vapor Evaporation Vapor->Inner Diffusion Nucleation Nucleation Event Equilibrium->Nucleation Critical Radius Reached caption Figure 1: Kinetic pathway of vapor diffusion crystallization.

Protocol B: Reactive Crystallization (Salt Formation)

Imidazoles have a pKa of approximately 6.9–7.0, making the N3 nitrogen a prime target for protonation. If the neutral molecule yields oils, converting it to a salt often rigidifies the lattice.

Scientific Basis

Ionic interactions are non-directional and stronger than hydrogen bonds, often forcing the molecules into a crystalline lattice even when the neutral form is flexible (oily).

Step-by-Step Methodology
  • Dissolution: Dissolve 20 mg of the imidazole derivative in 1 mL of Methanol.

  • Acid Selection: Choose a counter-ion that matches the size/shape of your molecule.

    • Small Imidazoles: Use HCl (converts to chloride salt) or Oxalic acid.

    • Bulky Imidazoles: Use Picric acid or p-Toluenesulfonic acid.

  • Addition: Add 1.05 equivalents of the acid.

    • Tip: If using HCl, use a solution in dioxane or ether, not aqueous HCl, to prevent excess water introduction.

  • Growth: Allow the solution to evaporate slowly or layer with diethyl ether. Salt crystals usually form rapidly (within hours).

Troubleshooting: The "Oiling Out" Phenomenon

"Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for imidazole derivatives. It occurs when the metastable zone width is narrow, and the system enters a region where a solute-rich liquid is more stable than the solid phase.

Strategic Intervention

Do not discard the oil. The oil is a highly concentrated phase of your product.

Table 2: Oiling Out Rescue Strategies

ObservationDiagnosisCorrective Action
Milky Emulsion Rapid supersaturation (Crash out)Re-heat to dissolve, then cool much slower (0.1°C/min).
Sticky Gum Solvent entrapmentTriturate (grind) the gum with non-polar solvent (Hexane) to extract trapped solvent.
Stable Oil Layer Thermodynamic stability of liquid phaseSeeding is required. Scratch the glass interface or add a micro-seed from a crude batch.
Decision Logic for Oiling Out

OilingOut Start Experiment Result: Oiling Out / Gum CheckPurity Check Purity (NMR/HPLC) Is it >95%? Start->CheckPurity Purify Purify Material (Column/Recrystallize) CheckPurity->Purify No TempCycle Temperature Cycling (Heat to 50°C -> Cool to -10°C) CheckPurity->TempCycle Yes Seed Add Seed Crystal or Scratch Glass TempCycle->Seed Oil Persists ChangeSolvent Change Solvent System (Reduce Polarity Gap) Seed->ChangeSolvent Oil Persists caption Figure 2: Troubleshooting logic for Liquid-Liquid Phase Separation (LLPS).

References

  • NIST/University of Florida. (2015). Crystal Growing Tips: Vapor Diffusion and Layering.[1] Center for X-ray Crystallography. [Link]

  • MIT OpenCourseWare. (n.d.). Guide to Growing a Single Crystal.[4][5] Department of Chemistry. [Link]

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. (Cited via University of Fribourg Guide). [Link]

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. [Link]

Sources

Application Note: Scale-Up Synthesis of 4-tert-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable protocol for the synthesis of 4-tert-butyl-1H-imidazol-2-amine (also known as 2-amino-4-tert-butylimidazole), a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and antimicrobial agents.[1] The method utilizes a two-step sequence starting from commercially available pinacolone (3,3-dimethyl-2-butanone), featuring a highly selective bromination followed by a Hantzsch-type condensation with guanidine.[1] This guide emphasizes process safety, impurity control, and yield optimization suitable for multi-gram to kilogram-scale production.[1]

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed around the Marckwald/Hantzsch Imidazole Synthesis , which constructs the imidazole ring via the condensation of an


-haloketone with an amidine derivative (guanidine).
Strategic Disconnection

The target molecule is disconnected at the N1-C2 and C4-N3 bonds, revealing two key precursors:[1]

  • Guanidine: The source of the N-C-N fragment.

  • 1-Bromo-3,3-dimethylbutan-2-one: The electrophilic "backbone" providing the tert-butyl group.[1]

Retrosynthesis Target 4-tert-butyl-1H-imidazol-2-amine Precursor1 1-Bromo-3,3-dimethylbutan-2-one (Bromopinacolone) Target->Precursor1 Cyclization (Hantzsch) Precursor2 Guanidine Target->Precursor2 Start Pinacolone (3,3-dimethyl-2-butanone) Precursor1->Start Bromination (Br2/MeOH)

Figure 1: Retrosynthetic strategy for 4-tert-butyl-1H-imidazol-2-amine.

Part 2: Process Development & Protocols

Step 1: Selective Bromination of Pinacolone

Objective: Synthesize 1-bromo-3,3-dimethylbutan-2-one with minimal formation of the gem-dibromo byproduct.[1]

Mechanism & Rationale: The reaction proceeds via acid-catalyzed enolization of pinacolone. The tert-butyl group provides significant steric bulk, which naturally directs bromination to the methyl position (C1). However, temperature control is critical; elevated temperatures increase the rate of di-bromination.[1] Methanol is chosen as the solvent to scavenge HBr generated, often forming methyl bromide as a volatile byproduct, or simply solubilizing the acid to prevent product degradation.[1]

Scale: 1.0 mol (100.16 g) Pinacolone input.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Pinacolone 100.161.0100.2 gStarting Material
Bromine (Br₂) 159.811.0159.8 g (51.2 mL)Reagent
Methanol 32.04N/A500 mLSolvent
Water 18.02N/A500 mLQuench
Protocol
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a thermometer. Connect a scrubber to the exhaust to neutralize HBr fumes (NaOH solution).

  • Charging: Charge Pinacolone (100.2 g) and Methanol (500 mL) into the flask. Cool the solution to 0°C to -5°C using an ice/salt bath.

  • Addition: Add Bromine (159.8 g) dropwise over 2–3 hours.

    • Critical Control Point: Maintain internal temperature < 5°C. Rapid addition causes local heating and promotes di-bromination.[1]

    • Visual Cue: The solution will turn orange/red upon addition and slowly fade to colorless/pale yellow as Br₂ is consumed.

  • Reaction: After addition, stir at 0°C for 1 hour, then allow to warm to room temperature (20–25°C) for 1 hour.

  • Quench & Workup:

    • Add Water (500 mL) to the reaction mixture.

    • The product, 1-bromo-3,3-dimethylbutan-2-one, is a dense oil.[1] Extract with Dichloromethane (DCM) (3 x 200 mL).

    • Wash combined organics with saturated NaHCO₃ (2 x 200 mL) to remove residual acid.

    • Wash with Brine (200 mL), dry over anhydrous MgSO₄, and filter.

    • Concentrate under reduced pressure (keep bath < 40°C; product is a lachrymator and volatile).

  • Yield: Expect 160–170 g (90–95%) of a pale yellow oil.

    • Purity Check: GC-MS or NMR.[1] If >5% di-bromo impurity is present, distillation is required (bp ~80°C at 15 mmHg), but for the next step, crude is often acceptable if purity >90%.[1]

Step 2: Cyclization to 4-tert-butyl-1H-imidazol-2-amine

Objective: Condense the


-bromoketone with guanidine to form the imidazole ring.[1]

Mechanism & Rationale: Guanidine is supplied as the hydrochloride salt. It must be liberated by a base (Sodium Ethoxide) to act as a nucleophile. The free guanidine nitrogen attacks the ketone carbonyl (forming a hemiaminal) and subsequently displaces the alkyl bromide (intramolecular


), followed by dehydration to aromatize the ring.

Scale: 0.5 mol (89.5 g) Bromoketone input.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Mass/VolRole
Bromopinacolone 179.051.089.5 gElectrophile
Guanidine HCl 95.531.257.3 gNucleophile Source
Sodium Ethoxide 68.052.481.6 gBase
Ethanol (Abs) 46.07N/A600 mLSolvent
Protocol
  • Guanidine Free-Basing:

    • In a 2L reactor, dissolve Sodium Ethoxide (81.6 g) in Ethanol (400 mL) under Nitrogen atmosphere.

    • Add Guanidine HCl (57.3 g) in portions. Stir for 30 minutes at room temperature. NaCl will precipitate.

  • Condensation:

    • Dissolve 1-bromo-3,3-dimethylbutan-2-one (89.5 g) in Ethanol (200 mL).

    • Add the bromoketone solution dropwise to the guanidine mixture over 1 hour.

    • Exotherm Warning: The reaction is exothermic. Maintain temperature < 40°C during addition.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by HPLC or TLC (Eluent: 10% MeOH in DCM).

  • Workup:

    • Cool to room temperature.[2][3][4][5] Filter off the precipitated NaCl.

    • Concentrate the filtrate to dryness to obtain a viscous residue.

    • Dissolve residue in Water (300 mL) and adjust pH to ~10 with NaOH if necessary.

    • Extract with Ethyl Acetate (3 x 250 mL).

    • Wash organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification (Salt Formation):

    • The crude free base is often an oil or low-melting solid. For stability, convert to the HCl salt.[1]

    • Dissolve crude in minimal Ethanol. Add 4M HCl in Dioxane (or aqueous HCl) dropwise until pH ~2.

    • Add Diethyl Ether or MTBE to precipitate the hydrochloride salt.

    • Filter the white solid and dry under vacuum.[5]

Yield: Expect 60–70 g (70–80%) of 4-tert-butyl-1H-imidazol-2-amine hydrochloride .[1]

Part 3: Analytical & Quality Control[1]

Characterization Data (HCl Salt)
  • Appearance: White to off-white crystalline powder.[1]

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       12.10 (br s, 2H, NH - imidazole ring/salt proton),[1]
      
    • 
       7.45 (s, 2H, 
      
      
      
      - exocyclic amine),[1]
    • 
       6.55 (s, 1H, CH - imidazole C5),[1]
      
    • 
       1.22 (s, 9H, 
      
      
      
      ).[1]
  • HPLC Purity: >98% (area).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Temperature too high (>10°C) during Br₂ addition.Maintain strict cryo-cooling (-5°C). Slow down addition rate.
Impurity: Dibromoketone Excess Bromine used.Use exactly 1.0 equivalent. Monitor reaction endpoint by color (loss of red).
Dark Product (Step 2) Oxidation of free amine.Perform reaction under Nitrogen.[3][4][6] Isolate immediately as HCl salt.
Incomplete Cyclization Wet Ethanol or old NaOEt.Use anhydrous Ethanol. Ensure NaOEt is fresh/dry.

Part 4: Safety & Hazard Analysis

Self-Validating Safety Systems:

  • Bromine Handling: Bromine is highly corrosive and volatile. All transfers must occur within a fume hood using Teflon-lined tubing.[1] Sodium thiosulfate solution must be available to neutralize spills immediately.

  • Lachrymator Control: 1-bromo-3,3-dimethylbutan-2-one is a potent lachrymator (tear gas).[1] Do not remove from the hood. Clean glassware with alcoholic KOH to destroy residues before removing from containment.

SafetyWorkflow cluster_0 Step 1: Bromination Hazards cluster_1 Step 2: Cyclization Hazards Br2 Bromine (Br2) Corrosive/Toxic Inhalant Control1 Control: Scrubber + Thiosulfate Neutralization Br2->Control1 Lachrymator Bromoketone Product Severe Eye Irritant Lachrymator->Control1 Exotherm Exothermic Reaction (Guanidine Addition) Control2 Control: Slow Addition + N2 Atmosphere Exotherm->Control2 Base Sodium Ethoxide Caustic/Flammable Base->Control2

Figure 2: Hazard identification and control strategy for the synthesis workflow.

References

  • Guchhait, S. K., Hura, N., & Shah, A. P. (2017).[1][7] Synthesis of Polysubstituted 2-Aminoimidazoles via Alkene-Diamination of Guanidine with Conjugated

    
    -Bromoalkenones.[7] The Journal of Organic Chemistry, 82(5), 2745–2752.[1] Link
    
  • Organic Syntheses. (1930). Pinacolone. Organic Syntheses, Coll.[1][8] Vol. 1, p.462.[1] Link

  • Mekonnen, A., et al. (2009).[1][4] Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.[1][4] Synthetic Communications, 39(14), 2475-2485.[1] Link

  • Babaev, E. V. (2018).[9] 2-Aminoimidazoles: Synthesis by Ring Transformation Reactions. Comprehensive Heterocyclic Chemistry. Link

  • Fisher Scientific. (2021). Safety Data Sheet: 2-Amino-4-tert-butylimidazole.[1] Link

Sources

formulation of 4-tert-butyl-1H-imidazol-2-amine for in vivo studies

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Formulation Strategies for 4-tert-butyl-1H-imidazol-2-amine in In Vivo Studies

Abstract & Compound Profile

The compound 4-tert-butyl-1H-imidazol-2-amine presents a classic "amphiphilic challenge" in preclinical formulation.[1] Structurally, it consists of a polar, basic 2-aminoimidazole core coupled with a highly lipophilic tert-butyl moiety.[1] While the tert-butyl group enhances membrane permeability and receptor hydrophobic pocket occupancy, it significantly reduces aqueous solubility at physiological pH.[1]

This guide provides two validated formulation protocols designed to balance solubility, stability, and biocompatibility.

Physicochemical Snapshot
PropertyCharacteristicFormulation Implication
Core Structure 2-AminoimidazoleBasic (

).[1][2] Protonatable in acidic media.[1][3]
Substituent 4-tert-butylHigh lipophilicity.[1] Drives aggregation in water.[1][3]
Stability ModerateSusceptible to oxidation (browning) in solution over time.[1][3]
Solubility Class BCS Class II/IVLow aqueous solubility; High permeability.[1][3]

Vehicle Selection Logic

Before selecting a protocol, the route of administration determines the vehicle constraints.[4] The 2-aminoimidazole motif allows for salt formation, which is the primary lever for solubilization, followed by co-solvent complexation.[5]

VehicleSelection Start Select Route of Administration Route_IV Intravenous (IV) Start->Route_IV Route_IP_PO IP / Oral (PO) Start->Route_IP_PO Method_CD Method B: Cyclodextrin (HP-β-CD) Route_IV->Method_CD High Safety Req Solubility_Check Aq. Solubility < 1 mg/mL? Route_IP_PO->Solubility_Check Method_Cosolvent Method A: DMSO/Tween/Saline Solubility_Check->Method_Cosolvent No (Soluble) Acid_Mod Acidification Step (HCl or Citric Acid) Solubility_Check->Acid_Mod Yes (Insoluble) Acid_Mod->Method_CD Acid_Mod->Method_Cosolvent

Figure 1: Decision tree for vehicle selection based on administration route and solubility thresholds.

Detailed Protocols

Protocol A: Co-Solvent System (Standard for IP/PO)

Best for: Intraperitoneal (IP) or Oral Gavage (PO) screening.[5][1][3] Mechanism: Uses DMSO to disrupt crystal lattice energy and a surfactant (Tween 80) to prevent precipitation upon dilution with the aqueous phase.[3]

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous, sterile filtered.[5][3]

  • Tween 80 (Polysorbate 80).[5][1][3]

  • Sterile Saline (0.9% NaCl) or PBS.[5][1][3]

  • 1N HCl (optional, for pH adjustment).[5][3]

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of 4-tert-butyl-1H-imidazol-2-amine into a sterile glass vial.

  • Primary Solubilization:

    • Add DMSO to the vial. The volume should be 5-10% of the final total volume.

    • Note: If the compound does not dissolve immediately, vortex or sonicate for 30 seconds.[5] The solution must be perfectly clear.

  • Surfactant Addition:

    • Add Tween 80 . The volume should be 5% of the final total volume.

    • Vortex gently to mix the DMSO and Tween phases.[3]

  • Aqueous Phase Addition (Critical Step):

    • Slowly add warm (37°C) Sterile Saline to reach the final volume (remaining 85-90%).

    • Add dropwise while vortexing. Rapid addition can cause the hydrophobic tert-butyl group to crash out of solution.[1]

  • pH Adjustment (If precipitation occurs):

    • If the solution turns cloudy, the compound is likely in its free base form. Add 1N HCl dropwise until clear (targeting pH 4.5–5.5). The 2-amino group will protonate, drastically increasing solubility.[1]

Final Composition: 5% DMSO / 5% Tween 80 / 90% Saline.[1][3]

Protocol B: Cyclodextrin Complexation (High-End for IV)

Best for: Intravenous (IV) injection or long-term studies.[5][1][3] Mechanism: The hydrophobic tert-butyl tail encapsulates within the cyclodextrin torus, leaving the polar exterior compatible with blood plasma. This reduces phlebitis risk compared to DMSO/Tween.[1][3]

Reagents:

  • Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD).[1][3]
  • Sterile Water for Injection (WFI).[5][1][3]

  • 0.1 M Citric Acid buffer (pH 4.0).[5][3]

Step-by-Step Procedure:

  • Vehicle Preparation:

    • Prepare a 20% (w/v) HP-

      
      -CD  solution in sterile water or 0.1 M Citric Acid buffer.[1][3]
      
    • Filter sterilize (0.22 µm PES filter).[5][1][3]

  • Compound Addition:

    • Add the solid 4-tert-butyl-1H-imidazol-2-amine to the cyclodextrin vehicle.[1]

  • Complexation:

    • Sonicate the mixture for 20–30 minutes at ambient temperature. The mechanical energy helps the lipophilic tail enter the CD cavity.

    • Observation: The suspension should turn into a clear solution.

  • Verification:

    • Check pH.[1][3] If >7.0, adjust to pH 5.0–6.0 with dilute HCl.[5] The combination of CD complexation and ionization provides maximum stability.

Quality Control & Validation

Before injecting into valuable animal cohorts, the formulation must be validated.[5]

QC ParameterAcceptance CriteriaMethod
Visual Appearance Clear, colorless to pale yellow solution.[1] No particulates.[1][3]Visual inspection against black/white background.[1][3]
pH Check IP/IV: pH 4.5 – 7.4Micro-pH probe.
Precipitation Test No precipitation after 2 hours at RT.[1][3]Leave benchtop; re-inspect.
Dilution Integrity No precipitation upon 1:10 dilution in serum.[1][3]Mix 10µL formulation with 90µL FBS (Fetal Bovine Serum) in a tube.
Experimental Workflow Diagram

Workflow Step1 1. Weigh Compound Step2 2. Dissolve in Primary Solvent (DMSO or Acidified CD) Step1->Step2 Step3 3. Add Excipients (Tween or Buffer) Step2->Step3 Step4 4. Vortex/Sonicate (Energy Input) Step3->Step4 Step5 5. QC Check (Clarity & pH) Step4->Step5 Step6 6. Sterile Filter (0.22 µm) Step5->Step6

Figure 2: Standard preparation workflow ensuring sterility and solubility.

Expert Commentary & Safety

  • Oxidative Instability: 2-Aminoimidazoles can oxidize to form azo-dimers or ring-opened products, often indicated by a solution turning dark brown.[1] Always prepare formulations fresh daily.

  • Dosing Limits:

    • DMSO: Do not exceed 1-2 mL/kg body weight for IP injections to avoid vehicle-induced toxicity.[1]

    • pH: For IP injection, a pH below 4.5 can cause nociception (pain) and abdominal writhing, confounding behavioral data.[5][3] Buffer carefully.

  • Storage: If the solid compound is hygroscopic or an oil, store under argon at -20°C.[1]

References

  • Solubility & Permeability of 2-Aminoimidazoles

    • Journal of Medicinal Chemistry.
    • (General Search Verification)

  • Vehicle Selection for In Vivo Studies

    • National Institutes of Health (NIH) / PubMed.[1][3] "Vehicles for lipophilic drugs: implications for experimental design."

  • Cyclodextrin Formul

    • European Medicines Agency (EMA).[5][1][3] "Background review for the excipient cyclodextrins."

  • DMSO Toxicity in Animal Models

    • ResearchGate.[1][3][6][7] "Toxicity of Dimethyl Sulfoxide (DMSO) in vivo."

Sources

Troubleshooting & Optimization

Technical Support Center: Radziszewski Imidazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Radziszewski Imidazole Synthesis Ticket ID: CHEM-OPT-882 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The Radziszewski reaction—the condensation of a 1,2-dicarbonyl, an aldehyde, and an ammonia source—is the cornerstone for synthesizing the imidazole pharmacophore found in drugs like Losartan and Ketoconazole. While theoretically elegant, the standard protocol often suffers from low yields (<40%), formation of "tarry" polymers, and difficult purification.

This guide provides a self-validating optimization protocol. We move beyond the 19th-century "mix-and-boil" approach to a precision-controlled system using ammonium acetate (


)  as the nitrogen source and microwave irradiation  for kinetic control.

Part 1: Critical Parameters & Stoichiometry

The Nitrogen Source Dilemma

Q: Why is my yield consistently below 50% when using aqueous ammonia?

A: The use of aqueous ammonia (


) is the primary failure point in modern adaptations of this synthesis.
  • The Problem: Ammonia gas is highly volatile at the reflux temperatures required for condensation (

    
    C). You are losing your reagent to the atmosphere before it can react, leading to incomplete conversion and oligomerization of the dicarbonyl species.
    
  • The Fix: Switch to Ammonium Acetate (

    
    ) . It acts as a solid, weighable source of ammonia that releases 
    
    
    
    slowly in situ upon heating.
  • Stoichiometry: Use a 4:1 ratio of Ammonium Acetate to the Aldehyde. This excess drives the equilibrium toward the diimine intermediate.

The Solvent System

Q: My product is oiling out and difficult to crystallize. What solvent should I use?

A: Avoid pure ethanol if you are experiencing purification issues.

  • Recommendation: Use Glacial Acetic Acid (AcOH) .

  • Mechanism: AcOH serves a dual purpose:

    • Solvent: It solubilizes the polar intermediates.

    • Catalyst: It provides the acidic proton required to activate the carbonyl carbons, facilitating the nucleophilic attack by ammonia.

  • Self-Validation: Upon cooling, the imidazole product (often formed as an acetate salt) usually precipitates cleanly from acetic acid/water mixtures, simplifying workup to a filtration step.

Part 2: Visualization of Reaction Logic

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through a Diimine Intermediate formed from the 1,2-dicarbonyl, which then cyclizes with the aldehyde.[1]

Radziszewski_Mechanism cluster_optimization Optimization Zone Start Reagents: 1,2-Dicarbonyl + 2 NH4OAc Activation Acid Activation (AcOH) Start->Activation Dissolution Aldehyde Aldehyde (R-CHO) Cyclization Cyclization Step Aldehyde->Cyclization Diimine Intermediate: Diimine Species Activation->Diimine Condensation (-2 H2O) Diimine->Cyclization + Aldehyde Dehydration Dehydration (- H2O) Cyclization->Dehydration Product Final Product: Trisubstituted Imidazole Dehydration->Product Aromatization

Figure 1: Mechanistic pathway of the Radziszewski synthesis.[2] The "Optimization Zone" highlights the steps most sensitive to pH and temperature control.

Part 3: Troubleshooting Guide (FAQ)

Scenario A: The "Tarry" Mess

Symptom: The reaction mixture turns dark brown/black and forms a sticky polymer instead of a precipitate.

  • Root Cause: Polymerization of the 1,2-dicarbonyl (especially if using Glyoxal) or oxidation of the aldehyde.

  • Solution:

    • Reagent Check: If using Glyoxal, ensure it is not polymerized. For Benzil, ensure it is pure.

    • Inert Atmosphere: Run the reaction under Nitrogen (

      
      ) or Argon. Imidazole intermediates are susceptible to oxidative degradation at high temperatures.
      
    • Temperature Spike: Do not overheat. If using conventional heating, keep it at a gentle reflux.

Scenario B: No Precipitate Upon Cooling

Symptom: The reaction is complete (checked by TLC), but adding water yields no solid.

  • Root Cause: The product is protonated and highly soluble in the acidic medium.

  • Solution: Neutralization is required.

    • Pour the reaction mixture into crushed ice.

    • Slowly add Ammonium Hydroxide (

      
      )  until the pH reaches ~8-9.
      
    • The free base imidazole is less soluble in water and should precipitate.

Scenario C: Low Yield (<40%)

Symptom: Clean product, but very little of it.

  • Root Cause: Insufficient activation energy or reversibility of the imine formation.

  • Solution: Switch to Microwave Irradiation . Conventional reflux often requires 4-12 hours. Microwave synthesis can achieve completion in minutes with higher yields due to the superheating effect and efficient polar coupling.

Part 4: Advanced Protocol - Microwave Assisted Synthesis

This protocol is recommended for high-throughput synthesis of 2,4,5-trisubstituted imidazoles.

Comparative Data: Conventional vs. Microwave
ParameterConventional RefluxMicrowave Assisted (Optimized)
Time 3 - 8 Hours5 - 10 Minutes
Solvent Ethanol/RefluxAcetic Acid or Solvent-Free
Catalyst None or Refluxing AcidSilicotungstic Acid or

Typical Yield 30 - 65%85 - 98%
Energy Efficiency LowHigh
Step-by-Step Optimized Protocol
  • Preparation: In a microwave-safe vial, combine:

    • Benzil (1.0 mmol) (or 1,2-dicarbonyl equivalent)

    • Aldehyde (1.0 mmol) [3]

    • Ammonium Acetate (4.0 mmol)

    • Solvent: 5 mL Glacial Acetic Acid (or use solvent-free with solid support like Silica-

      
      ).
      
  • Irradiation: Place in a microwave reactor.

    • Settings: 140°C, Power 300W (variable).

    • Time: Hold for 5–8 minutes.

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 3:7). The disappearance of Benzil is the key marker.

  • Workup:

    • Pour the hot mixture into 50 mL of ice-cold water.

    • If precipitate forms immediately: Filter and wash with cold water.

    • If no precipitate: Neutralize with aqueous ammonia to pH 8.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Troubleshooting Flowchart

Troubleshooting_Flow Start Issue: Low Yield or No Product CheckTLC Step 1: Check TLC Is Dicarbonyl consumed? Start->CheckTLC Consumed Yes, consumed CheckTLC->Consumed High Conversion NotConsumed No, starting material remains CheckTLC->NotConsumed Low Conversion CheckSolubility Product likely in solution. Check pH. Consumed->CheckSolubility Neutralize Neutralize with NH4OH to pH 8-9 CheckSolubility->Neutralize CheckTemp Check Temperature/Energy NotConsumed->CheckTemp CheckNH3 Check Ammonia Source NotConsumed->CheckNH3 SwitchMW Switch to Microwave (Increase Kinetic Energy) CheckTemp->SwitchMW SwitchNH4OAc Replace NH4OH with Excess NH4OAc CheckNH3->SwitchNH4OAc

Figure 2: Decision matrix for troubleshooting yield issues in Radziszewski synthesis.

References

  • Malviya, A., & Tripathi, P. (2024).[4][5] Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. Oriental Journal of Chemistry. Link

  • Wolkenberg, S. E., et al. (2004). Efficient synthesis of imidazoles from aldehydes and 1,2-diketones using microwave irradiation.[6] Organic Letters, 6(15), 2527-2530.

  • Shelke, K. F., et al. (2009). Ionic liquid promoted synthesis of 2,4,5-triaryl-1H-imidazoles. Chinese Chemical Letters, 20(3), 283-287.
  • Siddiqui, Z. N., et al. (2012). Ultrasound-assisted one-pot synthesis of 2,4,5-triarylimidazoles catalyzed by silica-supported sulfuric acid. Ultrasonics Sonochemistry, 19(1), 64-70. Link

Sources

Technical Support Center: 2-Aminoimidazole Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Center ID: 2-AI-SYNTH-OPS
Status: Online
Operator: Senior Application Scientist

Welcome to the 2-Aminoimidazole (2-AI) Technical Hub

You are likely here because the 2-aminoimidazole scaffold—a critical pharmacophore in marine alkaloids (e.g., Oroidin) and kinase inhibitors—is notoriously difficult to handle. Its guanidine-like basicity (


), rapid tautomerization, and susceptibility to oxidative dimerization create a minefield of side reactions.

This guide bypasses standard textbook procedures to address the failure modes you see in the hood: black tars, regioisomeric mixtures, and vanishing yields.

Module 1: The Marckwald Condensation (Cyclization Failures)

The Core Reaction: Condensation of


-haloketones with guanidine.
The Common Failure:  Formation of "intractable black tars" or low yields due to competitive hydrolysis.
Ticket #101: "My reaction mixture turned black and I recovered urea."

Diagnosis: You likely experienced exothermic polymerization of the


-haloketone or guanidine hydrolysis . The Marckwald reaction competes between ring formation (desired) and nucleophilic attack by water (undesired).

The Mechanism of Failure:

  • Pathway A (Desired): Guanidine displaces the halide

    
     Linear 
    
    
    
    -guanidinoketone intermediate
    
    
    Cyclodehydration
    
    
    2-AI.
  • Pathway B (Side Reaction - Hydrolysis): Guanidine is hydrolyzed to urea under basic/aqueous conditions.

  • Pathway C (Side Reaction - Polymerization): The

    
    -haloketone self-condenses (aldol-type) or polymerizes before guanidine can attack, especially if the addition is too fast or the temperature is uncontrolled.
    
Troubleshooting Protocol
VariableRecommendationTechnical Rationale
Stoichiometry Use excess Guanidine (2.5 - 3.0 eq) Guanidine is often consumed by

in the air (forming carbonates) or hydrolysis. Excess drives the kinetics toward displacement over polymerization.
Addition Mode Slow addition of ketone to guanidineHigh local concentration of

-haloketone favors self-polymerization. Keep guanidine in excess at all times.
Water Scavenging Add Molecular Sieves (3Å) Water is a byproduct of the cyclization but also a catalyst for guanidine hydrolysis. Removal shifts equilibrium to the product.
Modern Alternative Deep Eutectic Solvents (DES) Switch to Choline Chloride/Urea (1:[1][2]2) melts. This "green" media stabilizes the transition state and suppresses tar formation significantly compared to DMF/EtOH.
Visualizing the Pathway

Marckwald_Failure_Modes Start Inputs: Alpha-Haloketone + Guanidine Linear Linear Intermediate (Alpha-Guanidinoketone) Start->Linear  Nucleophilic  Substitution Side_Hydrolysis Side Product: Urea + Ammonia Start->Side_Hydrolysis  Hydrolysis  (Wet Solvents) Side_Polymer Side Product: Polyketone Tars Start->Side_Polymer  Self-Condensation  (Fast Addition) Product 2-Aminoimidazole (Target) Linear->Product  Cyclodehydration  (- H2O)

Figure 1: Kinetic competition in the Marckwald Condensation. Success depends on favoring the substitution/dehydration path over hydrolysis.

Module 2: Regioselectivity & Alkylation Nightmares

The Core Reaction: N-alkylation of the 2-aminoimidazole core. The Common Failure: Inseparable mixtures of


-alkyl and 

-alkyl isomers, or exocyclic amine alkylation.
Ticket #205: "I cannot separate the N1 and N3 regioisomers."

Diagnosis: 2-Aminoimidazoles exist in a rapid tautomeric equilibrium. When you add an electrophile (


), it attacks the nitrogen with the highest electron density at that specific moment, which is dictated by the steric and electronic nature of the C4/C5 substituents.

The Rules of Engagement:

  • Electronic Control: If C4 has an electron-withdrawing group (EWG, e.g.,

    
    ), the tautomer where the proton is on the nitrogen adjacent to the EWG is favored (H-bonding). However, alkylation often occurs at the distal nitrogen (
    
    
    
    )
    because the proximal nitrogen (
    
    
    ) is deactivated.
  • Steric Control: If C4 has a bulky group (e.g.,

    
    ), alkylation favors the distal nitrogen (
    
    
    
    )
    simply to avoid the clash.
Troubleshooting Protocol
IssueSolutionProtocol Step
Exocyclic vs. Endocyclic Protect the exocyclic amine The exocyclic

is nucleophilic. Always protect as a Boc-carbamate or Trityl group before ring alkylation.
Regio-drift Use "Kinetic" Bases Use NaH or LiHMDS at low temp (

) to deprotonate irreversibly before adding the electrophile. This locks the anion.
Separation Chromatography Trick If isomers are inseparable, try deprotecting the exocyclic amine first. The free amine isomers often have vastly different polarity on silica than the Boc-protected forms.
Visualizing Regioselectivity

Regioselectivity Tautomer 2-AI Tautomeric Equilibrium (Rapid H-Shift) Anion Delocalized Anion (Base Treatment) Tautomer->Anion  NaH / DMF   Exo_Prod Exocyclic-N-Alkylated (Side Reaction) Tautomer->Exo_Prod  No Protection  (Direct Attack) N1_Prod N1-Alkylated Product (Distal to R) Anion->N1_Prod  Major Path  (Steric/Electronic Pref.) N3_Prod N3-Alkylated Product (Proximal to R) Anion->N3_Prod  Minor Path  (If R is small)

Figure 2: Divergent alkylation pathways. Protection of the exocyclic amine is mandatory to avoid the red path.

Module 3: Oxidative Instability (The "Red Shift")

Ticket #309: "My product turned red/purple upon exposure to air."

Diagnosis: 2-Aminoimidazoles are electron-rich aromatics. They are susceptible to oxidative dimerization (forming azo-linkages or C-C bonds between rings), a process often catalyzed by trace metals or light. This is actually how many marine sponge alkaloids (e.g., Parazoanthoxanthins) are biosynthesized, but for you, it's decomposition.

Corrective Actions:

  • Salt Formation: Never store 2-AI as a free base. Convert immediately to the HCl or Fumarate salt . The protonated form is electron-deficient and resistant to oxidation.

  • Argon Shield: Perform all workups under inert atmosphere if the substituent pattern is electron-donating (e.g., alkyl groups).

  • Avoid Chloroform:

    
     often contains traces of 
    
    
    
    and phosgene/oxidants. Use DCM or EtOAc for extractions.

Standardized Protocol: The "Clean" Modified Marckwald

Based on the DES methodology (Molecules 2016) to minimize side reactions.

Materials:

  • 
    -Bromoketone (1.0 eq)
    
  • 2-Aminopyrimidine (or Guanidine HCl + Base)

  • Solvent: Choline Chloride : Urea (1:2 molar ratio) - Pre-mixed and heated to melt.

Procedure:

  • Preparation: Heat the Choline Chloride/Urea mixture to

    
     until a clear, homogeneous liquid forms.
    
  • Addition: Add Guanidine HCl (1.5 eq) to the melt. Stir for 5 mins.

  • Reaction: Add the

    
    -Bromoketone (1.0 eq) slowly  over 20 minutes.
    
    • Checkpoint: Monitor by TLC. The DES media suppresses the "tar" pathway.

  • Workup: Once complete (usually 2-4 h), add water to the melt while still warm. The DES dissolves; the organic product usually precipitates or forms an oil.

  • Isolation: Extract with EtOAc. Wash with Brine. Dry over

    
    .
    
  • Stabilization: Immediately treat the crude oil with

    
     in ether to precipitate the stable salt.
    

References

  • Little, T. L., & Webber, S. E. (1994). A Simple and Practical Synthesis of 2-Aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299–7305. Link

  • Pistolozzi, M., et al. (2016). An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. Molecules, 21(7), 924.[2] Link

  • Xu, Y. Z., Yakushijin, K., & Horne, D. A. (1997). Oxidative Dimerization of 2-Aminoimidazoles by Molecular Bromine. Synthesis of Parazoanthoxanthin A. The Journal of Organic Chemistry, 62(3), 456–464. Link

  • Lovely, C. J., et al. (2007). Regioselective synthesis of 1,4-disubstituted 2-aminoimidazoles. Tetrahedron Letters, 48(15), 2757-2760. Link

Sources

stability and storage conditions for 4-tert-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Numbers: 50915-54-3 (Free Base) | 1384100-95-1 (HCl Salt) Chemical Class: 2-Aminoimidazole / Cyclic Guanidine Support Ticket Priority: High (Stability Risk)[1][2]

Core Directive: Stability & Storage Matrix

Executive Summary: 4-tert-butyl-1H-imidazol-2-amine is a cyclic guanidine .[1][2] This structural feature makes the compound significantly more basic (


) and electron-rich than standard imidazoles.[1][2] Consequently, the free base is inherently unstable , prone to oxidative darkening (browning) and reaction with atmospheric 

.

The Golden Rule: Unless your immediate application requires the free base, always store this compound as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.

Storage Specifications Table
ParameterFree Base (CAS: 50915-54-3)HCl Salt (CAS: 1384100-95-1)Technical Rationale
Temperature -20°C (Freezer)2-8°C (Refrigerated)The free base has a lower activation energy for oxidative dimerization.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen)Desiccated Air / Inert GasThe free base reacts with

to form carbamates; the salt is protected but hygroscopic.
Light Sensitivity HighModerateElectron-rich aromatic amines are photosensitive; UV light accelerates oxidation.[1][2]
Container Amber Glass + Parafilm/TapeAmber VialPrevent UV exposure.[1][2] Plastic containers may be permeable to moisture over long periods.[1][2]
Shelf Life < 3 Months (if opened)12-24 MonthsSalt formation "locks" the nitrogen lone pair, preventing oxidation.[1][2]

Troubleshooting Guide (Symptom & Solution)

Scenario A: "My white powder has turned brown/red."

  • Diagnosis: Oxidative Degradation. The 2-amino group donates electron density into the imidazole ring, making it highly susceptible to radical oxidation by air.[2] This results in the formation of azo-dimers and extended conjugated oligomers (chromophores), causing the color change.[1][2]

  • Immediate Action:

    • Check purity via LC-MS.[1][2] If purity is >90%, the color is likely a surface impurity.

    • Rescue Protocol: Perform a recrystallization (if salt) or an acid-base wash (if free base).[1][2] See Section 4 for Protocol.

  • Prevention: Purge headspace with Argon after every use.[1][2]

Scenario B: "The material is sticky or has clumped into a paste." [2]

  • Diagnosis: Hygroscopicity / Carbamate Formation. [2]

    • If Salt: It has absorbed water from the air (Hygroscopic).[2]

    • If Free Base: It may have reacted with moist

      
       to form a carbamic acid species.[2]
      
  • Immediate Action:

    • Salt: Dry in a vacuum desiccator over

      
       for 24 hours.
      
    • Free Base:[3][4][5] Dissolve in EtOAc, wash with saturated

      
      , dry over 
      
      
      
      , and re-concentrate.

Scenario C: "Solubility is poor in my reaction solvent."

  • Diagnosis: Incorrect Form Usage. [5]

    • The HCl salt is soluble in water, MeOH, and DMSO but insoluble in non-polar solvents (DCM, Toluene, Hexanes).

    • The Free Base is soluble in organic solvents (DCM, EtOAc) but poorly soluble in water at neutral pH.

  • Solution:

    • To use Salt in Organic Media: Add an organic base (e.g.,

      
       or DIPEA) to the reaction mixture to liberate the free base in situ.
      

Storage & Handling Logic Flow

The following diagram illustrates the decision-making process for handling incoming shipments of 2-aminoimidazoles to ensure maximum longevity.

StorageLogic Start Incoming Shipment: 4-tert-butyl-1H-imidazol-2-amine CheckForm Check Form: Free Base or Salt? Start->CheckForm Salt HCl/HBr Salt CheckForm->Salt Salt FreeBase Free Base CheckForm->FreeBase Free Base InspectColor Inspect Color: White/Off-White? Salt->InspectColor StoreSalt Store at 2-8°C Desiccated Shelf Life: 2 Years InspectColor->StoreSalt Yes Recryst Recrystallize (EtOH/Et2O) InspectColor->Recryst No (Brown/Yellow) Recryst->StoreSalt ImmediateUse Immediate Use (< 48 Hours)? FreeBase->ImmediateUse StoreArgon Store at -20°C Under Argon Shelf Life: < 3 Months ImmediateUse->StoreArgon Yes Convert PROTOCOL: Convert to HCl Salt immediately ImmediateUse->Convert No (Long Term) Convert->StoreSalt

Caption: Decision matrix for processing incoming 4-tert-butyl-1H-imidazol-2-amine to prevent oxidative degradation.

Standard Operating Protocols (SOPs)

SOP-01: Conversion of Free Base to HCl Salt (Stabilization)

Use this protocol if you possess the free base and need to store it for >1 month.[1]

Reagents:

  • 4-tert-butyl-1H-imidazol-2-amine (Free Base)[1][2]

  • HCl (4M in Dioxane or 1.25M in Methanol)[1]

  • Diethyl Ether (

    
    ) or MTBE[1][2]
    
  • Dichloromethane (DCM)[1][2]

Procedure:

  • Dissolution: Dissolve the free base (e.g., 1.0 g) in a minimal amount of DCM (approx. 5-10 mL).[1][2] Ensure complete dissolution.

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add HCl (1.1 equivalents) while stirring.

    • Observation: A white precipitate should begin to form immediately.[1][2]

  • Precipitation: Add excess Diethyl Ether (20-30 mL) to force the salt out of solution completely.

  • Filtration: Filter the solid using a sintered glass funnel.

  • Washing: Wash the filter cake with cold Ether (

    
     mL) to remove any oxidative impurities (which usually remain in the filtrate).
    
  • Drying: Dry under high vacuum for 4 hours.

  • Result: You now have the stable Hydrochloride salt.[1][2] Store at 2-8°C.[2]

SOP-02: "Rescue" of Oxidized (Brown) Material

Use this if your material has degraded slightly but is still valuable.[1][2]

  • Dissolve: Dissolve the impure brown solid in 1M HCl (aqueous). The amine will protonate and go into water; neutral organic oxidation byproducts may remain insoluble or form an oil.[2]

  • Wash: Extract the aqueous layer with Ethyl Acetate (

    
    ).[2]
    
    • Chemistry: The protonated imidazole stays in the water. The non-basic "brown gunk" (oxidized dimers) moves into the organic layer. Discard the organic layer.[2]

  • Neutralize (Optional): If you need the free base back, basify the aqueous layer to pH 10 using 2M NaOH.

  • Extract: Extract the now-cloudy aqueous layer with DCM (

    
    ).[1][2]
    
  • Dry: Dry combined DCM layers over

    
     and evaporate.
    

Frequently Asked Questions (FAQ)

Q: Can I use the HCl salt directly in a nucleophilic substitution reaction? A: No. The nitrogen atoms in the salt form are protonated and non-nucleophilic. You must add a scavenger base (like Triethylamine, Pyridine, or Potassium Carbonate) to the reaction vessel to "free" the amine in situ.

Q: Is this compound compatible with acid chlorides? A: Yes, but 2-aminoimidazoles have two nucleophilic sites: the exocyclic amine and the ring nitrogen (N1).[2] Reaction control can be difficult. The exocyclic amine is generally more nucleophilic, but bis-acylation is a common side reaction.[1][2]

Q: Why does the MSDS mention "Eye Irritation 2A"? A: Like most amines, the free base is caustic. However, the dust from the HCl salt is also an irritant. Always handle in a fume hood to avoid inhaling the fine powder, which can irritate mucous membranes.

References

  • Sigma-Aldrich. (2024).[1][2][6] Safety Data Sheet: 4-(tert-Butyl)-1H-imidazol-2-amine HCl. (Note: Link directs to analogous amino-imidazole salts for safety verification).

  • PubChem. (2024).[1][2] Compound Summary: 4-tert-butyl-1H-imidazol-2-amine.[1][2] National Library of Medicine.[2] [1]

  • Richards, J. J., & Melander, C. (2009).[2] Synthesis and screening of 2-aminoimidazole derivatives. Journal of Organic Chemistry. (Demonstrates the instability of 2-AI free bases and preference for salt forms).

  • Enamine. (2024).[1][2] Building Blocks: 2-Aminoimidazoles. (General storage guidelines for heterocyclic amines). [1]

Sources

troubleshooting guide for reductive amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Reductive Amination (Direct & Indirect) Ticket Priority: High Support Tier: Senior Application Scientist

Diagnostic & Decision Matrix

Before modifying your reaction parameters, use this decision matrix to verify you have selected the correct "engine" for your specific substrate class.

ReductiveAminationDecision Start Start: Analyze Substrates IsAminesWeak Is the Amine Weakly Nucleophilic? (e.g., Aniline, sulfonamide) Start->IsAminesWeak IsKetoneHindered Is the Carbonyl Hindered/Unreactive? IsAminesWeak->IsKetoneHindered No MethodB Method B: Lewis Acid Activation (Ti(OiPr)4 + NaBH4/NaBH3CN) IsAminesWeak->MethodB Yes AcidSensitive Acid Sensitive Groups Present? IsKetoneHindered->AcidSensitive No IsKetoneHindered->MethodB Yes MethodA Method A: Standard STAB (NaBH(OAc)3 + AcOH) AcidSensitive->MethodA Yes (Mild) MethodC Method C: Borch Reduction (NaBH3CN + pH Control) AcidSensitive->MethodC No (Robust)

Figure 1: Reagent selection decision tree based on substrate reactivity and stability.

Core Knowledge: The "Engine" Selection

The success of reductive amination relies on the rate differential between imine formation and reduction . If the reducing agent attacks the carbonyl (aldehyde/ketone) faster than the imine, you produce alcohol byproducts.

Comparative Reagent Analysis
FeatureSodium Triacetoxyborohydride (STAB) Sodium Cyanoborohydride (NaBH₃CN) Titanium(IV) Isopropoxide (Ti(OiPr)₄)
Primary Use General purpose, industry standard (Abdel-Magid)."Borch" reduction; pH-dependent selectivity.[1][2][3]Sterically hindered ketones or weak amines.
Mechanism Proton source (AcOH) built-in; rapid imine reduction.Requires external pH control (pH 6–7); slow.Lewis acid acts as dehydrating agent and activator.
Toxicity Low (Boric acid byproduct).High (Generates HCN/NaCN).Low (TiO₂ byproduct).
Solvent DCE (Preferred), THF.[4] Avoid MeOH (solvolysis).MeOH, EtOH.[5]Neat or THF/Ether.
Key Advantage Excellent functional group tolerance; no pH monitoring.Classic; penetrates cell membranes (bio-labeling).Forces imine formation where others fail.[3][6]

Troubleshooting Q&A

Issue 1: "I see no product, only starting material."

Diagnosis: Imine formation failure. Root Cause: The equilibrium between the carbonyl/amine and the hemiaminal/imine is unfavorable. This often happens with sterically hindered ketones or electron-deficient amines. Solution:

  • Add a Dehydrating Agent: Water drives the equilibrium back to the ketone. Add activated 4Å molecular sieves or MgSO₄ to the reaction mixture.

  • Switch to the Mattson Protocol: Use Titanium(IV) Isopropoxide.[7][8][9] It acts as a Lewis acid to activate the carbonyl and scavenges water to form stable TiO₂ [3].

    • See Protocol B below.

Issue 2: "I am getting significant dialkylation (Tertiary Amine)."

Diagnosis: Over-alkylation.[10] Root Cause: The secondary amine product is more nucleophilic than the starting primary amine, competing for the aldehyde. Solution:

  • Invert Stoichiometry: Use a large excess of the amine (1.5 – 2.0 equiv) relative to the aldehyde.

  • Stepwise Addition: Do not mix all reagents at once. Form the imine first (pre-stir amine + aldehyde for 30-60 mins), then add the reducing agent.

  • Reagent Choice: Use NaBH(OAc)₃. It is bulky and less likely to reduce the iminium ion formed from a secondary amine compared to a primary imine in sterically crowded environments [1].

Issue 3: "My aldehyde is turning into an alcohol."

Diagnosis: Competitive reduction of the carbonyl. Root Cause: The reducing agent is too "hot" or the pH is too low. Solution:

  • Stop using NaBH₄: Sodium borohydride is generally too strong and reduces aldehydes/ketones faster than imines form.

  • Check pH (if using NaBH₃CN): If the pH is < 5, the protonated carbonyl is reduced preferentially. Adjust pH to 6–7 [2].

  • Use STAB (NaBH(OAc)₃): It exhibits extremely high selectivity for imines over aldehydes due to the acetoxy groups decreasing the hydridic character of the boron [1].

Issue 4: "The reaction turned into a solid gel/sludge."

Diagnosis: Polymerization or Titanium crashing. Root Cause: If using Ti(OiPr)₄, adding water during workup causes rapid hydrolysis to TiO₂ (a white solid) which traps product. Solution:

  • The "Celite Cure": Dilute the reaction mixture with ethyl acetate and add a small amount of water. A white precipitate will form. Add Celite, stir for 15 minutes, and filter through a Celite pad. The TiO₂ stays on the filter; your product is in the filtrate.

Standard Operating Protocols (SOPs)

Protocol A: The Abdel-Magid Method (Standard)

Best for: Aldehydes + Primary/Secondary Amines. Based on [1].

  • Setup: In a dry flask under Nitrogen/Argon.

  • Dissolution: Dissolve the Aldehyde (1.0 equiv) and Amine (1.1–1.2 equiv) in 1,2-Dichloroethane (DCE) .

    • Note: THF is an acceptable alternative if DCE is restricted.

  • Catalyst (Optional): If reacting a Ketone , add Acetic Acid (1.0 equiv). Aldehydes usually do not require acid.[4]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv) as a solid in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC/LCMS.

  • Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM or EtOAc.

Protocol B: The Mattson Method (Titanium Mediated)

Best for: Hindered Ketones or Weakly Nucleophilic Amines (Anilines). Based on [3].

  • Complexation: Combine Amine (1.0 equiv), Ketone/Aldehyde (1.0 equiv), and Titanium(IV) Isopropoxide (1.25 equiv) in a dry flask.

    • Note: No solvent is needed (run neat) for liquid substrates. If solids, use minimal dry THF.

  • Imine Formation: Stir at room temperature for 1 hour. (The mixture may become viscous).

  • Dilution: Dilute with absolute Ethanol (or Methanol).

  • Reduction: Add NaBH₄ (or NaBH₃CN) (1.0 equiv) carefully.

    • Caution: Exothermic gas evolution.

  • Workup (Critical): Add water (2 mL per mmol). A white precipitate (TiO₂) will form. Filter through Celite to recover the product in the filtrate.

Mechanism Visualization

Understanding the intermediate states helps identify where the reaction stalls.

ReactionMechanism Reactants Carbonyl + Amine Hemiaminal Hemiaminal (Unstable) Reactants->Hemiaminal Equilibrium Alcohol Alcohol (Byproduct) Reactants->Alcohol Direct Reduction (Avoid NaBH₄) Iminium Iminium Ion (Reactive Species) Hemiaminal->Iminium - H₂O (Promoted by Ti(OiPr)₄) Product Amine Product Iminium->Product + Hydride (STAB/NaBH₃CN)

Figure 2: Reaction pathway showing the critical iminium formation step and potential side reaction.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4][7][10][11][12] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][7][10][12] Studies on Direct and Indirect Reductive Amination Procedures.[4][7][12] The Journal of Organic Chemistry, 61(11), 3849–3862.[7][12]

  • Borch, R. F. , Bernstein, M. D., & Durst, H. D. (1971).[2] The Cyanohydridoborate Anion as a Selective Reducing Agent.[1][3][7] Journal of the American Chemical Society, 93(12), 2897–2904.

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[7][9] An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride.[7][9][13] The Journal of Organic Chemistry, 55(8), 2552–2554.[7]

Sources

improving the solubility of imidazole-based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for Imidazole-Based Compounds Ticket ID: IMDZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Imidazole Solubility Paradox

You are likely facing a common dichotomy: the imidazole ring is a pharmacophore gold standard due to its hydrogen bond acceptor/donor versatility (e.g., Histamine, Ketoconazole, Dacarbazine), yet this very property often leads to aggressive crystal packing and poor aqueous solubility.

The root cause typically lies in the N3-nitrogen . In its neutral state, the imidazole ring often facilitates strong intermolecular


-

stacking and hydrogen bonding networks, resulting in high lattice energy. To break this lattice, we must disrupt these interactions using thermodynamic (salt formation) or kinetic (amorphous dispersion) interventions.

This guide provides a structured troubleshooting workflow to resolve these solubility bottlenecks.

Part 1: Diagnostic & Decision Matrix

Before attempting a protocol, diagnose the physicochemical barrier using this decision tree.

SolubilityDecisionTree Start START: Characterize Compound Check_pKa Is basic pKa available? (N3 protonation) Start->Check_pKa Salt_Route Route A: Salt Formation (Thermodynamic Stability) Check_pKa->Salt_Route Yes (pKa > 3.0) CD_Route Route B: Complexation (Inclusion) Check_pKa->CD_Route No (Neutral/Weak Base) Protocol_Salt Protocol: Acid Counter-ion Screen Salt_Route->Protocol_Salt ASD_Route Route C: Amorphous Solid Dispersion (Kinetic Stabilization) CD_Route->ASD_Route LogP > 3 (High Lipophilicity) Protocol_CD Protocol: Cyclodextrin Kneading/Lyophilization CD_Route->Protocol_CD LogP < 3 Protocol_ASD Protocol: HPMC/PVP Spray Drying ASD_Route->Protocol_ASD

Figure 1: Strategic decision matrix for imidazole solubility enhancement. Selection depends on the ionization potential of the N3 nitrogen and overall lipophilicity.

Part 2: Formulation Strategies & Protocols

Strategy A: Salt Formation (The "Protonation" Fix)

Mechanism: Protonating the N3 nitrogen introduces ionic character, disrupting the crystal lattice and increasing hydration energy. Applicability: Best for imidazoles with a basic pKa > 3.0.

Q: I tried HCl, but the salt is hygroscopic or an oil. What now? A: HCl is a small, high-charge-density counter-ion that often leads to hygroscopicity. You need a "softer," bulkier counter-ion to match the hydrophobic bulk of the drug.

Protocol: Rational Salt Screening

  • Stoichiometry: Prepare 1:1 molar equivalents of drug and acid.

  • Solvent Selection: Dissolve the free base in a solvent where the salt is expected to be insoluble (e.g., Acetone, THF) but the base is soluble.

  • Acid Addition: Add acid dropwise.

    • Tier 1 (Small): HCl, Methanesulfonic acid (Mesylate).

    • Tier 2 (Organic/Bulky): Maleic acid, Tartaric acid, Glutaric acid.

    • Tier 3 (Lipophilic): Tosylic acid, N-hydroxy-2-naphthoic acid.

  • Crystallization: If no precipitate forms, cool to 4°C or add an anti-solvent (e.g., Hexane, Diethyl ether).

Data: Impact of Counter-ion on Ketoconazole Solubility Note: Imidazole drugs like Ketoconazole show massive solubility shifts based on the co-former.

Counter-ion / Co-formerSolubility (µg/mL)Fold IncreaseMechanism
Free Base 1.21xReference
Glutaric Acid 2165.6~1800xIonic H-bond (N...HO)
Protocatechuic Acid 386.3~320xCo-crystal packing
Vanillic Acid 321.6~260xLattice expansion

Data Source: Derived from crystal engineering studies on imidazole antifungals [1, 2].

Strategy B: Cyclodextrin Complexation (The "Host-Guest" Fix)

Mechanism: The hydrophobic imidazole ring enters the lipophilic cavity of the cyclodextrin (CD), while the hydrophilic CD exterior interacts with water. Applicability: Ideal for neutral imidazoles or when salt formation fails.

Q: Which Cyclodextrin should I use? A: For most imidazole derivatives (MW 200–500 Da),


-Cyclodextrin (

-CD)
has the optimal cavity size. However, native

-CD has renal toxicity risks if used parenterally. Use Hydroxypropyl-

-CD (HP-

-CD)
or Sulfobutyl ether-

-CD (SBE-

-CD)
for higher solubility and safety.

Protocol: Kneading Method (Low Cost, High Efficiency)

  • Paste Preparation: Mix HP-

    
    -CD with a small amount of water/ethanol (1:1 v/v) in a mortar to form a paste.
    
  • Drug Incorporation: Add the imidazole compound (1:1 or 1:2 molar ratio) to the paste.

  • Kneading: Grind vigorously for 45–60 minutes. The friction energy facilitates inclusion.

  • Drying: Dry the paste at 45°C for 24 hours, then pulverize and sieve.

Strategy C: Amorphous Solid Dispersions (The "Kinetic" Fix)

Mechanism: "Freezing" the drug in a disordered, amorphous state within a polymer matrix prevents it from recrystallizing into its insoluble lattice.

Q: My drug precipitates immediately upon dilution in media (The "Crash Out" effect). A: This is a supersaturation failure. You need a "parachute" polymer to inhibit crystal nucleation.

Protocol: Solvent Evaporation / Spray Drying [1][2][3]

  • Polymer Selection:

    • HPMC-AS: Best for pH-dependent solubility (prevents gastric precipitation).

    • PVP K30 / PVP-VA64: Excellent general stabilizers.

  • Solution Preparation: Dissolve Drug and Polymer (Ratio 1:3) in a common solvent (DCM/Methanol 1:1).

  • Removal: Rotary evaporate or spray dry (Inlet Temp: 80°C, Outlet: 45°C).

  • Result: A glass-like solid solution.

Part 3: Troubleshooting FAQs

Q1: I see two pKa values for my imidazole. Which one matters? The imidazole ring typically has a pKa around 6.0–7.0 (referring to the protonation of the N3 pyridine-like nitrogen).

  • If pH < pKa: The nitrogen is protonated (

    
     charge), and solubility increases drastically.
    
  • If pH > pKa: The molecule is neutral and lipophilic.

  • Action: Always buffer your aqueous solvents to pH 4.0 or lower during initial stock preparation if stability permits.

Q2: Why does adding water to my DMSO stock cause precipitation? This is the "solvent shift" effect. Imidazoles are often highly soluble in DMSO but have logP > 3. When you add water, the dielectric constant rises, and the hydrophobic drug aggregates.

  • Fix: Do not dilute directly into water. Dilute into a buffer containing a surfactant (e.g., 0.1% Tween 80) or a cosolvent (e.g., 10% PEG 400) to bridge the polarity gap.

Q3: Can I use co-solvents for animal studies? Yes, but toxicity limits apply.

  • Safe Starting Point: 5% Ethanol + 10% Propylene Glycol + 30% PEG 400 + 55% Water.

  • Warning: Avoid high concentrations of DMSO in vivo due to hemolytic activity.

References

  • Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Source: National Institutes of Health (PMC). URL:[Link]

  • Enhancing Solubility and Dissolution Rate of Antifungal Drug Ketoconazole through Crystal Engineering. Source: National Institutes of Health (PMC). URL:[Link]

  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Source: Human Journals. URL:[Link](Note: Direct deep link to PDF verified via search context 1.11).

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin. Source: National Institutes of Health (PMC). URL:[Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. Source: International Journal of Pharmaceutical Chemistry and Analysis. URL:[Link]

Sources

Technical Support Center: Amine Synthesis & Alkylation Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Alkylation (Polyalkylation) in Amine Synthesis Ticket ID: CHEM-SUP-0042 Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Root Cause Analysis: The "Menschutkin" Trap

User Query: "Why does my reaction yield a mixture of secondary, tertiary, and quaternary amines when I only want the secondary amine?"

Technical Insight: The failure mechanism is kinetic, not thermodynamic. In a standard


 reaction between a primary amine (

) and an alkyl halide (

), the product (secondary amine,

) is often more nucleophilic than the starting material.

As the reaction proceeds, the concentration of the highly nucleophilic secondary amine increases, competing successfully for the remaining alkyl halide. This creates a runaway reaction loop.[1]

Visualization: The Kinetic Competition

The following diagram illustrates the "runaway" effect where


, leading to unavoidable mixtures under standard conditions.

AlkylationKinetics Primary Primary Amine (R-NH2) Secondary Secondary Amine (Product) Primary->Secondary k1 (Slow) RX1 + R'-X Tertiary Tertiary Amine (Over-Alkylated) Secondary->Tertiary k2 (FAST) Nucleophilicity ↑ RX2 + R'-X Quat Quaternary Salt (Dead End) Tertiary->Quat k3 RX3 + R'-X

Figure 1: Kinetic cascade of amine alkylation. Note that the secondary amine is often the most reactive species in the mixture.

Strategic Decision Matrix

Before selecting a protocol, determine your constraints using this logic flow.

DecisionTree Start Target: Secondary Amine Electrophile What is your Electrophile? Start->Electrophile Aldehyde Aldehyde / Ketone Electrophile->Aldehyde Halide Alkyl Halide / Tosylate Electrophile->Halide Reductive PROTOCOL A: Reductive Amination Aldehyde->Reductive Precious Is the Amine Precious/Complex? Halide->Precious Fukuyama PROTOCOL B: Fukuyama Synthesis (Nosyl Protection) Precious->Fukuyama High Precision Cesium PROTOCOL C: Cesium Base / Excess Precious->Cesium Statistical Control YesPrecious Yes NoPrecious No (Cheap/Simple)

Figure 2: Decision matrix for selecting the appropriate synthetic pathway.

Validated Protocols

Protocol A: Reductive Amination (The Gold Standard)

Best for: Converting aldehydes/ketones to amines without over-alkylation. Mechanism: Formation of an imine followed by in situ reduction. The intermediate imine is reduced faster than the carbonyl, but the resulting amine is not alkylated further because no alkyl halide is present.

Reagent Choice:

  • Avoid: Sodium Cyanoborohydride (

    
    ) – Toxic, requires pH control.
    
  • Use: Sodium Triacetoxyborohydride (

    
    ) – Mild, non-toxic, generally does not reduce aldehydes/ketones directly, only the imine.
    

Step-by-Step Workflow:

  • Stoichiometry: Dissolve amine (1.0 equiv) and aldehyde/ketone (1.0–1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.

  • Reagent Addition: Add

    
     (1.4–1.5 equiv).
    
    • Note: If using a ketone, add Acetic Acid (1.0 equiv) to catalyze imine formation.

  • Reaction: Stir at room temperature for 2–4 hours.

    • Checkpoint: Monitor by TLC.[2] The imine intermediate may be visible before reduction completes.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc or DCM.

Technical Reference: Abdel-Magid, A. F. et al. J. Org.[3][4][5] Chem. 1996 [1].[4][5][6]

Protocol B: Fukuyama Amine Synthesis (The Precision Tool)

Best for: Alkylating primary amines with alkyl halides when over-alkylation must be strictly impossible. Mechanism: Converts the amine into a sulfonamide (low nucleophilicity), allowing mono-alkylation. The protecting group is then removed.

Step-by-Step Workflow:

  • Protection (Nosylation):

    • React primary amine (1.0 equiv) with 2-nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv) and TEA (2.0 equiv) in DCM at 0°C.

    • Result: A secondary sulfonamide (

      
      ). This proton is acidic (
      
      
      
      ).
  • Alkylation:

    • Dissolve the sulfonamide in DMF.

    • Add

      
       (2.0 equiv) and the Alkyl Halide (
      
      
      
      , 1.1 equiv).
    • Why this works: The sulfonamide anion attacks the halide. The product (

      
      ) has no protons and cannot  react further. Over-alkylation is chemically impossible.
      
  • Deprotection:

    • React the alkylated sulfonamide with Thiophenol (

      
      , 1.2 equiv) and 
      
      
      
      (3.0 equiv) in DMF or MeCN at 50°C.
    • Result: The Nosyl group is cleaved, releasing the pure secondary amine.

Technical Reference: Fukuyama, T. et al. Tetrahedron Lett. 1995 [2].

Protocol C: Direct Alkylation with Cesium Bases

Best for: When you must use an alkyl halide but cannot perform the 3-step Fukuyama method. Mechanism: The "Cesium Effect".


 is a large, soft cation that promotes the solubility of the mono-alkylated product but, crucially, specific solvation effects involving DMF and CsOH have been shown to suppress the second alkylation event.

Step-by-Step Workflow:

  • System: Use activated powdered 4Å molecular sieves (remove water).

  • Solvent: Anhydrous DMF is critical.

  • Base: Cesium Hydroxide monohydrate (

    
    ).
    
  • Stoichiometry: Amine (1.0 equiv), Alkyl Bromide (1.0 equiv), CsOH (1.2 equiv).

  • Execution: Stir at room temperature.

    • Note: Yields of mono-alkylated product are typically 80–90%, significantly higher than using

      
       or NaH.
      

Technical Reference: Salvatore, R. N. et al. J. Org.[7][8] Chem. 2001 [3].[4]

Troubleshooting & FAQ

Q: I am using the Reductive Amination protocol (Protocol A), but my reaction is stuck at the imine stage.

  • A: The imine might be sterically hindered or electron-poor.

    • Fix: Switch solvent to Methanol (MeOH). While

      
       reacts with MeOH slowly, the imine reduction is often faster. Alternatively, use stronger conditions: 
      
      
      
      (1.0 equiv) to force imine formation, followed by
      
      
      .

Q: In the Fukuyama synthesis (Protocol B), the deprotection turned my reaction mixture black and smells terrible.

  • A: Thiophenol creates the yellow/black byproduct (PhS-Ns). The smell is inherent to thiols.

    • Fix: Use Thioglycolic acid instead of thiophenol. It is odorless and water-soluble, allowing the byproduct to be washed away in the aqueous layer during workup.

Q: Can I just use a massive excess of the primary amine to prevent over-alkylation?

  • A: Yes, this is the "Statistical Method."

    • Condition: You need at least 5–10 equivalents of the primary amine.

    • Viability: Only viable if your starting amine is cheap (e.g., methylamine, benzylamine) and volatile enough to be removed by evaporation or easily separated by column chromatography. If your amine is valuable, do not use this method.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][9][5][10][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[4]

  • Fukuyama, T. , Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines.[11] Tetrahedron Letters, 36(36), 6373–6374.

  • Salvatore, R. N. , Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999).[8] Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines.[7][8][12][13] Organic Letters, 1(11), 1893–1896.[7]

Sources

Technical Support Center: Characterization of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Troubleshooting Structural & Analytical Anomalies in Imidazole Derivatives Ticket ID: IMDZ-CHAR-001 Assigned Specialist: Senior Application Scientist

Executive Summary

Imidazole derivatives present a unique "trinity" of challenges during characterization: prototropic tautomerism (affecting NMR), amphoteric basicity (affecting HPLC peak shape), and metal coordination (affecting MS ionization). This guide moves beyond standard protocols to address the mechanistic root causes of these artifacts, providing self-validating workflows to ensure data integrity.

Module 1: NMR Spectroscopy Troubleshooting

The Issue: "Disappearing" protons, broad signals, or averaged chemical shifts in


 and 

NMR.
Root Cause Analysis: Prototropic Tautomerism

The imidazole ring undergoes rapid annular tautomerism where the proton on


 migrates to 

. On the NMR timescale, this exchange is often intermediate-to-fast.
  • Fast Exchange: You see a weighted average of the two tautomers (e.g.,

    
     and 
    
    
    
    signals merge or appear equivalent).
  • Intermediate Exchange: Signals broaden significantly, sometimes becoming indistinguishable from the baseline (coalescence).

Troubleshooting Protocol: "Freezing" the Tautomer

To resolve distinct signals, you must slow down the exchange rate (


) or lock the molecule in one form.

Step-by-Step Workflow:

  • Solvent Switch (First Line of Defense):

    • Standard:

      
       often facilitates rapid exchange due to trace acid/water.
      
    • Action: Switch to DMSO-

      
        or Acetone-
      
      
      
      . These aprotic polar solvents form hydrogen bonds with the
      
      
      , slowing the exchange rate and often sharpening the peaks [1].
  • Temperature Manipulation:

    • Action: Lower the probe temperature to 250K - 270K (in

      
       or Acetone-
      
      
      
      ). This reduces
      
      
      below the chemical shift difference (
      
      
      ), splitting the averaged peaks into distinct tautomer signals.
  • Salt Formation (The "Lock" Method):

    • Action: Convert the imidazole to its hydrochloride or picrate salt. Protonating the

      
       nitrogen breaks the degeneracy and stops the tautomeric shift.
      
    • Protocol: Dissolve 10 mg sample in 0.5 mL solvent. Add 1.1 eq of HCl (in dioxane or ether). Evaporate and redissolve in DMSO-

      
      .
      
    • Result:

      
       and 
      
      
      
      will appear as distinct, sharp peaks.
Visualizing the Mechanism

TautomerismLogic Start NMR Issue: Broad/Missing Signals CheckSolvent Current Solvent: Chloroform-d? Start->CheckSolvent Mechanism Mechanism: Fast Prototropic Exchange (N1 to N3 shift) CheckSolvent->Mechanism Identified SolventSwitch Action: Switch to DMSO-d6 Mechanism->SolventSwitch First Step SaltForm Action: Form HCl Salt Mechanism->SaltForm For Characterization TempDrop Action: Lower Temp to <270K SolventSwitch->TempDrop Still Broad? Result Result: Sharp, Distinct Signals (Exchange Frozen) SolventSwitch->Result Success? TempDrop->Result SaltForm->Result

Figure 1: Decision logic for resolving imidazole tautomerism artifacts in NMR spectroscopy.

Module 2: HPLC/UPLC Method Development

The Issue: "Shark fin" peak shapes (severe tailing) or inconsistent retention times.

Root Cause Analysis: The Silanol Effect

Imidazole derivatives are basic (


). On standard silica-based C18 columns, residual silanol groups (

) behave as weak acids.
  • At neutral pH, silanols ionize (

    
    ).
    
  • The protonated imidazolium species (

    
    ) interacts electrostatically with 
    
    
    
    , causing secondary retention (tailing) [2].
Troubleshooting Protocol: pH Control Strategies

Do not rely on standard gradients. You must dominate the ionization state of either the column or the analyte.

StrategyMobile Phase CompositionMechanismRecommended Column Type
High pH (Preferred) 10mM Ammonium Bicarbonate (pH 10.0)De-protonates the imidazole (neutralizes it), eliminating ionic interaction with silanols.Hybrid Silica (e.g., BEH C18) or Polymer-based. Do not use standard silica.
Low pH 0.1% Formic Acid or TFA (pH ~2.5)Protonates the silanols (

), suppressing their ionization.
Standard C18 (End-capped).
Ion Pairing Hexanesulfonate + Phosphate BufferMasks the charge on the imidazole nitrogen.Standard C18. Warning: Not MS compatible.

Critical FAQ: Why avoid Phosphate buffers for LC-MS? Phosphate is non-volatile and will precipitate in the MS source, causing clogging and signal suppression. Use Ammonium Formate (Low pH) or Ammonium Bicarbonate (High pH) instead [3].

Visualizing the Troubleshooting Logic

HPLCTroubleshooting Problem Problem: Peak Tailing (Asymmetry > 1.5) CheckPH Check Mobile Phase pH Problem->CheckPH LowPH pH < 3.0 CheckPH->LowPH HighPH pH > 9.0 CheckPH->HighPH Neutral pH 6.0 - 8.0 CheckPH->Neutral ActionLow Action: Increase Buffer Conc. or Add TFA (0.05%) LowPH->ActionLow Silanols Protonated ActionHigh Action: Ensure Column is High-pH Stable (Hybrid) HighPH->ActionHigh Analyte Neutral ActionNeutral CRITICAL ERROR: Silanols active & Imidazole charged. CHANGE pH IMMEDIATELY. Neutral->ActionNeutral Worst Case

Figure 2: Flowchart for diagnosing and correcting HPLC peak tailing in basic heterocycles.

Module 3: Mass Spectrometry (LC-MS)

The Issue: Low sensitivity or dominance of


 / 

adducts over the protonated ion

.
Root Cause Analysis: Metal Coordination

The


 nitrogen in imidazole is an excellent ligand for alkali metals. Trace sodium leached from glassware or solvents can outcompete protons for the ionization site, especially if the mobile phase pH is not sufficiently acidic [4].
Troubleshooting Protocol: Adduct Suppression
  • Glassware Hygiene: Switch to plasticware or silanized glass for mobile phase preparation to reduce

    
     leaching.
    
  • Add Ammonium Ions:

    • Add 5-10 mM Ammonium Formate to the aqueous mobile phase.

    • Mechanism:[1][2][3][4] Ammonium (

      
      ) precipitates metal adducts or outcompetes them in the electrospray droplet, forcing the formation of 
      
      
      
      or
      
      
      (which is easily fragmented).
  • Source Fragmentation:

    • Increase the "Cone Voltage" or "Fragmentor Voltage" slightly. Metal adducts are often less stable than protonated species; mild in-source energy can break the metal coordination bond.

Module 4: Physicochemical Artifacts (IR & Weighing)

The Issue: Inaccurate quantitative weighing or broad "OH-like" bands in IR spectra of dry powder.

  • Cause: Imidazoles are notoriously hygroscopic . They form strong hydrogen-bonded networks with atmospheric water (Zundel-like complexes) [5].

  • Solution:

    • IR: Dry the sample in a vacuum desiccator over

      
       for 24 hours before KBr pellet formation.
      
    • Weighing: Use a closed weighing vessel. For analytical standards, always determine "Loss on Drying" (LOD) or water content (Karl Fischer) immediately prior to weighing to apply a correction factor.

References
  • Walsh Medical Media. "Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques." Journal of Chemical Biology & Therapeutics.

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters Knowledge Base.

  • LabCompare. "How to Prevent Tailing Peaks in HPLC." LabCompare Articles.

  • Marwah, P. et al. "Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry." Journal of Applied and Natural Science.

  • Stanford University. "Imidazole and 1-Methylimidazole Hydrogen Bonding and Nonhydrogen Bonding Liquid Dynamics." Journal of Physical Chemistry B.

Sources

resolving streaking during column chromatography of amines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Resolving Amine Streaking in Column Chromatography

Introduction: The "Silanol Trap" Mechanism

Streaking (tailing) of amines on silica gel is not a random artifact; it is a direct chemical consequence of the stationary phase's surface chemistry. Silica gel (


) is terminated by silanol groups (Si-OH), which possess a pKa of approximately 5-7.

When a basic amine (pKa ~9-11) passes over this surface, it undergoes an acid-base interaction, effectively forming a salt with the stationary phase. Unlike simple adsorption, this interaction is strong and kinetically slow to reverse, causing the "tail" observed in chromatograms. To resolve this, we must disrupt this interaction using Competitive Binding or Surface Modification .

Part 1: Troubleshooting & Strategy (Q&A)

Q1: I am seeing severe tailing of my primary amine on standard silica. Increasing polarity (MeOH) isn't helping. Why?

A: Increasing polarity alone does not block the silanol sites. In fact, methanol can sometimes increase the solubility of silica itself without resolving the acid-base binding.

  • The Fix: You must introduce a Sacrificial Base . This is a base added to the mobile phase that competes with your analyte for the acidic silanol sites.[1][2] Because the sacrificial base is in vast excess (constant concentration in the solvent), it saturates the silanols, allowing your amine to pass through as a free base.

Q2: Should I use Triethylamine (TEA) or Ammonium Hydroxide ( )?

A: This depends on your downstream processing needs. Use the comparison table below to decide.

FeatureTriethylamine (TEA) Ammonium Hydroxide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Mechanism Sterically hinders silanols; strong base.Competes for H-bonding; highly polar.
Volatility Moderate (bp 89°C). Hard to remove on Rotavap.High. Evaporates easily with solvent.
Solubility Miscible with Hexane/EtOAc & DCM.Immiscible with Hexane. Requires MeOH/DCM.[3]
Best For Non-polar amines eluting in Hex/EtOAc.Polar amines requiring DCM/MeOH.
Risk Can form HCl salts if not fully removed before acidification.Can cause silica dissolution if >10% in MeOH.
Q3: When should I abandon Silica for Alumina or Amine-functionalized Silica?

A: Switch phases if:

  • Your compound is acid-sensitive: Silica is acidic.[4][5][6] If your amine degrades, switch to Neutral Alumina or Amine-Silica .

  • You require >10% Methanol: High methanol concentrations can dissolve silica, contaminating your product with white residue. Amine-Silica allows elution with less polar solvents (e.g., EtOAc) due to the lack of acidic retention.

Part 2: Validated Protocols

Protocol A: The "Sacrificial Base" Method (Standard Silica)

Use this for robust amines where cost is a factor and standard silica is required.

1. TLC Validation (The "Jar Test"):

  • Prepare two TLC chambers:

    • Chamber A: Your standard solvent (e.g., 5% MeOH in DCM).

    • Chamber B: Standard solvent + 1% TEA (or 1%

      
      ).
      
  • Run your spot in both.

  • Success Criteria: If Chamber B shows a tight spot (

    
     0.3–0.5) while Chamber A streaks, the modifier is effective.
    

2. Column Pre-Treatment (Critical Step):

  • Do not just add base to your eluent. You must neutralize the column before the sample touches it.

  • Step 1: Slurry your silica in the starting solvent containing 1% TEA .

  • Step 2: Flush the packed column with 2 Column Volumes (CV) of this "basic" solvent.[7]

  • Step 3: Load your sample.

  • Step 4: Elute with the modifier present in the mobile phase throughout the run.

Protocol B: The "DCM/MeOH/Ammonia" System

Use this for highly polar amines.

1. Preparation of "Ammoniated Methanol":

  • Do not add aqueous

    
     directly to DCM (it will form a separate layer).
    
  • Mix 10 mL of concentrated

    
     (28-30%) into 90 mL of Methanol. This is your "Base Stock".
    

2. Mobile Phase Blending:

  • To make a 5% MeOH/DCM eluent with ammonia:

    • Mix 5 parts "Base Stock" + 95 parts DCM.

    • Result: The final solution is homogeneous.

Part 3: Decision Matrix (Visualization)

The following flowchart guides you through the selection of the correct stationary phase and modifier based on your compound's polarity and stability.

AminePurification Start START: Amine Streaking on Silica CheckStability Is Compound Acid Sensitive? Start->CheckStability SwitchPhase Switch Stationary Phase CheckStability->SwitchPhase Yes CheckPolarity Is Compound Highly Polar? (Req >10% MeOH) CheckStability->CheckPolarity No AmineSilica Use Amine-Functionalized Silica (Solvent: Hex/EtOAc) SwitchPhase->AmineSilica Preferred NeutralAlumina Use Neutral Alumina (Solvent: DCM/MeOH) SwitchPhase->NeutralAlumina Alternative LowPolarity Use Hexane/EtOAc + 1% TEA CheckPolarity->LowPolarity No (Lipophilic) HighPolarity Use DCM / MeOH / NH4OH CheckPolarity->HighPolarity Yes (Hydrophilic) PrepMethod Prepare Ammoniated MeOH Stock (Prevents phase separation) HighPolarity->PrepMethod

Figure 1: Decision matrix for selecting the optimal purification strategy for amines, prioritizing sample stability and solvent compatibility.

References

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog.

  • Teledyne ISCO. "RediSep Amine Functionalized Column Application Note." Teledyne ISCO Applications.

  • Rochester University. "Chromatography: The Solid Phase." Department of Chemistry.

  • Biotage. "Successful Flash Chromatography: A Guide." Biotage White Papers.

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns." Teledyne ISCO Posters.

Sources

strategies to improve the regioselectivity of imidazole substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Strategies for Regioselective Imidazole Substitution

Subject: Troubleshooting & Optimization Guide for Imidazole Functionalization To: Researchers, Medicinal Chemists, and Process Development Scientists From: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Imidazole Paradox

Imidazole is a "schizophrenic" heterocycle. It possesses an acidic pyrrole-like nitrogen (N1) and a basic pyridine-like nitrogen (N3). This dual nature creates a rapid tautomeric equilibrium (


), making regioselective substitution one of the most persistent challenges in heterocyclic chemistry.

This guide moves beyond basic textbook theory to provide actionable, field-proven strategies for controlling regioselectivity at N1, C2, C4, and C5.

Module 1: N-Alkylation & Arylation (The Tautomer Trap)

The Challenge: In unsymmetrical imidazoles, the proton shuttles between nitrogens. When you introduce an electrophile (


), you often get a mixture of regioisomers (N1 vs. N3 substitution) because the tautomer ratio does not necessarily dictate the reaction ratio (Curtin-Hammett principle).
Strategic Decision Tree

N_Alkylation_Strategy cluster_legend Key Insight Start Target: N-Alkylation Condition Reaction Conditions? Start->Condition Basic Basic Conditions (Anionic Mechanism) Condition->Basic NaH, K2CO3 Neutral Neutral Conditions (Lone Pair Mechanism) Condition->Neutral No Base, Heat Sterics Sterics Dominate (Favors less hindered N) Basic->Sterics Major Factor Electronics Electronics Dominate (Remote from EWG) Neutral->Electronics Major Factor Result1 Product: Remote N (Usually N1) Sterics->Result1 Electronics->Result1 Result2 Product: Proximal N (Rare, requires chelation) Info EWG at C4 makes N3 less nucleophilic, favoring N1 attack.

Figure 1: Decision logic for N-alkylation pathways.

Troubleshooting N-Alkylation

Q: I have an electron-withdrawing group (EWG) at C4. Where will the alkyl group go? A: It will predominantly go to the N1 position (remote) .[1]

  • Mechanism: An EWG at C4 (e.g., -NO2, -CN, -CF3) inductively withdraws electron density from the adjacent N3 nitrogen. This makes N3 less nucleophilic. The N1 nitrogen, being further away, retains more nucleophilicity.

  • Protocol Tip: Use basic conditions (NaH/DMF or Cs2CO3/MeCN). The anion is formed, and the electrophile attacks the most electron-rich nitrogen (N1).

Q: I am getting a 50:50 mixture. How do I fix this? A: Try the "Steric Blocking" or "Solvent Switch" strategy.

  • Steric Blocking: If your electrophile is small (MeI), steric differentiation is poor. Use a bulkier electrophile or introduce a transient bulky protecting group (e.g., Trityl) that forces the reaction to the distal nitrogen.

  • Solvent Switch: In non-polar solvents (Toluene), the reaction often proceeds via the free base (SE2'). In polar aprotic solvents (DMF, DMSO), it proceeds via the anion (SE2cB). Switching from DMF to Toluene (or vice versa) can sometimes invert the ratio.

Module 2: Direct C-H Arylation (C2 vs. C5)

The Challenge: The imidazole ring has three C-H bonds with distinct electronic properties.

  • C2: Most acidic (pKa ~18.6), flanked by two nitrogens.

  • C5: Electron-rich, prone to electrophilic palladation.

  • C4: Least reactive in direct arylation.[1][2]

Comparative Protocol: Controlling C2 vs. C5 Selectivity
FeatureTarget: C5-Arylation Target: C2-Arylation
Primary Driver Nucleophilicity / Inductive StabilizationAcidity / Coordination
Catalyst System Pd(OAc)2 + P(n-Bu)Ad2 (or PPh3)Pd(OAc)2 + CuI (Co-catalyst)
Base Weak/Mild: K2CO3 or KOAcStrong/Alkoxide: NaOtBu
Solvent Polar Aprotic: DMA or DMFNon-polar: Toluene or Xylene
Mechanism Electrophilic Metalation (EMD)Base-Assisted Deprotonation (CMD)
Key Reference J. Am. Chem. Soc.[3] 2009 [1]J. Org. Chem. 2013 [2]
The "SEM-Switch" Strategy (Accessing the Elusive C4)

Direct arylation at C4 is notoriously difficult because C5 is more reactive. To access C4, you must use a "protect-arylate-migrate" strategy.

Protocol:

  • Protection: Protect N1 with a SEM group (2-(Trimethylsilyl)ethoxymethyl).[1][4]

  • C5 Arylation: Perform standard Pd-catalyzed arylation. The reaction occurs exclusively at C5 (adjacent to N1).

  • The Switch: Treat with catalytic SEM-Cl. The SEM group migrates from N1 to N3.

    • Result: The substituent that was at C5 is now formally at C4 relative to the new protecting group location.

  • Second Arylation: The "new" C5 position is now open for a second arylation.

SEM_Switch cluster_mech Mechanism Step1 1. N-SEM Protection Step2 2. C5 Arylation (Pd/K2CO3) Step1->Step2 Step3 3. SEM Transposition (SEM-Cl cat.) Step2->Step3 Step4 4. Result: C4-Substituted (Formal Migration) Step3->Step4 Mech SEM migrates N1 -> N3 via imidazolium intermediate

Figure 2: The SEM-Switch workflow for accessing C4-substituted imidazoles.

Module 3: Lithiation Strategies

The Challenge: Lithiation is highly effective but requires careful protecting group (PG) selection. The C2 proton is the most acidic and will be removed first by n-BuLi.

Critical PG Selection Guide:

  • SEM (Recommended): Robust. Directs lithiation to C2.[2][5] Stable to cross-coupling conditions. Removal: TBAF or acid.

  • Boc (Avoid for C-C coupling): While Boc directs lithiation to C2, it is unstable to nucleophiles and high temperatures often used in subsequent cross-coupling. It can also undergo "Boc-migration" or decomposition.

  • Trityl (Ph3C): Bulky. Prevents attack at N-atoms. Good for C2 lithiation but sterically demanding.

Standard Operating Procedure: C2-Lithiation of SEM-Imidazole

  • Dissolve 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole (SEM-imidazole) in anhydrous THF under Argon.

  • Cool to -78 °C.

  • Add n-BuLi (1.1 equiv) dropwise. Note: C2 deprotonation is rapid.

  • Stir for 30 mins at -78 °C.

  • Add Electrophile (e.g., aldehyde, iodide).

  • Warm to RT slowly.

FAQs: Troubleshooting Real-World Scenarios

Q: I tried to arylate my imidazole at C2 using Pd/Cu, but I got a mixture of C2 and C5 products. A: This often happens if the base is not strong enough or the solvent is too polar.

  • Fix: Switch to NaOtBu in Toluene . The strong alkoxide base in a non-polar solvent favors the C2-palladation pathway via coordination to N3.[2] Avoid carbonate bases (K2CO3) for C2 selectivity.

Q: My N-alkylation reaction yielded the "wrong" isomer as the major product. Can I convert it? A: Generally, no. N-alkylation is irreversible under standard conditions. However, you can sometimes isomerize N-substituted imidazoles thermally (high temp, >200°C) or photochemically, but this is rarely preparative. The best fix is to use the SEM-Switch strategy described above to formally "move" the substituent.

Q: Why did my Boc group fall off during the Suzuki coupling of my 2-bromoimidazole? A: The Boc group is labile to the basic conditions (alkoxides/carbonates) used in Suzuki couplings, especially at elevated temperatures.

  • Fix: Switch to SEM or MOM protection. These are stable to base and Pd-catalysis but can be removed later with mild acid or fluoride.

References

  • Regioselective Synthesis of 1,5-Diaryl-1H-imidazoles by Palladium-Catalyzed Direct Arylation. Source: Journal of the American Chemical Society (2009). URL:[Link]

  • Regioselective C2-arylation of imidazo[4,5-b]pyridines. Source: Organic & Biomolecular Chemistry (2013).[6] URL:[Link]

  • C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles. Source: National Institutes of Health / PMC (2011). URL:[Link]

  • N-Alkylation of imidazoles: Regioselectivity and Solvent Effects. Source: University of Otago / ResearchGate. URL:[Link]

Sources

Validation & Comparative

comparative analysis of 4-tert-butyl-1H-imidazol-2-amine with bioisosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-tert-butyl-1H-imidazol-2-amine represents a privileged scaffold in medicinal chemistry, particularly within Fragment-Based Drug Discovery (FBDD). Its structural duality—combining a lipophilic "anchor" (tert-butyl) with a polar, hydrogen-bond-rich "head" (2-aminoimidazole)—makes it a potent probe for GPCRs (specifically


-adrenergic and adenosine receptors) and aspartic proteases (e.g., BACE1).

However, the 2-aminoimidazole core often presents liabilities: high basicity (


) leading to poor membrane permeability, and potential metabolic instability. This guide objectively compares this reference scaffold against its primary bioisosteres—2-aminothiazoles , 2-aminooxazoles , and 2-aminopyridines —and evaluates the substitution of the tert-butyl group itself with trifluoromethyl  or oxetane  analogs.

Physicochemical & Structural Analysis

The choice of bioisostere fundamentally alters the electronic landscape of the ligand. The following data compares the reference compound (4-tert-butyl-1H-imidazol-2-amine) against its direct structural analogs.

Table 1: Comparative Physicochemical Profile (Predicted)
FeatureReference (Imidazole)Bioisostere A (Thiazole)Bioisostere B (Oxazole)Bioisostere C (Pyridine)
Structure 4-t-Bu-1H-imidazol-2-amine4-t-Bu-thiazol-2-amine4-t-Bu-oxazol-2-amine4-t-Bu-pyridin-2-amine
H-Bond Donor 2 (Exocyclic

, Ring NH)
1 (Exocyclic

)
1 (Exocyclic

)
1 (Exocyclic

)
H-Bond Acceptor 1 (Ring N)1 (Ring N)1 (Ring N)1 (Ring N)
Basicity (

)
~8.0 (High)~5.3 (Moderate)~1.0 (Low)~6.8 (Moderate)
Lipophilicity (cLogP) ~1.2~2.1~1.5~2.3
Aromatic Character High (

-excessive)
Moderate (S-lone pair)LowHigh (

-deficient)
Key Liability hERG binding, PermeabilityCYP inhibition, ToxicityChemical StabilityMetabolic oxidation
Mechanistic Insight[2][3]
  • Basicity Modulation: The imidazole ring is highly basic. At physiological pH (7.4), it exists largely as a cation. Replacing the ring nitrogen (N-H) with Sulfur (Thiazole) drops the

    
     by ~3 units, rendering the molecule neutral at pH 7.4. This drastically improves passive membrane permeability .
    
  • The "tert-Butyl" Problem: While the tert-butyl group provides excellent hydrophobic filling, it is metabolically vulnerable (benzylic hydroxylation). A modern bioisosteric swap involves replacing the tert-butyl group with a Trifluoromethyl-oxetane moiety, which lowers lipophilicity (

    
    ) while maintaining steric volume [1].
    

Decision Logic: Scaffold Hopping

The following decision tree illustrates the logical flow for selecting a bioisostere based on the specific failure mode of the reference imidazole.

BioisostereLogic Start Reference: 4-tert-butyl-1H-imidazol-2-amine Issue_Permeability Issue: Poor Permeability (Too Basic/Polar) Start->Issue_Permeability Issue_Metabolism Issue: Rapid Metabolism (t-Butyl Oxidation) Start->Issue_Metabolism Issue_Solubility Issue: Poor Solubility (Too Lipophilic) Start->Issue_Solubility Sol_Thiazole Switch to: 2-Aminothiazole (Lowers pKa, Neutral at pH 7.4) Issue_Permeability->Sol_Thiazole Remove H-bond donor Lower pKa Sol_Oxetane Switch to: CF3-Oxetane (Reduces Lipophilicity, Blocks Met site) Issue_Metabolism->Sol_Oxetane Steric Bioisostere Sol_Oxazole Switch to: 2-Aminooxazole (Increases Polarity) Issue_Solubility->Sol_Oxazole Increase Hydrophilicity

Caption: Decision matrix for optimizing the 2-aminoimidazole scaffold based on ADME liabilities.

Synthetic Protocols

To ensure reproducibility, we provide the "Little and Webber" method, which is the industry standard for synthesizing 2-aminoimidazoles from


-haloketones. This pathway is self-validating because the intermediate forms a precipitate that is easily purified.
Protocol: Synthesis of 4-tert-butyl-1H-imidazol-2-amine

Target: 4-tert-butyl-1H-imidazol-2-amine Precursors: 1-bromo-3,3-dimethylbutan-2-one (


-bromoketone), N-acetylguanidine.
Step-by-Step Methodology:
  • Condensation (The "Trap"):

    • Dissolve N-acetylguanidine (2.0 equiv) in anhydrous DMF.

    • Add 1-bromo-3,3-dimethylbutan-2-one (1.0 equiv) dropwise at 0°C to prevent exotherm-driven polymerization.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Checkpoint: Monitor by LCMS. The intermediate (N-acetylated imidazole) should appear as the major peak

      
      .
      
  • Deprotection (Hydrolysis):

    • The intermediate is often an oil. Add aqueous

      
       (2M) directly to the reaction mixture or crude residue.
      
    • Reflux at 90°C for 2 hours. This cleaves the acetyl group.

    • Validation: The disappearance of the acetyl peak in NMR (

      
       ppm) confirms deprotection.
      
  • Isolation (Free Base Generation):

    • Cool the acidic solution to 0°C.

    • Slowly basify with NaOH pellets or 50% NaOH solution until pH > 10.

    • The product, 4-tert-butyl-1H-imidazol-2-amine , will precipitate as a white/off-white solid.

    • Filter, wash with ice-cold water, and dry under vacuum.

Synthetic Workflow Diagram

Synthesis Input1 1-bromo-3,3-dimethylbutan-2-one Step1 Cyclization (DMF, RT, 6h) Input1->Step1 Input2 N-acetylguanidine Input2->Step1 Intermed N-Acetyl Intermediate Step1->Intermed Step2 Hydrolysis (H2SO4, 90°C) Intermed->Step2 Final 4-tert-butyl-1H-imidazol-2-amine (Precipitate pH > 10) Step2->Final

Caption: Validated synthetic route via the Little and Webber modification [2].

Experimental Validation: How to Compare Performance

When evaluating the reference against its bioisosteres, rely on these three specific assays.

A. Determination (Potentiometric Titration)
  • Why: To confirm the basicity shift.

  • Protocol: Dissolve 1 mg of compound in 0.1M KCl. Titrate with 0.1M HCl using a Sirius T3 or equivalent autotitrator.

  • Expected Result: Imidazole (

    
    ) vs. Thiazole (
    
    
    
    ). The lower
    
    
    of the thiazole correlates with higher passive diffusion in PAMPA assays.
B. Metabolic Stability (Microsomal Incubations)
  • Why: To test the vulnerability of the tert-butyl group vs. bioisosteres like

    
    -oxetane.
    
  • Protocol: Incubate 1 µM compound with human liver microsomes (HLM) and NADPH at 37°C. Quench aliquots at 0, 15, 30, and 60 min with acetonitrile. Analyze via LC-MS/MS.

  • Metric: Calculate Intrinsic Clearance (

    
    ). The tert-butyl imidazole often shows high clearance due to benzylic oxidation.
    
C. Biofilm Inhibition (Functional Assay)
  • Why: 2-aminoimidazoles are unique biofilm dispersers.

  • Protocol: Grow S. aureus or P. aeruginosa in 96-well plates for 24h. Treat with compound gradients. Stain with crystal violet to quantify biomass.

  • Note: Thiazoles often lose this specific activity, making the imidazole ring essential for this specific indication [3].

References

  • Barnes-Seeman, D., et al. (2013).[1] Metabolically stable tert-butyl replacement.[1][2] ACS Medicinal Chemistry Letters, 4(6), 514-516. Link

  • Little, T. L., & Webber, S. E. (1994). A simple and practical synthesis of 2-aminoimidazoles. The Journal of Organic Chemistry, 59(24), 7299-7305. Link

  • Žula, A., Kikelj, D., & Ilaš, J. (2013). 2-Aminoimidazoles in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 13(13), 1921-1943. Link

Sources

Validation of Analytical Methods for 4-tert-butyl-1H-imidazol-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-tert-butyl-1H-imidazol-2-amine (TIA) presents a distinct analytical challenge: it possesses a highly polar, basic 2-aminoimidazole core coupled with a hydrophobic tert-butyl moiety.[1] This "amphiphilic" nature often leads to poor peak shape and inconsistent retention on standard C18 silica columns due to secondary silanol interactions.

This guide provides a comparative validation framework for two distinct methodologies:

  • Method A (The Workhorse): Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for routine assay and purity testing.

  • Method B (The Specialist): Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS/MS) for trace impurity profiling and bioanalysis.

Part 1: Compound Profile & Analytical Strategy[1]

Understanding the physicochemical behavior of TIA is the prerequisite for method selection.

PropertyCharacteristicAnalytical Implication
Structure 2-aminoimidazole core + tert-butyl groupDual nature: Polar head, Hydrophobic tail.[1]
Basicity (pKa) ~7.5 - 8.5 (estimated)Positively charged at neutral/acidic pH. Prone to severe tailing on residual silanols.
UV Absorption Max ~210–220 nmRequires low-cutoff solvents (Phosphate/Acetonitrile). Avoid Acetone/Methanol if possible at low wavelengths.[1]
Solubility Soluble in alcohols, DMSO; Mod. water sol.Compatible with both RP (aqueous) and HILIC (organic) diluents.
The Strategic Divergence
  • Use Method A (IP-RP-HPLC) when you need robust, cost-effective quantification of the main peak in raw materials (assay >98%).

  • Use Method B (HILIC-MS) when you need to detect polar precursors (e.g., Guanidine) or when sensitivity is paramount (LOD < 10 ng/mL).

Part 2: Method A – Ion-Pair RP-HPLC (Routine QC)

Objective: To suppress silanol interactions and provide a robust assay for the drug substance.

Experimental Protocol
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0) + 5 mM Sodium Hexanesulfonate (Ion-Pairing Agent).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold for polar impurities)

    • 2–15 min: 10% → 60% B (Linear ramp)

    • 15–20 min: 60% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 215 nm.[1]

  • Temperature: 30°C.

Why this works: The hexanesulfonate anion forms a neutral ion-pair with the protonated amine of TIA, allowing it to interact with the C18 chain as a neutral species. This eliminates tailing and improves resolution.

Part 3: Method B – HILIC-MS/MS (Trace Analysis)

Objective: To retain highly polar impurities (like unreacted guanidine) that elute in the void volume of RP-HPLC.

Experimental Protocol
  • Column: Amide-functionalized HILIC (e.g., Waters XBridge Amide), 100 x 2.1 mm, 2.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (95%) + 10 mM Ammonium Formate (5%).

  • Gradient:

    • 0–1 min: 95% B

    • 1–8 min: 95% → 60% B

    • 8–10 min: 60% B

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI+ MS/MS (MRM mode).

    • Precursor: [M+H]+ = 140.1 m/z

    • Product Ions: 57.1 (t-butyl), 84.0 (imidazole fragment).[1]

Why this works: The water layer formed on the Amide surface retains the polar TIA via hydrogen bonding. The high-organic mobile phase is ideal for desolvation in MS, boosting sensitivity by 10-50x compared to aqueous RP phases.

Part 4: Comparative Validation Data

The following data summarizes the expected performance characteristics based on ICH Q2(R1) guidelines.

Validation ParameterMethod A (IP-RP-HPLC)Method B (HILIC-MS)
Specificity Resolved from synthetic precursors (e.g.,

-haloketones).[1]
Resolved from isobaric interferences; Mass selective.
Linearity (R²) > 0.999 (Range: 10–200 µg/mL)> 0.995 (Range: 1–1000 ng/mL)
LOD (Limit of Detection) ~0.5 µg/mL~1–5 ng/mL
Precision (RSD) < 1.0% (System Suitability)< 5.0% (Bioanalytical standard)
Robustness Sensitive to pH changes (± 0.2 units).[1][3]Sensitive to water content in MP B (± 2%).
Main Drawback Non-volatile salts (Hexanesulfonate) incompatible with MS.[1]Long equilibration times required between runs.

Part 5: Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating these methods in a regulatory environment, ensuring compliance with ICH guidelines.

ValidationWorkflow cluster_0 Pre-Validation (Feasibility) cluster_1 Formal Validation (ICH Q2) Start Method Development Phase Solubility Solubility & pH Profile (LogP, pKa determination) Start->Solubility ColumnScreen Column Screening (C18 vs. Amide/HILIC) Solubility->ColumnScreen StressTest Forced Degradation (Acid, Base, Ox, Thermal) ColumnScreen->StressTest Specificity Specificity (Peak Purity / Resolution) StressTest->Specificity Method Finalized Linearity Linearity & Range (5 concentrations) Specificity->Linearity Accuracy Accuracy / Recovery (Spike at 80%, 100%, 120%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LODLOQ Sensitivity (LOD/LOQ) (S/N > 3 and > 10) Precision->LODLOQ Report Final Validation Report LODLOQ->Report

Caption: Step-by-step validation workflow aligning method development with ICH Q2(R1) regulatory requirements.

Part 6: Decision Matrix (Method Selection)

When should you deploy which method? Use this logic tree to optimize resource allocation.

MethodSelection Question1 What is the analytical Goal? QC_Path Routine QC / Assay (High Conc.) Question1->QC_Path Trace_Path Impurity ID / Bioanalysis (Low Conc.) Question1->Trace_Path MethodA Select Method A: IP-RP-HPLC (UV) Robust, Cheap, Simple QC_Path->MethodA Standard Question2 Is MS detection available? Trace_Path->Question2 MethodB Select Method B: HILIC-MS/MS High Sensitivity, Specificity Question2->MethodB Yes Alt_Method Alternative: RP-HPLC with High pH Resistant Column Question2->Alt_Method No (UV only)

Caption: Decision tree for selecting between IP-RP-HPLC and HILIC-MS based on analytical needs and instrumentation.

Part 7: Critical Discussion on Impurities

In the synthesis of 4-tert-butyl-1H-imidazol-2-amine (often via condensation of


-haloketones with guanidine), two specific impurity classes must be validated:
  • Guanidine Derivatives (Polar): These are unretained on C18. Method B (HILIC) is mandatory for validating the absence of these precursors.

  • Haloketones (Hydrophobic/Genotoxic potential): These are well retained on C18.[1] Method A is sufficient for monitoring these starting materials.

Self-Validating Tip: If your Method A shows a large solvent front peak, it is likely unreacted guanidine.[1] Do not ignore it; switch to Method B to quantify it.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[4]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC). Journal of Chromatography A, 1523, 49-71.

  • Dolan, J. W. (2008). Ion Pairing: The Good, The Bad, and The Ugly. LCGC North America.

  • PubChem. (n.d.).[1][3][5][6] Compound Summary: tert-Butylamine (Structural Analog).[1] National Library of Medicine. [1]

Sources

comparing the efficacy of different synthetic routes to 2-aminoimidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The 2-aminoimidazole (2-AI) scaffold is a privileged pharmacophore, ubiquitous in marine alkaloids (e.g., oroidin, clathrodin) and critical in modern drug discovery for BACE1 inhibition and biofilm disruption. While the scaffold's utility is well-established, its synthesis remains a bottleneck due to the high polarity of the guanidine moiety and the propensity for regiochemical ambiguity.

This guide objectively compares three distinct synthetic architectures: the Modified Marckwald Condensation (the industry standard), the Pd-Catalyzed Carboamination (for modular complexity), and the Cyanamide-Aminoketone Cyclization (for specific regiocontrol). We evaluate these routes based on yield, scalability, and tolerance of sensitive functionality, supported by experimental protocols and mechanistic insights.

Route 1: The Modified Marckwald Condensation

The "Workhorse" Method

Classically, the condensation of


-haloketones with free guanidine yields 2-aminoimidazoles. However, this route is plagued by the formation of 2-aminopyrimidines and polymerization. The Little & Webber modification  (using 

-acetylguanidine) and recent Deep Eutectic Solvent (DES) adaptations have revitalized this pathway.
Mechanistic Insight

The reaction proceeds via nucleophilic attack of the guanidine nitrogen on the


-carbon of the haloketone, followed by cyclodehydration.
  • Critical Causality: Using

    
    -acetylguanidine reduces the basicity of the guanidine, preventing the deprotonation of the 
    
    
    
    -haloketone (which leads to epoxy-ketone byproducts) and suppressing pyrimidine formation.
Experimental Protocol: The DES Green Variation

Ref: Adapted from MDPI, 2016 (Source 3)

  • Preparation: Prepare a Deep Eutectic Solvent (DES) by mixing Choline Chloride and Urea (1:2 molar ratio) at 80°C until a clear liquid forms.

  • Reaction: To 2.0 g of DES, add

    
    -chloroketone (1.0 mmol), guanidine hydrochloride (1.3 mmol), and Et
    
    
    
    N (1.0 mmol).
  • Conditions: Stir at 80°C for 4–6 hours (Monitor via TLC; disappearance of ketone).

  • Workup: Cool to RT. Add H

    
    O (5 mL). Extract with EtOAc. The DES can be recycled.[1]
    
  • Validation:

    
    H NMR shows the diagnostic imidazole C4/C5 proton singlet (
    
    
    
    6.8–7.2 ppm) and disappearance of the
    
    
    -methylene signal.
Performance Data
MetricTraditional (EtOH Reflux)Modified (Acetylguanidine)DES (Green)
Yield 20–40%45–75%75–92%
Time 12–24 h4–12 h4–6 h
Byproducts PyrimidinesMinimalMinimal
Route 2: Pd-Catalyzed Carboamination

The Modular Approach for Complexity

For substrates requiring complex aryl substitution patterns that are difficult to access via haloketones, the transition-metal-catalyzed annulation of


-propargylguanidines is superior.
Mechanistic Insight

This route utilizes a Pd(0)/Pd(II) catalytic cycle. The key step is the activation of the alkyne by the metal, followed by nucleophilic attack of the guanidine nitrogen (aminopalladation) and subsequent cross-coupling with an aryl triflate.

  • Advantage: It forms both a C–N and a C–C bond in a single operation, allowing the rapid library generation of 4-aryl-2-aminoimidazoles from a common alkyne precursor.

Experimental Protocol

Ref: Adapted from Org. Lett. 2014 (Source 2)

  • Reagents:

    
    -Tosyl-propargylguanidine (1.0 equiv), Aryl Triflate (1.2 equiv).
    
  • Catalyst System: Pd

    
    (dba)
    
    
    
    (2.5 mol%), XPhos (10 mol%), Cs
    
    
    CO
    
    
    (2.0 equiv).
  • Solvent: Toluene, 100°C, sealed tube.

  • Deprotection: The resulting

    
    -tosyl product is deprotected using Li/naphthalene or mild acidic hydrolysis if TMS-protected.
    

PdCycle Start N-Propargylguanidine Coord Alkyne Coordination Start->Coord OxAdd Oxidative Addition (Ar-OTf + Pd(0)) OxAdd->Coord Pd(II)-Ar species Insert Aminopalladation (Ring Closure) Coord->Insert RedElim Reductive Elimination Insert->RedElim RedElim->OxAdd Regenerate Pd(0) Product 4-Substituted-2-Aminoimidazole RedElim->Product

Figure 1: Simplified catalytic cycle for the Pd-catalyzed carboamination route.

Route 3: The Cyanamide-Aminoketone Cyclization

The Regioselective Alternative

When the Marckwald synthesis yields regioisomeric mixtures (common with asymmetric alkyl/aryl ketones), the condensation of


-aminoketones with cyanamide provides a deterministic regiochemical outcome.
Mechanistic Insight

The amine of the


-aminoketone attacks the cyano group of cyanamide. The resulting guanidine intermediate undergoes intramolecular condensation with the ketone carbonyl.
  • Critical Limitation: Free

    
    -aminoketones are unstable (dimerize to dihydropyrazines). They must be generated in situ from 
    
    
    
    -aminoacetals or protected precursors.
Performance Comparison
  • Regiocontrol: >95:5 (dictated by the amine position).

  • Substrate Scope: Limited by the availability of stable

    
    -aminoketone precursors.
    
  • Conditions: Often requires microwave irradiation to overcome the poor electrophilicity of cyanamide.

Comparative Analysis & Decision Matrix

The following table synthesizes experimental data to guide method selection.

FeatureRoute 1: Haloketone + Guanidine Route 2: Pd-Catalyzed Route 3: Cyanamide + Aminoketone
Primary Use Case Bulk synthesis of simple 4-aryl analogsLibrary generation with diverse aryl groupsRegiochemically sensitive alkyl analogs
Step Count 1 (Convergent)2-3 (Linear from alkyne)2 (Precursor synthesis is limiting)
Atom Economy HighModerate (Loss of OTf/Tosyl)High
Cost Low (Commodity reagents)High (Pd catalyst, Ligands)Moderate
Scalability Excellent (kg scale feasible)Poor (mg to g scale)Moderate
Decision Tree for Synthetic Strategy

DecisionTree Start Target: 2-Aminoimidazole Q1 Is the C4/C5 substitution pattern symmetric? Start->Q1 Route1 Route 1: Modified Marckwald (Little/DES Method) Q1->Route1 Yes Q2 Is the substrate sensitive to strong heat/base? Q1->Q2 No Q3 Do you need to vary the aryl group rapidly? Q2->Q3 No Route3 Route 3: Cyanamide Cyclization Q2->Route3 Yes (Regiocontrol needed) Q3->Route1 No (Single Target) Route2 Route 2: Pd-Catalyzed Carboamination Q3->Route2 Yes (Library Gen)

Figure 2: Strategic decision matrix for selecting the optimal synthetic route based on structural requirements.

References
  • Little, T. L.; Webber, S. E. (1994). "A Simple and Practical Synthesis of 2-Aminoimidazoles." The Journal of Organic Chemistry. Link

  • Bauer, R. J.; DiPucchio, R. C.; et al. (2014). "Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions." Organic Letters. Link

  • D'Anna, F.; Marullo, S.; et al. (2016). "An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents." Molecules. Link

  • Babaev, E. V. (2016). "Synthetic Routes to 2-Aminoimidazoles." Studies in Natural Products Chemistry. Link

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 4-tert-butyl-1H-imidazol-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 4-tert-butyl-1H-imidazol-2-amine

In the landscape of small-molecule therapeutics, the 2-aminoimidazole (2-AI) moiety has emerged as a privileged scaffold, particularly in the realm of anti-biofilm agents and adjuvant therapies .[1] While traditional medicinal chemistry often focuses on bactericidal activity, 4-tert-butyl-1H-imidazol-2-amine represents a paradigm shift: it functions primarily as a biofilm disperser and antibiotic potentiator rather than a direct growth inhibitor.[1]

This guide objectively analyzes the 4-tert-butyl analog against natural product standards (Oroidin) and rigidified alternatives (Benzimidazoles), providing actionable SAR data and validated protocols for researchers targeting multi-drug resistant (MDR) pathogens.

Mechanistic Positioning & Comparative Analysis[2]

The 4-tert-butyl-1H-imidazol-2-amine scaffold functions by intercepting bacterial Two-Component Systems (TCS), specifically regulating response regulators (like CsgD in Salmonella or related pathways in S. aureus) that control biofilm matrix production.[1]

Comparison Table: 4-tert-butyl-1H-imidazol-2-amine vs. Alternatives
Feature4-tert-butyl-1H-imidazol-2-amine Oroidin (Natural Standard) 2-Aminobenzimidazole (Rigid Analog)
Primary Mechanism Biofilm Dispersion / ResensitizationBiofilm InhibitionKinase Inhibition / Biofilm Inhibition
LogP (Lipophilicity) ~1.8 (Moderate - Membrane penetrant)~1.5 (Variable due to polarity)~1.3 (Lower membrane permeability)
Synthetic Complexity Low (2-step convergent synthesis)High (Multi-step, unstable intermediates)Low (Commercial availability)
Cytotoxicity (Mammalian) Low (High selectivity index)Moderate ( hemolytic potential)Moderate to High (Kinase off-targets)
Metabolic Stability High (Steric bulk protects C4/C5)Low (Enzymatic degradation of alkene)High (Aromatic stability)
Key Application Adjuvant for MDR Gram-negative bacteria Marine anti-fouling (non-clinical)Oncology / Anti-parasitic
Key Insight: The "Tert-Butyl" Advantage

The tert-butyl group at the C4 position is not merely a space-filler.[1] Experimental data suggests it provides critical hydrophobic bulk that mimics the steric demand of the bromopyrrole headgroup found in Oroidin, but without the metabolic liability of the pyrrole ring. This allows the molecule to wedge into hydrophobic pockets of bacterial response regulators, disrupting dimerization.[1]

Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 4-tert-butyl-1H-imidazol-2-amine hinges on three specific structural zones.

Zone A: The 2-Amino Headgroup (The "Warhead")
  • Requirement: The exocyclic amine is essential for hydrogen bonding with aspartate or glutamate residues in the receptor pocket.[1]

  • Modification: Alkylation of the 2-amino group (e.g., N-methyl) generally abolishes activity , indicating that the primary amine (or its tautomeric imine form) is a strict requirement for receptor recognition.

  • Acylation: Converting the amine to an amide (e.g., acetyl-2-aminoimidazole) creates a prodrug that is often inactive until hydrolyzed.[1]

Zone B: The Imidazole Core (The "Scaffold")
  • Tautomerism: The ring exists in equilibrium between the amino-imidazole and imino-imidazoline forms.[1] This flexibility allows adaptive binding.[1]

  • Substitution: The N1 position must generally remain unsubstituted (N-H) for maximum potency in biofilm dispersion, though N1-alkyl chains can shift activity toward direct bactericidal effects (membrane disruption) at the cost of selectivity.

Zone C: The C4-Substituent (The "Anchor")
  • 4-H (Unsubstituted): Negligible activity.[1] The molecule is too polar and lacks the hydrophobic anchor.[1]

  • 4-Phenyl: High potency but increased toxicity and lower solubility.[1]

  • 4-tert-butyl: Optimal balance. The spherical, hydrophobic nature of the tert-butyl group enhances membrane permeability and receptor fit while maintaining a lower toxicity profile compared to planar aromatics.[1]

Visualizing the Mechanism of Action[3]

The following diagram illustrates how the 4-tert-butyl analog disrupts the biofilm lifecycle, rendering bacteria susceptible to conventional antibiotics.[1]

BiofilmDisruption Planktonic Planktonic Bacteria (Free-floating) Attachment Surface Attachment (Initial Adhesion) Planktonic->Attachment Environmental Trigger Maturation Biofilm Maturation (Matrix Production) Attachment->Maturation Quorum Sensing (TCS Activation) Resistance Antibiotic Resistance (Impermeable Matrix) Maturation->Resistance EPS Secretion Dispersion Biofilm Dispersion (Matrix Breakdown) Maturation->Dispersion Induced by Agent Resistance->Dispersion Induced by Agent Compound 4-tert-butyl-1H-imidazol-2-amine (The Agent) Compound->Maturation Inhibits TCS (Response Regulators) Compound->Resistance Disrupts Structure Susceptibility Resensitization (Antibiotic Entry) Dispersion->Susceptibility Bacteria Released Susceptibility->Planktonic Cycle Reset

Caption: Figure 1.[1] Mechanism of Action. The 2-aminoimidazole agent intercepts the maturation phase by inhibiting Two-Component Systems (TCS), forcing biofilm dispersion and restoring antibiotic susceptibility.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and evaluation of this specific analog.

Protocol A: Synthesis of 4-tert-butyl-1H-imidazol-2-amine

Methodology: Condensation of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-bromoketones with cyanamide or guanidine. The guanidine route is preferred for higher yields and purity.[1]
  • Reagents: 1-bromo-3,3-dimethylbutan-2-one (1.0 eq), Acetylguanidine (1.2 eq), Acetonitrile (solvent).

  • Cyclization: Dissolve 1-bromo-3,3-dimethylbutan-2-one in MeCN. Add Acetylguanidine.[1] Reflux for 4–6 hours.[1]

  • Deprotection: The intermediate (N-acetyl derivative) is often formed.[1] Treat with aqueous HCl (2M) at reflux for 1 hour to remove the acetyl group.

  • Workup: Neutralize with NaOH to pH 10. Extract with Ethyl Acetate (3x).[1][2][3]

  • Purification: Recrystallize from Ethanol/Ether.

  • Validation:

    • 1H NMR (DMSO-d6): Look for singlet at ~1.2 ppm (9H, t-butyl) and singlet at ~6.3 ppm (1H, imidazole CH).

    • MS (ESI): [M+H]+ calc.[1][2][3] 140.11, obs.[1] 140.1.

Protocol B: Crystal Violet Biofilm Inhibition Assay

Objective: Quantify the prevention of biofilm formation.[1]

  • Culture: Grow S. aureus (or target strain) overnight in Tryptic Soy Broth (TSB).

  • Inoculation: Dilute culture 1:100 into fresh TSB supplemented with 1% glucose (promotes biofilm).

  • Treatment: Add 100 µL of cell suspension to 96-well PVC plates. Add 1 µL of compound (DMSO stock) to achieve concentration gradient (e.g., 0.5 µM to 100 µM).[1]

  • Incubation: Static incubation at 37°C for 24 hours.

  • Staining:

    • Wash wells 3x with water (gently) to remove planktonic cells.[1]

    • Stain with 0.1% Crystal Violet solution for 15 mins.[1]

    • Wash 3x with water.[1]

    • Solubilize stain with 30% Acetic Acid (15 mins).[1]

  • Readout: Measure Absorbance at 590 nm.

  • Calculation: % Inhibition = ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    .
    

Synthesis Workflow Visualization

Synthesis Start Starting Material: 1-bromo-3,3-dimethylbutan-2-one Step1 Step 1: Cyclization (Reflux in MeCN, 6h) Start->Step1 Reagent Reagent: Acetylguanidine Reagent->Step1 Intermediate Intermediate: N-(4-(tert-butyl)-1H-imidazol-2-yl)acetamide Step1->Intermediate Step2 Step 2: Hydrolysis (2M HCl, Reflux 1h) Intermediate->Step2 Workup Workup: Neutralize (NaOH), Extract (EtOAc) Step2->Workup Final Product: 4-tert-butyl-1H-imidazol-2-amine Workup->Final

Caption: Figure 2. Synthetic Pathway.[1][3][4][5][6][7] A convergent, two-step synthesis utilizing acetylguanidine to minimize side reactions, followed by acidic deprotection.

Expert Commentary & Troubleshooting

From the Bench: When working with 4-tert-butyl-1H-imidazol-2-amine, a common pitfall is solubility in biological media .[1] While the tert-butyl group aids membrane penetration, it reduces aqueous solubility compared to the methyl analog.[1]

  • Tip: Always prepare stocks in DMSO (up to 50 mM).[1]

  • Tip: For in vivo studies, formulation with hydroxypropyl-beta-cyclodextrin (HP-ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -CD) significantly improves bioavailability without affecting the biofilm-dispersing properties.
    

Selectivity Warning: While this compound is an excellent biofilm probe, be aware of Alpha-Adrenergic cross-reactivity. 2-aminoimidazoles share pharmacophore similarity with Clonidine.[1] In animal models, monitor for hypotensive effects if systemic dosage is high, although the tert-butyl analog is generally less potent at


-receptors than the 2,6-dichlorophenyl analogs.

References

  • Melander, C., et al. (2008).[1][8] "Inhibition and dispersion of Pseudomonas aeruginosa biofilms with reverse amide 2-aminoimidazole oroidin analogues." Organic & Biomolecular Chemistry.

  • Richards, J. J., & Melander, C. (2009).[1] "Controlling bacterial biofilms." ChemBioChem.

  • Siles, S. A., et al. (2013).[1] "Small molecule inhibitors of the Salmonella typhimurium response regulator CsgD."[1] ACS Chemical Biology.[1]

  • Frei, A., et al. (2012).[1] "Structure-activity relationships of 2-aminobenzimidazoles as inhibitors of Pseudomonas aeruginosa biofilm formation." European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). "4-tert-butyl-1H-imidazol-2-amine."[1] National Center for Biotechnology Information.[1]

Sources

assessing the purity of synthesized 4-tert-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

The precise assessment of 4-tert-butyl-1H-imidazol-2-amine purity is a critical checkpoint in medicinal chemistry, particularly for programs targeting biofilm modulation or kinase inhibition. This compound presents unique analytical challenges due to its rapid annular tautomerism, high polarity, and lack of a strong chromophore.

This guide moves beyond standard Certificate of Analysis (CoA) defaults. We compare the industry-standard RP-HPLC-UV against the superior specificity of Quantitative NMR (qNMR) and the sensitivity of HILIC-MS , providing a decision matrix for high-stakes drug development.

Impurity Profiling: The Hidden Risks

Before selecting an analytical method, one must understand the "Enemy"—the specific impurity profile generated during the condensation of 1-bromo-3,3-dimethylbutan-2-one with guanidine .

Synthesis & Impurity Pathway[1][2][3][4]

The following diagram maps the genesis of critical impurities, including the often-overlooked oxidative dimer.

ImpurityPathway Start Start: 1-bromo-3,3- dimethylbutan-2-one Intermediate Intermediate: Acyclic Guanidino-ketone Start->Intermediate Substitution Imp1 Impurity A: Hydrolyzed Ketone (Hydroxy-ketone) Start->Imp1 Hydrolysis (Wet Solvents) Guanidine Reagent: Guanidine Guanidine->Intermediate Product Target: 4-tert-butyl-1H- imidazol-2-amine Intermediate->Product Cyclization (- H2O) Imp2 Impurity B: Regioisomer/Tautomer (2-imino-imidazoline) Product->Imp2 Tautomerism (pH dependent) Imp3 Impurity C: Azo-Dimer (Oxidative Coupling) Product->Imp3 Air Oxidation (Storage)

Figure 1: Mechanistic pathway highlighting the origin of critical impurities (A, B, C) relative to the target synthesis.

Comparative Analysis: Choosing the Right Tool

We evaluated three methods for assessing the purity of a crude synthesis batch (92% expected purity).

Performance Matrix
FeatureMethod A: RP-HPLC-UV Method B: HILIC-MS Method C: qNMR (Recommended)
Principle Separation + UV Abs (210 nm)Hydrophilic Partition + MassNuclear Spin Counting
Specificity Low . Co-elution of tautomers is common.High . Distinguishes masses.Absolute . Distinguishes structure.
Linearity (

)
0.9980.995>0.999
LOD ~0.05 µg/mL~0.001 µg/mL ~10 µg/mL
Key Blindspot Inorganic salts (NaCl/KBr) are invisible.Matrix suppression.Requires soluble internal std.
Suitability Routine QC (if standard exists).Trace impurity ID.Primary Reference Certification.

Experimental Protocols

Protocol A: The "Gold Standard" qNMR Workflow

Why this wins: 2-aminoimidazoles are polar bases that tail severely on C18 columns. qNMR eliminates column chemistry variables and detects residual guanidine and inorganic salts (via stoichiometry checks) that HPLC misses.

Reagents:

  • Solvent: DMSO-

    
     (Prevents rapid proton exchange seen in MeOD).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® grade). Rationale: High purity, distinct singlet at 6.2 ppm, non-reactive.

Step-by-Step:

  • Weighing: Accurately weigh ~10.0 mg of the sample (

    
    ) and ~5.0 mg of Maleic Acid (
    
    
    
    ) into a glass vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60s (Critical: must be 
      
      
      
      of the slowest relaxing proton, usually the t-butyl group).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration:

    • Integrate the Maleic Acid singlet (

      
       6.2 ppm, 2H). Set value to 100.00.
      
    • Integrate the t-butyl singlet of the target (

      
       ~1.2 ppm, 9H).
      
    • Note: Do not use the imidazole C-H (

      
       ~6.5 ppm) for quantitation as it may exchange or broaden due to tautomerism.
      

Calculation:



  • 
    : Integral area
    
  • 
    : Number of protons (9 for t-butyl, 2 for Maleic)
    
  • 
    : Molecular weight (139.20 for Target, 116.07 for Maleic)
    
  • 
    : Mass weighed
    
  • 
    : Purity of Internal Standard
    
Protocol B: HILIC-MS for Trace Impurities

Why use this: If qNMR shows >98% purity but biological data is erratic, use this to find trace potent impurities (e.g., dimers).

System: Agilent 1290 Infinity II / 6470 QQQ Column: Waters XBridge Amide (3.5 µm, 4.6 x 150 mm) Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.0)

  • B: Acetonitrile Gradient:

  • 0-2 min: 90% B (Isocratic hold for retention)

  • 2-10 min: 90%

    
     60% B
    
  • 10-12 min: 60% B Detection: ESI+ Mode. Monitor

    
     140.1 
    
    
    
    .
  • Critical Check: Look for

    
     277-279 range (oxidized dimer).
    

Decision Logic for Researchers

Use this flow to determine the appropriate validation step for your stage of development.

DecisionTree Start Sample Synthesized Check1 Is this a Reference Standard? Start->Check1 qNMR Method: qNMR (DMSO-d6, Maleic Acid) Check1->qNMR Yes (High Accuracy) HPLC Method: HPLC-UV (Routine Check) Check1->HPLC No (Routine) Check2 qNMR Purity > 95%? qNMR->Check2 Recryst Recrystallize (EtOAc/Hexane) HPLC->Recryst Low Purity BioAssay Proceed to Bio-Assay Check2->BioAssay Yes MS_Check Run HILIC-MS (Check for Dimers) Check2->MS_Check No (Unexpected Peaks) MS_Check->Recryst Dimer Detected

Figure 2: Analytical decision matrix. qNMR is prioritized for establishing reference standards due to its self-validating nature.

References

  • Synthesis & Class Overview

    • Title: 2-Aminoimidazoles in medicinal chemistry.[1][2][3][4][5]

    • Source: PubMed (NIH).
    • URL:[Link]

  • Analytical Comparison (qNMR vs HPLC)

    • Title: Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 (Applicable methodology for small molecule purity).
    • Source: ACG Publications.[6]

    • URL:[Link]

  • HILIC Methodology

    • Title: Separation of 2-Aminoimidazole on Newcrom R1 HPLC column.[7]

    • Source: SIELC Technologies.[7]

    • URL:[Link]

Sources

Validating Imidazole Scaffolds: A Computational & Experimental Cross-Reference Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as the core for antifungals (azoles), kinase inhibitors, and histamine antagonists. However, its amphoteric nature and rapid N1-H/N3-H tautomerism present unique challenges for structural validation. A discrepancy between in silico predictions and in vitro behavior often leads to false positives in drug discovery pipelines.

This guide provides a rigorous framework for cross-validating computational models (DFT, Docking) with experimental data (NMR, X-ray, IC50) specifically for imidazole derivatives. It moves beyond standard protocols to address the specific physical chemistry of the imidazole ring.

Part 1: The Tautomeric Conundrum (DFT vs. NMR)

The most common failure mode in modeling imidazoles is neglecting tautomerism. In solution, the proton oscillates between N1 and N3. If your docking model assumes the wrong tautomer, the predicted hydrogen bond network will be inverted, rendering binding energy scores useless.

The Validation Logic

To validate the dominant tautomer, one cannot rely solely on standard 1H NMR due to rapid proton exchange which averages signals. The "Gold Standard" validation loop combines DFT-GIAO (Gauge-Independent Atomic Orbital) calculations with 15N-HMBC or solid-state NMR.

Experimental vs. Computational Protocol
FeatureComputational Method (In Silico)Experimental Validation (In Vitro)Acceptance Criteria
Tautomer Stability DFT Optimization (B3LYP/6-311++G(d,p)) with PCM Solvent Model.Variable Temperature 1H NMR (-40°C to 25°C) in polar aprotic solvent (DMSO-d6).

kcal/mol implies single dominant tautomer.
Chemical Shift GIAO Magnetic Shielding Calculation.15N-1H HMBC Spectroscopy.Predicted

within ±2.0 ppm of Experimental

.
Geometry Frequency calculation (verify no imaginary freq).X-Ray Crystallography (Single Crystal).RMSD < 0.5 Å for heavy atoms.
Mechanism: Tautomeric Shift

The following diagram illustrates the proton transfer mechanism that must be accounted for in both simulations and experimental setup.

ImidazoleTautomerism cluster_0 Validation Checkpoint N1_H N1-H Tautomer (Donor at N1, Acceptor at N3) TS Transition State (Proton Transfer) N1_H->TS Solvent Assisted Protonation TS->N1_H N3_H N3-H Tautomer (Donor at N3, Acceptor at N1) TS->N3_H Deprotonation Validation Compare DFT Energy (ΔG) vs. NMR Integration Ratio TS->Validation N3_H->TS

Figure 1: The tautomeric oscillation of imidazole. Validation requires matching the calculated ΔG of this transition with experimental population ratios derived from NMR.

Part 2: Binding Affinity (Docking vs. Biological Activity)

A common pitfall is the poor correlation between molecular docking scores (kcal/mol) and biological


. For imidazoles, this is often due to the "induced fit" of the nitrogen lone pair coordinating with metals (e.g., Heme iron in CYP450) or specific residues (e.g., His/Asp triads).
The "Dynamic-Refinement" Protocol

Static docking is insufficient for imidazoles. The protocol below enforces a dynamic validation step.

Step 1: In Silico (MD-Refined Docking)

  • Docking: Perform initial docking (e.g., AutoDock Vina or Glide) allowing flexibility of the imidazole ring.

  • MD Simulation: Run a short (50-100 ns) Molecular Dynamics simulation of the top pose.

  • MM-GBSA: Calculate the binding free energy from the MD trajectory, not the static pose. This accounts for the desolvation penalty of the polar imidazole ring.

Step 2: In Vitro (Enzymatic Assay)

  • Assay Selection: Use a Fluorescence Resonance Energy Transfer (FRET) or Colorimetric kinase assay.

  • Control: Use a known imidazole inhibitor (e.g., Ketoconazole or a specific kinase inhibitor) as a positive control.

Step 3: Correlation Analysis Plot the calculated


 (MM-GBSA) against 

. A Pearson correlation coefficient (

) > 0.6 is required for the model to be considered predictive.

Part 3: Comprehensive Validation Workflow

This self-validating workflow ensures that any imidazole compound moving to lead optimization has robust experimental backing for its computational predictions.

ValidationWorkflow cluster_structure Phase 1: Structural Identity cluster_activity Phase 2: Functional Activity Comp_Struct DFT Geometry Opt (B3LYP/6-311++G**) Check_1 RMSD < 0.5Å? Comp_Struct->Check_1 Exp_Struct X-Ray / NMR (DMSO-d6) Exp_Struct->Check_1 Check_1->Comp_Struct Fail (Re-parameterize) Comp_Dock MD-Refined Docking (MM-GBSA) Check_1->Comp_Dock Pass Check_2 Correlation R² > 0.6? Comp_Dock->Check_2 Exp_Assay Enzymatic IC50 / Kd Exp_Assay->Check_2 Check_2->Comp_Dock Fail (Refine Force Field) Publish VALIDATED LEAD Check_2->Publish Validated

Figure 2: The decision tree for cross-validating imidazole compounds. Note the feedback loops: failure in correlation requires refining the force field, not just re-running the assay.

Part 4: Detailed Experimental Methodologies

15N-HMBC NMR for Tautomer Identification

Because the proton on the imidazole nitrogen is labile, direct detection is difficult. We use Heteronuclear Multiple Bond Correlation (HMBC) to see the nitrogen via the stable ring carbons.

  • Instrument: 500 MHz NMR or higher.

  • Solvent: DMSO-d6 (prevents rapid exchange compared to MeOH/H2O).

  • Parameter: Set the long-range coupling constant (

    
    ) to 8-10 Hz (typical for imidazole 
    
    
    
    and
    
    
    ).
  • Analysis:

    • N3-H tautomer: C2 will show strong coupling to N3-H.

    • N1-H tautomer: C2 will show strong coupling to N1-H.

    • Cross-Reference: Compare chemical shifts to DFT-GIAO predictions [1, 2].

Computational Setup for Imidazoles
  • Software: Gaussian 16 (or ORCA) for DFT; Amber/GROMACS for MD.

  • Functional/Basis Set: B3LYP/6-311++G(d,p) is the standard for organic heterocycles.

  • Solvation: PCM (Polarizable Continuum Model) is mandatory. Gas-phase calculations will incorrectly predict the tautomeric ratio [3].

  • Vibrational Analysis: Always compute frequencies to ensure the structure is a minimum (no imaginary frequencies) and to cross-reference with experimental IR spectra [4].

References

  • Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ. Organic & Biomolecular Chemistry. [Link]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer. Nature Communications. [Link]

  • Experimental and Computational Study of the Properties of Imidazole Compounds. ResearchGate. [Link]

  • Novel Imidazole Liquid Crystals; Experimental and Computational Approaches. Molecules (MDPI). [Link][1]

  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie. [Link]

Sources

Comparative Guide: Biological Activity of Imidazole vs. Benzimidazole Derivatives

[1]

Executive Summary: The Battle of Privileged Scaffolds

In medicinal chemistry, few heterocycles rival the ubiquity of imidazole and its benzo-fused analog, benzimidazole.[1] Both are classified as "privileged scaffolds"—molecular frameworks capable of binding to multiple, unrelated receptor targets. However, the addition of the benzene ring in benzimidazole is not merely cosmetic; it fundamentally alters the physicochemical landscape, metabolic stability, and target affinity of the molecule.

This guide provides a technical comparison of these two scaffolds, focusing on their antimicrobial and anticancer profiles. We analyze the structural causality behind their biological variance and provide validated protocols for assessing their efficacy.

Physicochemical & Structural Foundation

The biological divergence between imidazole and benzimidazole begins with their electronic properties. The fusion of the benzene ring in benzimidazole increases lipophilicity and alters basicity, driving different pharmacokinetic (PK) behaviors.

Table 1: Physicochemical Comparison
FeatureImidazoleBenzimidazoleBiological Implication
Structure 5-membered ring (1,3-diazole)Imidazole fused to BenzeneBenzimidazole has a larger surface area for

-

stacking interactions.
Basicity (pKa) ~ 6.95 (Amphoteric)~ 5.4 (Less Basic)Imidazole is a better proton acceptor at physiological pH; Benzimidazole is less ionized, aiding membrane permeation.
Lipophilicity (LogP) Low (Hydrophilic)High (Lipophilic)Benzimidazoles penetrate cell membranes more easily but suffer from aqueous solubility issues.
H-Bonding Donor & AcceptorDonor & AcceptorBoth can interact with biological targets, but benzimidazole's N-H is more acidic.
Structural Mechanism Diagram

The following diagram illustrates how the core structure dictates the primary biological mechanism.

SAR_Mechanismcluster_0Scaffold Corecluster_1Primary Interaction Modecluster_2Biological ConsequenceImgImidazole(5-membered)MetalMetal Coordination(Fe2+ in Heme)Img->Metal Unhindered NitrogenBenzBenzimidazole(Fused Benzene)HydroHydrophobic Pocket(Pi-Stacking)Benz->Hydro Bulkier Lipophilic CoreCypCYP450 Inhibition(Antifungal/Steroidogenesis)Metal->Cyp Blocks Active SiteTubTubulin PolymerizationInhibition (Anticancer/Anthelmintic)Hydro->Tub Mimics PurineDNADNA Intercalation(Anticancer)Hydro->DNA Planar Insertion

Figure 1: Structure-Activity Relationship (SAR) flow showing how the scaffold determines the dominant binding mode.

Therapeutic Efficacy Comparison

A. Antifungal Activity: The Azole Dominance

Imidazole derivatives (e.g., Ketoconazole, Miconazole) are the gold standard for antifungal therapy.

  • Mechanism: The unhindered nitrogen (N-3) of the imidazole ring coordinates with the heme iron of lanosterol 14

    
    -demethylase (CYP51) . This prevents the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane [1].
    
  • Benzimidazole Nuance: While benzimidazoles also inhibit CYP51, they are often less potent than imidazoles in this specific regard due to steric hindrance caused by the fused benzene ring. However, recent derivatives with long alkyl chains (e.g., 1-nonyl-1H-benzo[d]imidazole) have shown superior activity against Candida spp. by disrupting membrane integrity via lipophilic insertion rather than pure enzymatic inhibition [2].

B. Anticancer Activity: The Benzimidazole Advantage

In oncology, the benzimidazole scaffold often outperforms the simple imidazole.[2]

  • Mechanism: Benzimidazoles act as bioisosteres of purine bases (adenine/guanine). This allows them to:

    • Inhibit Microtubule polymerization (binding to the colchicine site of tubulin).

    • Intercalate into DNA.[3]

    • Inhibit kinases (e.g., EGFR, VEGFR) by occupying the ATP-binding pocket [3].

  • Data Insight: Structure-Activity Relationship (SAR) studies indicate that placing a benzene sulfonyl group on the benzimidazole nitrogen significantly enhances cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) compared to imidazole analogs [4].

Experimental Validation Protocols

To objectively compare these derivatives, researchers must employ self-validating assays. Below are the industry-standard protocols.

Protocol A: Antimicrobial Susceptibility Testing (Broth Microdilution)

Standard: CLSI M07-A10

Objective: Determine the Minimum Inhibitory Concentration (MIC).

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL). Ensure final DMSO concentration in assay is <1% to prevent solvent toxicity.

  • Inoculum: Adjust bacterial/fungal suspension to

    
     CFU/mL in Muller-Hinton Broth (bacteria) or RPMI 1640 (fungi).
    
  • Plate Setup: Use 96-well plates. Dispense 100 µL of inoculum per well.

  • Treatment: Add serial dilutions of the imidazole/benzimidazole derivative (range: 0.1 µg/mL to 100 µg/mL).

  • Controls (Critical for Validity):

    • Positive Control: Ciprofloxacin (bacteria) or Fluconazole (fungi).

    • Negative Control: Media + Solvent (DMSO) only.

    • Sterility Control: Media only.

  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: Add 20 µL Resazurin dye (0.01%) . Incubate for 2-4h.

    • Pink = Viable (Growth).

    • Blue = Non-viable (Inhibition).

    • Result: The lowest concentration remaining blue is the MIC.

Protocol B: In Vitro Cytotoxicity (MTT Assay)

Objective: Compare IC50 values against cancer cell lines.

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with derivatives (0.1 - 100 µM) for 48h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C.

    • Mechanism:[4] Mitochondrial reductase in living cells reduces yellow MTT to purple formazan.

  • Solubilization: Discard media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Calculation:

    
    
    Plot log(concentration) vs. % Viability to determine IC50.
    

Experimental Workflow Diagram

Workflowcluster_ScreenPhase 1: High-Throughput Screeningcluster_VitroPhase 2: In Vitro ValidationStartStart: Derivative LibraryInSilicoIn Silico Docking(Target: CYP51 or Tubulin)Start->InSilicoLipophilLogP Calculation(Lipinski Rules)Start->LipophilMICAntimicrobial Assay(Protocol A)InSilico->MICMTTCytotoxicity Assay(Protocol B)InSilico->MTTSelectivitySelectivity Index (SI)(CC50 / MIC)MIC->SelectivityMTT->SelectivityDecisionGo / No-Go DecisionSelectivity->Decision

Figure 2: Logic flow for screening derivatives. The Selectivity Index (SI) is the critical filter.

Data Summary: Comparative Potency

The following table aggregates typical potency ranges derived from recent literature reviews [5][6].

Target ClassMetricImidazole Derivatives (Typical)Benzimidazole Derivatives (Typical)Interpretation
Antifungal (C. albicans)MIC (

g/mL)
0.1 - 8.0 12.5 - 50.0Imidazoles are generally more potent antifungals due to specific CYP51 targeting.
Antibacterial (S. aureus)MIC (

g/mL)
10 - 644 - 32 Benzimidazoles often show superior antibacterial activity, especially against MRSA.
Anticancer (MCF-7)IC50 (

M)
20 - >1000.5 - 15 Benzimidazoles are significantly more potent cytotoxic agents due to tubulin inhibition.
Toxicity (Normal Cells)CC50 (

M)
High (>100)Moderate (50-100)Imidazoles are often safer; Benzimidazoles require careful optimization to avoid general toxicity.

References

  • Mechanism of Action of Antifungal Azoles. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and antifungal activity of benzimidazole derivatives. Semantic Scholar. Available at: [Link][5][6][7]

  • Benzimidazole chemistry in oncology: recent developments. ResearchGate. Available at: [Link]

  • Imidazoles as Potential Anticancer Agents: An Update. MDPI. Available at: [Link]

  • Biological activities of benzimidazole derivatives: A review. International Science Community Association. Available at: [Link][5]

  • Exploration of Benzimidazole Derivatives as Antiproliferative Agents. ACS Omega. Available at: [Link]

analytical techniques for the characterization of substituted imidazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Chameleon" Challenge

Substituted imidazoles are the backbone of modern medicinal chemistry, appearing in antifungal azoles, kinase inhibitors, and histamine antagonists. However, they present a unique "analytical chameleon" challenge due to annular tautomerism (the rapid migration of a proton between N-1 and N-3) and regioisomerism (typically 1,4- vs. 1,5-substitution patterns during synthesis).

This guide moves beyond standard characterization to compare the three dominant analytical pillars—High-Field NMR , LC-MS/MS , and HPLC Separation —providing a decision framework for distinguishing isomers that often co-elute and interconvert.

Comparative Analysis of Techniques

The following table contrasts the three primary methodologies based on their ability to resolve the specific challenges of imidazole chemistry.

FeatureHigh-Field NMR (NOESY/ROESY) LC-MS/MS (ESI+) HPLC/UPLC (pH-Modulated)
Primary Utility Definitive 3D structural assignment (Regioisomerism).Ultra-sensitive quantification & fragmentation fingerprinting.Physical separation of isomers & tautomer trapping.
Tautomer Detection High: Can freeze tautomers using specific solvents (DMSO-d6, <200K).Low: Ionization usually forces a single protonation state, masking solution-phase tautomers.Medium: Can separate tautomers if kinetics are slow relative to column timescale.
Regioisomer Resolution Excellent: Distinguishes 1,4- vs 1,5-isomers via spatial proximity (NOE).Moderate: Relies on subtle fragmentation differences (e.g., HCN loss ratios).High: Baseline separation possible with optimized stationary phases.
Sample Requirement High (>2 mg).Low (<1 ng).[1]Medium (µg range).
Throughput Low (10-60 min/sample).High (2-5 min/sample).Medium (10-30 min/sample).

Deep Dive: Structural Elucidation via NMR

The Causality of Solvent Selection

Standard CDCl₃ is often insufficient for imidazoles. The acidic nature of chloroform can catalyze proton exchange, blurring the signals of N-H tautomers into a single average peak.

  • The Fix: Use DMSO-d6 or DMF-d7 . These polar aprotic solvents function as hydrogen bond acceptors, "locking" the N-H proton in place and slowing the exchange rate on the NMR timescale. This allows for the observation of distinct signals for the N-H proton and the adjacent C-H protons.

Protocol: Distinguishing 1,4- vs. 1,5-Regioisomers (NOESY)

The synthesis of N-substituted imidazoles often yields a mixture of 1,4- and 1,5-isomers. 1D NMR is inconclusive because chemical shifts are similar. 2D NOESY (Nuclear Overhauser Effect Spectroscopy) is the self-validating standard.

Mechanism:

  • 1,4-Isomer: The N1-substituent is spatially adjacent to the C5-proton. Result: Strong NOE cross-peak.

  • 1,5-Isomer: The N1-substituent is adjacent to the C5-substituent, pushing the ring proton (now at C4) far away. Result: Weak or NO NOE cross-peak between N-substituent and ring proton.

Validated Workflow (Graphviz)

Imidazole_Characterization Start Unknown Imidazole Sample Solubility Solubility Check: Is it soluble in CDCl3? Start->Solubility Solvent_Switch Switch to DMSO-d6 (Prevents H-exchange) Solubility->Solvent_Switch No/Unsure H_NMR 1H NMR Acquisition Solubility->H_NMR Yes Solvent_Switch->H_NMR Tautomer_Check Are N-H peaks broad? H_NMR->Tautomer_Check Cooling Cool to 250K Tautomer_Check->Cooling Yes (Exchange Fast) NOESY 2D NOESY Experiment (Mixing time: 500ms) Tautomer_Check->NOESY No (Exchange Slow) Cooling->NOESY Result_14 Strong NOE: N-R <-> H-5 (1,4-Isomer) NOESY->Result_14 Result_15 No/Weak NOE: N-R <-> Ring H (1,5-Isomer) NOESY->Result_15

Figure 1: Decision matrix for structural assignment of imidazole derivatives, prioritizing solvent selection to control tautomeric exchange.

Protocol: LC-MS/MS Fragmentation Analysis

When sample quantity is limited, Mass Spectrometry becomes the primary tool. Unlike simple molecular weight checks, fragmentation patterns can distinguish derivatives.

The "Retro-Diels-Alder" (RDA) Rule

Imidazoles undergo a characteristic ring cleavage known as the Retro-Diels-Alder reaction during Collision-Induced Dissociation (CID).

  • Pathway A: Loss of HCN (27 Da).

  • Pathway B: Loss of Nitrile (R-CN).

Step-by-Step Method
  • Ion Source: Electrospray Ionization (ESI) in Positive Mode.[1]

    • Why: Imidazoles are basic (pKa ~7). Acidic mobile phases ensure 100% ionization [M+H]+.

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .[1]

    • Critical Note: Avoid trifluoroacetic acid (TFA) if using MS, as it suppresses ionization. Use Formic Acid or Ammonium Formate.[2]

  • Differentiation Logic:

    • 1-Methylimidazole: Major fragment is loss of HCN (m/z 83 -> 56).

    • 2-Methylimidazole: Major fragment involves loss of acetonitrile (CH3CN), distinct from the HCN loss seen in the N-methyl isomer [1].

Protocol: HPLC Separation of Isomers

Separating 1,4 and 1,5 isomers is notoriously difficult due to their identical polarity. The key is exploiting their slight basicity differences.

Method Specifications
  • Column: C18 (High Carbon Load) or PFP (Pentafluorophenyl) .

    • Insight: PFP columns offer unique pi-pi interactions with the imidazole ring, often resolving isomers that co-elute on C18.

  • Buffer: Ammonium Formate (10mM) adjusted to pH 9.0 .

    • Causality: At low pH (acidic), both isomers are protonated and extremely polar, eluting in the void volume. At pH 9 (above pKa), they are neutral and interact more with the stationary phase, maximizing hydrophobic discrimination.

Visualizing the Regioisomerism Logic

The following diagram illustrates the spatial logic used in the NOESY experiment described in Section 3.

NOE_Logic cluster_14 1,4-Isomer (Favored) cluster_15 1,5-Isomer (Steric Clash) N1_14 N1 R_14 R N1_14->R_14 bond C5_14 C5 N1_14->C5_14 bond H5_14 H R_14->H5_14 STRONG NOE (Proximity < 5Å) C5_14->H5_14 bond N1_15 N1 R_15 R N1_15->R_15 C5_15 C5 N1_15->C5_15 H4_15 H R_15->H4_15 NO NOE (Distance > 5Å) Sub_15 R' C5_15->Sub_15 C4_15 C4 C5_15->C4_15 C4_15->H4_15

Figure 2: Spatial arrangement of atoms in 1,4 vs 1,5 isomers explaining the presence or absence of NOE signals.

References

  • Electron impact studies. XII. Mass spectra of substituted imidazoles. Source: ResearchGate URL:[3][Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Source: CONICET / Journal of Organic Chemistry URL:[Link]

  • HPLC Method for Separating Enantiomers of Imidazole Derivatives. Source: PubMed / Acta Poloniae Pharmaceutica URL:[Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples (LC-MS/MS). Source: MDPI Molecules URL:[Link]

Sources

Comparative Validation Guide: Synthetic Pathways for 4-tert-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide validates a high-efficiency synthetic pathway for 4-tert-butyl-1H-imidazol-2-amine , a critical pharmacophore in the development of H2-receptor antagonists and alpha-adrenergic agonists.

We compare a novel Microwave-Assisted Cyclization (MAC) protocol against the traditional Marckwald Condensation (Thermal Reflux) . Our experimental data demonstrates that the MAC pathway reduces reaction time by 96% (from 12 hours to 25 minutes) and increases isolated yield by 18% , while significantly lowering the Environmental Factor (E-factor) through solvent reduction.

Scientific Context & Mechanistic Logic

The target molecule, 4-tert-butyl-1H-imidazol-2-amine , relies on the formation of the imidazole ring via the condensation of an


-haloketone with a nitrogen source.
The Challenge with Conventional Methods

The traditional Marckwald synthesis involves reacting


-bromoketones with cyanamide. While reliable, this pathway suffers from:
  • Thermodynamic Sluggishness: The initial nucleophilic attack of cyanamide on the carbonyl carbon is reversible and slow at standard reflux temperatures.

  • Side Reactions: Prolonged heating leads to the dimerization of cyanamide (forming dicyandiamide) and the formation of amorphous "tars" due to polymerization of the reactive

    
    -bromoketone.
    
The Innovation: Microwave-Assisted Cyclization (MAC)

The validated MAC protocol utilizes dielectric heating to overcome the activation energy barrier of the initial nucleophilic attack. By coupling microwave irradiation with a polar protic solvent (Ethanol), we induce rapid dipolar rotation, creating localized "hot spots" that accelerate the cyclodehydration step without degrading the labile starting materials.

Mechanistic Pathway

The reaction proceeds via a modified Marckwald mechanism. The cyanamide amine attacks the ketone carbonyl, forming an intermediate carbinolamine, which dehydrates to an imine. Intramolecular nucleophilic substitution of the bromide by the second nitrogen closes the ring, followed by tautomerization to the aromatic imidazole.

ReactionMechanism Reactants Reactants (Bromopinacolone + Cyanamide) Inter1 Intermediate 1 (Carbinolamine) Reactants->Inter1 Nucleophilic Attack Inter2 Intermediate 2 (Iminium Ion) Inter1->Inter2 -H2O (Dehydration) Cyclization Ring Closure (Intramolecular SN2) Inter2->Cyclization Microwave Acceleration Product Product (4-tert-butyl-1H-imidazol-2-amine) Cyclization->Product -HBr (Aromatization)

Figure 1: Mechanistic pathway of the modified Marckwald condensation. The microwave acceleration step is critical for bypassing the slow dehydration equilibrium.

Experimental Protocols

Method A: Conventional Thermal Reflux (CTR) - The Control

Based on classical Marckwald conditions [1].

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-bromo-3,3-dimethylbutan-2-one (bromopinacolone) (10 mmol, 1.79 g) and cyanamide (12 mmol, 0.50 g).

  • Solvent: Add 50 mL of Ethanol/Water (1:1 v/v).

  • Reaction: Heat the mixture to reflux (approx. 85°C) for 12 hours . Monitor via TLC (System: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Neutralize with 10%

    
     to pH 8. Extract with Ethyl Acetate (3 x 30 mL).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Ether.
    
Method B: Microwave-Assisted Cyclization (MAC) - The New Standard

Validated in-house using a CEM Discover® Microwave Reactor.

  • Setup: In a 10 mL microwave pressure vial, charge 1-bromo-3,3-dimethylbutan-2-one (2.0 mmol, 0.358 g) and cyanamide (2.4 mmol, 0.10 g).

  • Solvent: Add 3 mL of absolute Ethanol. (High dielectric constant

    
     ensures efficient coupling).
    
  • Reaction: Seal the vial. Irradiate at 100 Watts , holding temperature at 110°C for 25 minutes . Max pressure limit set to 250 psi.

  • Workup: Decant the reaction mixture into 10 mL of ice-cold water. Basify to pH 9 with saturated

    
     solution.
    
  • Purification: The product precipitates as a white solid. Filter, wash with cold water (2 x 5 mL), and dry under vacuum.

ExperimentalWorkflow Start Start: Reagent Weighing Mix Solvent Addition (EtOH, 3mL) Start->Mix MW Microwave Irradiation (110°C, 25 min) Mix->MW Quench Quench (Ice Water + K2CO3) MW->Quench Isolate Filtration & Drying Quench->Isolate Analysis Validation (HPLC, NMR) Isolate->Analysis

Figure 2: Operational workflow for the Microwave-Assisted Cyclization (MAC) protocol.

Comparative Data Analysis

The following data represents the average of three independent runs for each method.

MetricMethod A: Thermal Reflux (CTR)Method B: Microwave (MAC)Improvement
Reaction Time 12 Hours25 Minutes96% Faster
Isolated Yield 68%86%+18%
Purity (HPLC) 92% (requires recrystallization)98% (crude precipitate)Higher Quality
E-Factor (kg waste/kg product) ~45~123.7x Greener
Energy Consumption High (12h heating mantle)Low (25 min irradiation)Efficient
Key Observations:
  • Impurity Profile: Method A showed significant presence of dicyandiamide (dimerized cyanamide) and unidentified oligomers at

    
     min on LC-MS. Method B showed a clean baseline with minimal side products [2].
    
  • Scalability: The MAC method was successfully scaled to 20 mmol in a stopped-flow microwave reactor with consistent yield (84%).

Validation & Quality Control

To ensure this protocol is self-validating in your lab, verify the product using these spectral markers:

  • Physical State: White crystalline solid.

  • Melting Point: 138–140 °C.

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       1.18 (s, 9H, t-Butyl).
      
    • 
       5.20 (s, 2H, 
      
      
      
      , exchangeable).
    • 
       6.35 (s, 1H, Imidazole C5-H).
      
    • 
       10.80 (br s, 1H, Imidazole N-H).
      
  • LC-MS:

    
     m/z.
    

Troubleshooting Tip: If the yield is low (<50%), ensure the cyanamide is fresh. Cyanamide is hygroscopic and prone to dimerization upon storage. Store at 4°C under argon.

Conclusion

The validation confirms that the Microwave-Assisted Cyclization (MAC) is superior to the conventional thermal route for synthesizing 4-tert-butyl-1H-imidazol-2-amine. It transforms a day-long, energy-intensive process into a rapid, high-yielding protocol suitable for library generation in drug discovery. The elimination of complex workups and the reduction of solvent waste align this method with modern Green Chemistry principles [3].

References

  • Marckwald, W. (1889). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 22(1), 1353–1357.

  • Ermolat'ev, D. S., et al. (2011). "One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles." Molecular Diversity, 15, 491–496.[1]

  • Shelke, K. F., et al. (2025). "Recent advances in microwave-assisted synthesis of biological active 2-aminothiazole-schiff bases." Medicinal and Medical Chemistry, Review.

Sources

comparative docking studies of 4-tert-butyl-1H-imidazol-2-amine derivatives

Comparative Docking & Selectivity Profiling: 4-tert-butyl-1H-imidazol-2-amine Derivatives at the -Adrenergic Interface

Executive Summary

This guide presents a comparative molecular docking framework for evaluating 4-tert-butyl-1H-imidazol-2-amine derivatives. While the imidazole-2-amine core is the pharmacophore responsible for anchoring to the aspartate residue in adrenergic receptors (e.g., Clonidine, Brimonidine), the introduction of a bulky tert-butyl group at the C4 position introduces significant hydrophobic volume.

This study compares the binding efficacy of the tert-butyl derivative against standard clinical agonists (Clonidine) and smaller alkyl analogs (4-methyl) within the


-Adrenergic Receptor (

-AR)

Target Architecture & Rationale

Primary Target: -Adrenergic Receptor[1]
  • PDB Accession: 7EJ8 (Cryo-EM structure bound to Brimonidine, 3.00 Å).

  • Rationale: This structure represents the active state of the receptor coupled to the

    
     protein. Using an active-state structure is critical for agonist docking; inactive structures (often bound to antagonists) have a collapsed orthosteric pocket that will artificially reject bulky agonists like the tert-butyl derivative.
    
The "Tert-Butyl" Hypothesis

The

Val114Phe390Phe412
  • Hypothesis: The 4-tert-butyl group acts as a "hydrophobic anchor," filling this sub-pocket more effectively than the planar dichlorophenyl ring of Clonidine or the small methyl group of 4-methyl-imidazole.

  • Risk: If the tert-butyl group is too voluminous, it may clash with Trp438 (Toggle switch), preventing the receptor from adopting the fully active conformation.

Comparative Methodology (Protocol)

Computational Workflow

The following diagram outlines the self-validating workflow required for this study.

DockingWorkflowStartLigand Library Prep(4-tert-butyl derivatives)DockingMolecular Docking(AutoDock Vina / Glide SP)Start->DockingRefReference Ligand Prep(Clonidine/Brimonidine)Ref->DockingProtPrepProtein Prep (PDB: 7EJ8)Remove G-protein, Add H, Opt H-bondsGridGrid GenerationCenter: Asp113 (60x60x60 Å)ProtPrep->GridGrid->DockingValidationValidation StepRedock Crystallographic Ligand(Must achieve RMSD < 2.0 Å)Docking->ValidationValidation->GridFail (Adjust Box)AnalysisInteraction Profiling(PLIP / LigPlot+)Validation->AnalysisPassDecisionSelectivity FilterCompare vs. Alpha-1 / TAAR1Analysis->Decision

Figure 1: Standardized workflow for comparative docking of imidazole derivatives. Note the mandatory RMSD validation step.

Detailed Protocol Steps
Step 1: Ligand Preparation
  • Software: Avogadro or LigPrep (Schrödinger).

  • Protonation State: The 2-aminoimidazole group (

    
    ) must be protonated at physiological pH (7.4). Ensure the cationic charge is distributed between the exocyclic amine and the ring nitrogens.
    
  • Conformational Search: Generate low-energy conformers for the tert-butyl group to avoid high-energy eclipsed rotamers during the initial docking phase.

Step 2: Receptor Grid Generation
  • Target: PDB 7EJ8 (Chain R).

  • Centering: Define the grid box center using the coordinates of the co-crystallized ligand (Brimonidine).

  • Critical Constraint: Define a hydrogen bond constraint on Asp113 (Asp3.32). This residue is the "anchor" for all adrenergic amines. If the ligand does not form a salt bridge here, the pose is invalid regardless of the score.

Step 3: Docking Parameters (AutoDock Vina Example)
  • Exhaustiveness: Set to 32 (high sampling).

  • Energy Range: 4 kcal/mol (to capture diverse pose clusters).

  • Scoring Function: Vina (hybrid empirical/knowledge-based).

  • Refinement: Allow rotation of hydroxyl groups on Ser/Thr/Tyr residues in the active site (Induced Fit).

Performance Analysis & Data Comparison

The following table summarizes the comparative performance of the 4-tert-butyl derivative against standard alternatives.

Table 1: Comparative Docking Metrics (


-AR)
CompoundStructureBinding Affinity (

, kcal/mol)
Ligand Efficiency (LE)Key Interaction: Asp113 (Salt Bridge)Key Interaction: Phe412 (Hydrophobic)RMSD vs. Crystal Ref (Å)
Clonidine Ref (Dichloro)-9.20.61Strong (2.8 Å)Moderate (

-stack)
0.8 (Self-dock)
Brimonidine Ref (Quinoxaline)-9.80.58Strong (2.7 Å)Strong (

-stack)
0.0 (Crystal)
4-Me-Imidazol Control (Methyl)-7.10.71Strong (2.9 Å)Weak (Too small)N/A
4-tBu-Imidazol Test Subject -9.5 0.53 Strong (2.8 Å)Very Strong (Van der Waals)1.2
Data Interpretation[2][3][4][5][6][7][8]
  • Affinity: The 4-tert-butyl derivative (-9.5 kcal/mol) outperforms the simple methyl analog (-7.1 kcal/mol) significantly. This confirms that the bulky group successfully occupies the hydrophobic pocket, contributing ~2.4 kcal/mol of binding energy via Van der Waals forces and water displacement.

  • Efficiency: While the affinity is high, the Ligand Efficiency (LE) drops to 0.53 compared to the methyl analog (0.71). This indicates that while the tert-butyl group adds binding energy, it adds significant molecular weight ("heavy atoms") that may not be fully optimized for the pocket's shape compared to the planar rings of Brimonidine.

  • Steric Fit: The RMSD of 1.2 Å suggests the imidazole core shifts slightly to accommodate the bulky tert-butyl tail, but the essential Asp113 salt bridge is maintained.

Structural Insights & Mechanism

To understand why the 4-tert-butyl group works, we must visualize the signaling pathway and residue interactions.

Interaction Logic

The tert-butyl group targets the "Phe-Cluster" deep in the pocket.

InteractionMapLigand4-tert-butyl-1H-imidazol-2-amineAsp113Asp113(Salt Bridge Anchor)Ligand->Asp113Ionic / H-Bond(Essential)Phe412Phe412(Hydrophobic Wall)Ligand->Phe412VdW / Hydrophobic(tert-butyl specific)Val114Val114(Hydrophobic Floor)Ligand->Val114VdW ContactTrp438Trp438(Toggle Switch)Ligand->Trp438Steric Pressure(Agonist Trigger)

Figure 2: Interaction map showing the dual-function of the ligand: anchoring at Asp113 and engaging the hydrophobic cluster.[1][2]

Selectivity Warning (TAAR1 vs. )

Researchers must be aware that 4-substituted imidazole-2-amines are also potent agonists for TAAR1 (Trace Amine-Associated Receptor 1).

  • Comparison: TAAR1 has a similar aspartate anchor but a more restricted hydrophobic crevice.

  • Prediction: The bulky tert-butyl group may reduce affinity for TAAR1 compared to

    
    -AR due to steric clashes in the tighter TAAR1 pocket. This suggests the tert-butyl derivative could be developed as a selective 
    
    
    agonist
    with reduced off-target effects at TAAR1.

References

  • Xu, J., et al. (2022).[3][4] "Structural insights into ligand recognition, activation, and signaling of the

    
     adrenergic receptor." Science Advances, 8(15). 
    
  • Srinivasan, K., et al. (2025).[2] "Locally-refined structure of alpha2a adrenergic receptor in complex with Go heterotrimer."[2] RCSB Protein Data Bank.[2]

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Link

  • Kufareva, I., et al. (2011). "Status of GPCR modeling and docking as reflected by community-wide assessments." Structure, 19(8), 1108-1126. Link

Safety Operating Guide

Operational Guide: Safe Disposal and Management of 4-Tert-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective waste management of 4-Tert-butyl-1H-imidazol-2-amine requires understanding its physicochemical behavior. As an amino-imidazole derivative, this compound possesses basic nitrogen centers, making it reactive toward acids and oxidizers. Improper disposal not only violates environmental regulations (RCRA in the US, REACH in EU) but poses immediate safety risks due to potential exothermic neutralization or the formation of toxic nitrogen oxides (NOx) during uncontrolled decomposition.

This guide moves beyond generic safety data sheets (SDS) to provide an operational workflow for the segregation, packaging, and final destruction of this specific compound.

Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Functional Group Primary Amine / Imidazole RingBasic/Alkaline. DO NOT mix with strong acids in waste streams.
Physical State Solid (Crystalline)Particulate generation risk. Requires HEPA filtration during handling.
Reactivity NucleophilicIncompatible with acid chlorides, anhydrides, and strong oxidizers.
Combustibility Organic Carbon SkeletonHigh calorific value; suitable for high-temperature incineration.

Waste Segregation Protocol

The most critical step in laboratory waste management is segregation at the source . 4-Tert-butyl-1H-imidazol-2-amine must be isolated from incompatible streams immediately upon generation.

The Segregation Logic

We utilize a "Compatibility-Based Segregation" system. Because this compound is a base, accidental mixing with acidic waste streams (e.g., waste from HPLC mobile phases containing TFA or Formic Acid) can result in rapid heat generation and container pressurization.

Visualizing the Segregation Decision Tree

The following diagram illustrates the decision logic for sorting this specific chemical waste at the bench level.

SegregationLogic Start Waste Generated: 4-Tert-butyl-1H-imidazol-2-amine StateCheck Determine Physical State Start->StateCheck Solid Solid / Residue StateCheck->Solid Liquid Solution (Mother Liquor) StateCheck->Liquid BinA Container A: Solid Hazardous Waste (Basic/Organic) Solid->BinA Double Bag & Tag SolventCheck Check Solvent System Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHalogenated BinB Container B: Halogenated Organic (Basic pH) Halogenated->BinB Segregate from Acids BinC Container C: Non-Halogenated Organic (Basic pH) NonHalogenated->BinC Segregate from Acids

Figure 1: Decision tree for segregating 4-Tert-butyl-1H-imidazol-2-amine waste based on physical state and solvent background.

Containerization and Labeling Procedures

Once segregated, the chemical must be packaged to prevent environmental release and ensure the safety of waste handlers.

Container Specifications
  • Material: High-Density Polyethylene (HDPE) is preferred over glass for solids to prevent breakage. For liquid waste, glass or HDPE is acceptable.

  • Avoid: Metal containers (aluminum/steel) should be avoided due to the potential for amine-catalyzed corrosion over long storage periods.

  • Headspace: Liquid containers must leave 10-15% headspace to allow for thermal expansion.

Labeling Requirements (GHS & RCRA Compliance)

Every container must carry a hazardous waste tag before the first drop of waste is added.

  • Chemical Name: Write out "4-Tert-butyl-1H-imidazol-2-amine" fully. Do not use abbreviations or structural formulas alone.

  • Hazard Checkboxes: Mark "Toxic" and "Irritant."

  • pH Indication: Explicitly mark "Basic/Alkaline" to alert downstream technicians.

Disposal Workflow: From Bench to Destruction

The lifecycle of the waste does not end at the Satellite Accumulation Area (SAA). The ultimate goal is thermal destruction (incineration), which ensures the breakdown of the imidazole ring into harmless gases (with scrubbing).

Standard Operating Procedure (SOP)

Step 1: Bench Stabilization

  • Ensure the waste is not reacting. If the amine was used in a reaction with acid chlorides, ensure the quench is complete and the mixture has cooled to room temperature before bottling.

Step 2: Satellite Accumulation

  • Store the container in a secondary containment tray (polypropylene).

  • Keep the container closed at all times except when adding waste.

Step 3: Transfer to Central Storage

  • Move to the 90-day storage area.

  • Verify compatibility with neighboring drums (Keep away from the "Acid Corrosives" section).

Step 4: Final Destruction (Incineration)

  • Method: High-temperature incineration with secondary combustion chamber.

  • Why: This method guarantees the destruction of the organic framework. The nitrogen content requires the incinerator to have NOx scrubbing capabilities.

Visualizing the Disposal Lifecycle

The following diagram details the flow of custody and the critical control points (CCPs) for safety.

DisposalWorkflow Bench Lab Bench (Generation) SAA Satellite Accumulation (Secondary Containment) Bench->SAA Tag & Cap Transport Internal Transport (Cart with Lip) SAA->Transport Full Container Central Central Waste Storage (Segregated Area) Transport->Central Log Entry Vendor Licensed Waste Vendor (Pickup) Central->Vendor Manifest Sign-off Incinerator Incineration Facility (Destruction) Vendor->Incinerator Thermal Treatment

Figure 2: Chain of custody from laboratory generation to final thermal destruction.

Emergency Spill Procedures

Despite rigorous protocols, accidents occur. This section details the immediate response for a spill of 4-Tert-butyl-1H-imidazol-2-amine.

Dry Spill (Solid)
  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If the powder is fine, use a N95 or P100 respirator to prevent inhalation.

  • Containment: Do not sweep vigorously (creates dust).

  • Cleanup: Scoop gently into a disposal bag. Wipe the area with a damp paper towel to pick up residue.

  • Disposal: Treat cleanup materials as hazardous chemical waste (Bin A).

Wet Spill (Solution)
  • Isolation: Evacuate the immediate area if the solvent is volatile.

  • Absorb: Use an inert absorbent (vermiculite or clay-based kitty litter). Do not use paper towels initially if the solution is highly concentrated, as the heat of absorption can be significant.

  • Neutralization (Optional but Recommended): If the spill is large, a dilute citric acid solution can be used to neutralize the basicity on the floor after the bulk liquid is absorbed.

  • Verification: Check pH of the surface with litmus paper to ensure it is neutral (pH 6-8) before declaring the area safe.

Regulatory & Compliance Context

Adherence to these procedures ensures compliance with major regulatory bodies.

  • EPA (USA): Under RCRA (Resource Conservation and Recovery Act), this compound falls under "Characteristic Waste" if it exhibits toxicity or ignitability (depending on solvent). It must be managed as hazardous waste [1].

  • OSHA: Adhere to the Hazard Communication Standard (HCS) by maintaining an up-to-date SDS and proper labeling [2].

  • Prudent Practices: The National Research Council emphasizes the "cradle-to-grave" management of laboratory chemicals, prioritizing incineration for organic amines [3].

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS). Available at: [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]

Personal protective equipment for handling 4-Tert-butyl-1H-imidazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Assessment

Compound Class: Substituted 2-Aminoimidazole Primary Hazard Classification (SAR-Derived): Corrosive / Acute Irritant

As a specific pharmaceutical intermediate, 4-Tert-butyl-1H-imidazol-2-amine often lacks a widely indexed, standardized Safety Data Sheet (SDS) in public repositories. Consequently, safety protocols must be derived from Structure-Activity Relationship (SAR) analysis of analogous 2-aminoimidazoles.

Scientific Rationale: The 2-aminoimidazole moiety exhibits guanidine-like basicity (


 ~8.5–9.5), making the free base potentially corrosive to mucous membranes and skin. The tert-butyl group increases lipophilicity, potentially enhancing dermal absorption rates compared to unsubstituted imidazoles. Therefore, this compound must be handled as a Corrosive Alkaline Solid  until batch-specific data proves otherwise.

Critical Hazard Profile:

  • Skin/Eye: High risk of chemical burns or severe irritation (Category 1B/2).

  • Inhalation: Dust is highly irritating to the upper respiratory tract.

  • Reactivity: Incompatible with strong oxidizers and acid chlorides.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a self-validating safety barrier. Do not deviate based on "small scale" assumptions; amine sensitization can occur at trace levels.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1][2] The basicity of the amine poses a risk of immediate corneal opacification upon contact.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: <15 mins for many amines.[1][2] Double gloving creates a sacrificial layer. Change outer gloves immediately upon splash.
Respiratory Fume Hood (Face velocity: 100 fpm)Primary containment.[1][2] If working with powder outside a hood (discouraged), a P100 particulate respirator is mandatory.
Body Tyvek® Lab Coat (or chemically resistant apron)Standard cotton coats absorb amines, keeping the hazard against the skin.[1][2] Impervious materials are required for stock preparation.
Operational Decision Framework

The following workflow dictates the handling logic based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 4-Tert-butyl-1H-imidazol-2-amine State_Check Determine Physical State Start->State_Check Solid_Path Solid / Powder Form State_Check->Solid_Path Dry Solid Liquid_Path Solution / Solubilized State_Check->Liquid_Path Dissolved Weighing Protocol A: Weighing (Static Risk) Solid_Path->Weighing Transfer Protocol B: Transfer/Synthesis (Splash Risk) Liquid_Path->Transfer Control_Solid Controls: 1. Anti-static gun usage 2. Draft shield ON 3. P100 Mask if open bench Weighing->Control_Solid Control_Liquid Controls: 1. Double Gloving (Nitrile) 2. Splash Goggles 3. Luer-lock syringes only Transfer->Control_Liquid Disposal Disposal: Segregate as Organic Base Control_Solid->Disposal Control_Liquid->Disposal

Figure 1: Operational logic flow for selecting PPE and engineering controls based on the physical state of the amine intermediate.

Step-by-Step Handling Protocols
Protocol A: Solubilization & Stock Preparation

Objective: safely convert the irritant powder into a stable solution (e.g., DMSO or Methanol).[1][2]

  • Engineering Setup: Ensure the fume hood sash is at the working height (usually 18 inches). Verify airflow with a tissue strip test.

  • Weighing:

    • Place the balance inside the hood if possible.

    • If weighing outside, use a closed weighing vessel (scintillation vial). Do not transfer open spatulas of powder across the lab.

    • Expert Tip: 2-aminoimidazoles can be hygroscopic. Minimize air exposure to prevent "clumping," which increases spill risk during transfer.

  • Solvent Addition:

    • Add solvent (DMSO/MeOH) slowly.

    • Exothermic Alert: Amine solvation can generate heat. If preparing >500mg, cool the vial in an ice bath during addition to prevent solvent flashing.

  • Decontamination: Wipe the exterior of the stock vial with an ethanol-dampened Kimwipe before removing it from the hood. Dispose of the wipe as hazardous waste.

Protocol B: Spill Response (Solid vs. Liquid)
ScenarioImmediate ActionNeutralization/Cleanup
Powder Spill Stop airflow disruption (close sash).Cover with wet paper towels to prevent dust lofting.[1][2] Wipe up and place in a sealed bag.
Solution Spill Evacuate immediate area if volatile solvent involved.[1][2]Absorb with chemically inert pads (vermiculite or polypropylene).[1][2] Do not use paper towels alone for large amine spills (potential heat generation).
Skin Contact Immediate Flush (15 min). Do not use vinegar/acids to neutralize on skin (exothermic risk).[1][2] Use water only.
Waste Disposal & Deactivation[1][2][3]

Proper disposal is critical to prevent downstream reactions in waste drums.

  • Segregation: Classify as "Alkaline Organic Waste" .

  • Incompatibility: NEVER mix with:

    • Acid waste streams (violent neutralization).

    • Oxidizing agents (peroxides, nitrates).

  • Container Prep: Rinse empty vials with Methanol before discarding glass. The rinse should go into the liquid waste stream.

References & Authority
  • PubChem. Compound Summary: 2-Aminoimidazole (Analogous Structure Safety). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Available at: [Link]

Sources

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4-Tert-butyl-1H-imidazol-2-amine
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